2,6-DI-Tert-butylanthracene
Description
BenchChem offers high-quality 2,6-DI-Tert-butylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-DI-Tert-butylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577760 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62375-58-0 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Di-tert-butylanthracene (C22H26)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive exploration of 2,6-Di-tert-butylanthracene, a fascinating polycyclic aromatic hydrocarbon with significant potential across multiple scientific disciplines. As a Senior Application Scientist, my goal is to provide you not with a mere compilation of data, but with a cohesive and insightful guide that illuminates the "why" behind the "how." This document is structured to offer a deep dive into the synthesis, properties, and applications of this molecule, grounded in established scientific principles and supported by verifiable data. Whether your interest lies in organic electronics, materials science, or as a foundational scaffold in medicinal chemistry, this guide is designed to be an invaluable resource.
Molecular Identity and Physicochemical Landscape
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two bulky tert-butyl groups at the 2 and 6 positions.[1] This substitution pattern imparts significant steric hindrance, which in turn influences the molecule's solubility, crystal packing, and electronic properties.
Its fundamental identifiers and key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₆ | [2] |
| Molecular Weight | 290.44 g/mol | [1][2] |
| CAS Number | 62375-58-0 | [1][2] |
| IUPAC Name | 2,6-di-tert-butylanthracene | [2] |
| Melting Point | 250.2 °C | [1] |
| Boiling Point | 420.417 °C at 760 mmHg | [1] |
| Density | 0.998 g/cm³ | [1] |
| Appearance | Not explicitly stated, but likely a crystalline solid | |
| Solubility | Insoluble in water; soluble in many organic solvents. | General knowledge |
The tert-butyl groups play a crucial role in preventing close π-π stacking in the solid state, a phenomenon that can significantly impact charge transport in organic electronic devices. This structural feature is a key consideration in the design of high-mobility organic semiconductors.
Synthesis and Purification: A Practical Approach
The synthesis of 2,6-Di-tert-butylanthracene can be approached through several synthetic strategies, with Friedel-Crafts alkylation being a prominent and effective method.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach involves the dialkylation of the anthracene core.
Caption: Proposed synthesis of 2,6-Di-tert-butylanthracene via Friedel-Crafts alkylation.
Detailed Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a representative procedure based on established Friedel-Crafts chemistry.
Materials:
-
Anthracene
-
tert-Butyl alcohol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anthracene (1 equivalent) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise. Stir the resulting suspension for 15 minutes.
-
Alkylation: Slowly add a solution of tert-butyl alcohol (2.5 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Achieving High Purity
Purification of the crude product is crucial for obtaining material suitable for advanced applications. A two-step process of column chromatography followed by recrystallization is recommended.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC.
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent System: A mixture of ethyl acetate and ligroin (a non-polar petroleum ether fraction) is reported to be effective.[1]
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hot ligroin until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry under vacuum.
-
Spectroscopic and Structural Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2,6-Di-tert-butylanthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and a singlet for the equivalent protons of the two tert-butyl groups.
-
¹³C NMR: The carbon NMR will display distinct resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons of the anthracene skeleton. PubChem indicates the availability of a ¹³C NMR spectrum.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 290.4. Fragmentation patterns may include the loss of a methyl group (M-15) or a tert-butyl group (M-57). A GC-MS spectrum is available for reference.[3]
Optical Spectroscopy: UV-Vis Absorption and Fluorescence
The extended π-system of the anthracene core gives rise to characteristic absorption and emission properties.
-
UV-Vis Absorption: Anthracene and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π-π* transitions. The substitution with tert-butyl groups is expected to cause a slight bathochromic (red) shift compared to unsubstituted anthracene.
-
Fluorescence Emission: 2,6-Di-tert-butylanthracene is expected to be a blue-emitting fluorophore. The bulky tert-butyl groups can enhance the fluorescence quantum yield by reducing intermolecular interactions that lead to non-radiative decay pathways.
Crystal Structure Analysis
The solid-state packing of 2,6-Di-tert-butylanthracene is crucial for understanding its charge transport properties. The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887757 .[3] Analysis of this data will reveal the unit cell parameters, space group, and intermolecular interactions, providing insights into the material's potential as an organic semiconductor.
Applications in Science and Technology
The unique combination of a rigid, planar aromatic core and bulky, solubilizing/sterically hindering groups makes 2,6-Di-tert-butylanthracene a versatile molecule with applications in several fields.
Organic Electronics
The high thermal and chemical stability of 2,6-Di-tert-butylanthracene makes it a promising candidate for use in organic electronic devices.[1]
-
Organic Light-Emitting Diodes (OLEDs): The anthracene core is a well-known blue-emitting chromophore. Derivatives of 2,6-Di-tert-butylanthracene have been successfully incorporated as deep-blue emitters in OLEDs, achieving high external quantum efficiencies. For instance, a non-doped OLED based on a derivative incorporating this moiety exhibited a high external quantum efficiency (ηext) of 4.9% for deep-blue emission.[3]
Caption: Schematic of an OLED incorporating a 2,6-Di-tert-butylanthracene derivative.
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene core can be modulated by the introduction of functional groups, making 2,6-di-tert-butyl-substituted anthracenes potential scaffolds for fluorescent probes. The tert-butyl groups can enhance photostability and solubility in biological media. Donor-acceptor substituted 2,6-anthracene derivatives have been investigated as fluorescent probes with solvatochromic properties.[4]
Medicinal Chemistry and Drug Development
2,6-Di-tert-butylanthracene serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[5] Its rigid, planar structure can be used as a scaffold to present pharmacophoric groups in a defined spatial orientation for interaction with biological targets.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 2,6-Di-tert-butylanthracene. It is intended for research and development purposes only. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.
Conclusion
2,6-Di-tert-butylanthracene is a molecule of significant interest, bridging the gap between fundamental organic chemistry and applied materials science and medicinal chemistry. Its robust synthesis, intriguing photophysical properties, and structural features that allow for tuning of its solid-state properties make it a valuable platform for further research and development. This guide has aimed to provide a thorough and practical overview to aid researchers in harnessing the full potential of this versatile compound.
References
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
-
High Mobility Organic Field-effect Semiconductors and Transistors. (2008, January 30). ICCAS. Retrieved from [Link]
-
2,6-Di-tert-butylanthracene | C22H26 | CID 15740416. (n.d.). PubChem. Retrieved from [Link]
-
Ihmels, H., Meiswinkel, A., & Mohrschladt, C. J. (2000). Novel fluorescence probes based on 2,6-donor-acceptor-substituted anthracene derivatives. Organic Letters, 2(18), 2865–2867. Retrieved from [Link]
-
High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. (2019, November 25). ResearchGate. Retrieved from [Link]
-
Cas 62375-58-0, 2,6-DI-TERT-BUTYLANTHRACENE. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Di-tert-butylanthracene 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]
A Comprehensive Technical Guide to 2,6-Di-tert-butylanthracene: Synthesis, Characterization, and Applications in Organic Electronics
Abstract
This technical guide provides an in-depth exploration of 2,6-di-tert-butylanthracene, a key organic semiconductor building block. We will delve into its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the essential spectroscopic techniques for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the interpretation of its spectral data. Finally, we will explore its burgeoning applications, particularly its role as a highly efficient deep-blue emitter in Organic Light-Emitting Diodes (OLEDs), a critical component in next-generation displays and lighting. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are interested in the synthesis, characterization, and application of advanced organic materials.
Introduction: The Significance of Sterically Hindered Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) have long been a cornerstone of organic chemistry and materials science due to their unique electronic and photophysical properties. Anthracene, a simple tricyclic aromatic hydrocarbon, has been extensively studied for its blue fluorescence. However, the strong intermolecular π-π stacking interactions in pristine anthracene often lead to aggregation-caused quenching (ACQ) in the solid state, limiting its performance in optoelectronic devices.
The introduction of bulky substituents, such as tert-butyl groups, at strategic positions on the anthracene core offers a powerful strategy to mitigate these detrimental intermolecular interactions. The steric hindrance provided by the tert-butyl groups in 2,6-di-tert-butylanthracene effectively disrupts close molecular packing, thereby enhancing its solid-state fluorescence quantum yield and improving its solubility in common organic solvents. These attributes make 2,6-di-tert-butylanthracene and its derivatives highly promising materials for a range of applications, most notably in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] This guide will provide a comprehensive overview of this important molecule, from its synthesis to its cutting-edge applications.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The nomenclature and structural representation of the topic compound are as follows:
The structure of 2,6-di-tert-butylanthracene consists of a central anthracene core substituted with two tert-butyl groups at the 2 and 6 positions.
Caption: Chemical structure of 2,6-di-tert-butylanthracene.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in various fields. The key properties of 2,6-di-tert-butylanthracene are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 290.45 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 258-262 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | |
| such as toluene, chloroform, and | ||
| tetrahydrofuran. |
Synthesis of 2,6-Di-tert-butylanthracene
The synthesis of 2,6-di-tert-butylanthracene can be effectively achieved through a Friedel-Crafts alkylation of anthracene with tert-butyl alcohol in the presence of a suitable acid catalyst.[4] This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the anthracene core.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The reaction proceeds via the in-situ generation of a tert-butyl carbocation from tert-butyl alcohol under acidic conditions. This carbocation then acts as the electrophile, attacking the electron-rich anthracene ring. The substitution occurs preferentially at the 2, 6, and 7 positions. The formation of a mixture of 2,6- and 2,7-di-tert-butylanthracenes is common, with the ratio of isomers being dependent on the catalyst and reaction conditions.[4]
Caption: Proposed synthetic pathway for 2,6-di-tert-butylanthracene.
Experimental Protocol: Friedel-Crafts Alkylation of Anthracene
This protocol is based on the general principles of Friedel-Crafts alkylation of anthracene.[4][5][6][7][8]
Materials:
-
Anthracene
-
tert-Butyl alcohol
-
Trifluoroacetic acid or a Lewis acid catalyst (e.g., AlCl₃, TiCl₄)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve anthracene in anhydrous DCM.
-
Addition of Alkylating Agent and Catalyst: To the stirred solution, add tert-butyl alcohol. Cool the reaction mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours, monitor by TLC).
-
Work-up: Quench the reaction by slowly adding it to a beaker of ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to separate the desired 2,6-di-tert-butylanthracene from the 2,7-isomer and other byproducts.
-
Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of 2,6-di-tert-butylanthracene relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[9][10]
¹H NMR: The proton NMR spectrum of 2,6-di-tert-butylanthracene is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl groups.
-
Aromatic Protons (δ 7.0-8.5 ppm): The aromatic region will display a complex pattern of signals corresponding to the protons on the anthracene core. The symmetry of the 2,6-disubstituted isomer will simplify this region compared to an unsymmetrically substituted anthracene.
-
tert-Butyl Protons (δ ~1.4 ppm): A sharp singlet with an integration of 18H will be observed in the upfield region, characteristic of the 18 equivalent protons of the two tert-butyl groups.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-150 ppm): Multiple signals will be present in the aromatic region, corresponding to the different carbon environments in the anthracene core. The carbons attached to the tert-butyl groups will appear at a lower field due to the electron-donating effect of the alkyl groups.
-
Quaternary Carbons of tert-Butyl Groups (δ ~35 ppm): A signal corresponding to the quaternary carbons of the tert-butyl groups.
-
Methyl Carbons of tert-Butyl Groups (δ ~31 ppm): A signal for the methyl carbons of the tert-butyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[11][12][13][14]
The electron ionization (EI) mass spectrum of 2,6-di-tert-butylanthracene is expected to show a prominent molecular ion peak (M⁺) at m/z 290, corresponding to its molecular weight.
Expected Fragmentation Pattern:
A characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable benzylic carbocation. Therefore, a significant fragment ion is expected at m/z 275 (M - 15). Further fragmentation may involve the loss of the entire tert-butyl group.
Caption: Expected primary fragmentation of 2,6-di-tert-butylanthracene.
Applications in Organic Electronics
The unique photophysical properties and steric hindrance of 2,6-di-tert-butylanthracene make it a highly attractive material for applications in organic electronics, particularly in OLEDs.
Deep-Blue Emitter in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,6-di-tert-butylanthracene have been successfully employed as efficient deep-blue emitters in OLEDs.[1][2][15][16] The bulky tert-butyl groups prevent aggregation-induced quenching, allowing for high emission efficiency in the solid state.
For instance, novel luminescent compounds incorporating a 2,6-di-tert-butylanthracene core have been synthesized and shown to exhibit efficient deep-blue emissions.[1][2] Non-doped OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQEs) and bright deep-blue light emission.[1][2]
| Device Performance Metric | Reported Value | Reference |
| External Quantum Efficiency (EQE) | Up to 7.28% for deep-blue emission | [15] |
| CIE Coordinates | (0.14, 0.09) for deep-blue emission | [15] |
These results highlight the potential of 2,6-di-tert-butylanthracene-based materials to address the ongoing challenge of developing stable and efficient deep-blue emitters for full-color displays and white lighting applications.
Host Material in Phosphorescent OLEDs
Due to its high triplet energy, 2,6-di-tert-butylanthracene and its derivatives can also serve as excellent host materials for phosphorescent emitters in OLEDs. The high triplet energy of the host ensures efficient energy transfer to the phosphorescent guest, leading to high device efficiencies.
Organic Thin-Film Transistors (OTFTs)
The well-defined molecular structure and good charge transport properties of some 2,6-disubstituted anthracene derivatives make them promising candidates for the active layer in organic thin-film transistors (OTFTs). The ability to form ordered thin films is crucial for achieving high charge carrier mobility. Research in this area is ongoing, with the potential for developing low-cost and flexible electronic devices.
Conclusion
2,6-Di-tert-butylanthracene stands out as a versatile and highly valuable building block in the realm of organic electronics. Its synthesis, while requiring careful control of reaction conditions to manage isomer formation, is achievable through established Friedel-Crafts alkylation protocols. The strategic placement of bulky tert-butyl groups imparts desirable properties such as enhanced solid-state fluorescence and improved processability, making it an ideal candidate for overcoming the limitations of unsubstituted polycyclic aromatic hydrocarbons.
The successful application of 2,6-di-tert-butylanthracene derivatives as deep-blue emitters in OLEDs underscores its importance in addressing a critical need in the display and lighting industries. As research continues to uncover the full potential of this and related sterically hindered aromatic systems, we can anticipate further advancements in the performance and stability of organic electronic devices. This guide has provided a comprehensive technical overview to aid researchers and scientists in harnessing the unique properties of 2,6-di-tert-butylanthracene for the development of next-generation organic materials and technologies.
References
-
Zhao, J. et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C, 9(15), 5198-5205. Available from: [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available from: [Link]
-
Zhao, J. et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C, 9(15), 5198-5205. Available from: [Link]
-
Zhao, J. et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. HKUST Research Portal. Available from: [Link]
-
Pozdnyakovich, Y. V. (1986). Alkylation of anthracene by tert-butyl alcohol. Journal of Organic Chemistry of the USSR (English Translation), 22(3, Pt. 2). Available from: [Link]
-
Zhao, J. et al. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers, 5(17), 6436-6444. Available from: [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. PubChem Compound Database. Available from: [Link]
-
Unknown. (2014). The Friedel-Crafts Reaction. Columbia University. Available from: [Link]
-
Zhao, J. et al. (2020). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C, 8(28), 9678-9687. Available from: [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. University of Arizona. Available from: [Link]
-
Govindan, R. et al. (2021). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone from active HPLC fraction 3 of Nocardiopsis synnemataformans RMN 4 (MN061002). ResearchGate. Available from: [Link]
-
Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Basic 1H- and 13C-NMR Spectroscopy. Georg Thieme Verlag. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. Available from: [Link]
-
Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Journal of Petroleum Science and Engineering, 205, 108865. Available from: [Link]
-
EduBirdie. (2022). Friedel-Crafts Alkylation | Eastern Kentucky University. Available from: [Link]
-
Das, S. et al. (2012). Field, temperature and thickness dependent electron transport in 5,5 '-(2,6-di-tert-butylanthracene-9,10-diy1)bis(2-p-tolyl-1,3,4-oxadiazole). ResearchGate. Available from: [Link]
-
Unknown. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Wisconsin-River Falls. Available from: [Link]
-
Kwon, S. et al. (2011). Soluble 2,6-Bis(4-pentylphenylethynyl)anthracene as a High Hole Mobility Semiconductor for Organic Field-effect Transistors. ResearchGate. Available from: [Link]
-
Evangelisti, L. et al. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8059. Available from: [Link]
Sources
- 1. www2.scut.edu.cn [www2.scut.edu.cn]
- 2. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. english.gyig.cas.cn [english.gyig.cas.cn]
- 15. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Di-Tert-butylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a linear arrangement of three fused benzene rings, with bulky tert-butyl groups substituted at the 2 and 6 positions. This substitution pattern imparts significant steric hindrance and electronic modifications to the anthracene core, resulting in a molecule with high thermal and chemical stability. These properties make it a valuable building block in organic synthesis and a material of interest for applications in organic electronics. While its direct role in drug development is not extensively documented, its structural motifs and photophysical properties are relevant to the broader class of anthracene derivatives, some of which have been investigated for therapeutic applications. This guide provides a comprehensive overview of the synthesis, structure, and key physical and chemical properties of 2,6-di-tert-butylanthracene, offering insights for its potential utilization in research and development.
Molecular Structure and Identification
The fundamental structure of 2,6-di-tert-butylanthracene is depicted below. The strategic placement of the tert-butyl groups influences the molecule's solubility, crystal packing, and reactivity.
Introduction: The Challenge of Solubilizing a Bulky Aromatic System
An In-Depth Technical Guide to the Solubility of 2,6-Di-Tert-butylanthracene in Organic Solvents
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a core anthracene structure flanked by two sterically demanding tert-butyl groups.[1] This molecular architecture imparts high thermal and chemical stability, making it a valuable building block in materials science for the development of organic electronic devices.[1] However, the same features that grant its stability—a large, nonpolar aromatic surface and bulky alkyl groups—present significant challenges for solubility.
For researchers in organic synthesis, materials science, and drug development, achieving a homogenous solution is the critical first step for reaction, processing, or formulation. Poor solubility can hinder synthesis, complicate purification, and lead to unreliable results in downstream applications. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,6-di-tert-butylanthracene. We will move beyond simple data reporting to explain the underlying physicochemical principles, enabling scientists to make rational solvent choices and develop robust experimental protocols.
Physicochemical Profile of 2,6-Di-tert-butylanthracene
A molecule's inherent properties are the primary determinants of its solubility behavior. The key characteristics of 2,6-di-tert-butylanthracene are summarized below. The molecule is fundamentally nonpolar, dominated by the large, electron-rich anthracene core. The tert-butyl groups further enhance its lipophilicity and introduce significant steric bulk. The high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
Table 1: Physicochemical Properties of 2,6-Di-tert-butylanthracene
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆ | [1][2] |
| Molecular Weight | 290.44 g/mol | [1][2] |
| Melting Point | 250.2 °C | [1] |
| Boiling Point | 420.4 °C at 760 mmHg | [1][3] |
| Density | 0.998 g/cm³ | [1][3] |
| XlogP (Predicted) | 8.2 | [2] |
| Appearance | Crystalline Solid | [1] |
XlogP is a computed measure of hydrophobicity; a higher value indicates lower water solubility.
Theoretical Framework for Solubility Prediction
While precise, quantitative solubility data for 2,6-di-tert-butylanthracene in a wide range of organic solvents is not extensively documented in readily available literature, its behavior can be effectively predicted using established chemical principles.
The "Like Dissolves Like" Principle
This foundational concept posits that substances with similar intermolecular forces are likely to be miscible.[4][5] 2,6-Di-tert-butylanthracene is a nonpolar molecule, and its primary intermolecular interactions are London dispersion forces. Therefore, it will exhibit the highest solubility in nonpolar or weakly polar organic solvents that also rely on dispersion forces. Conversely, it will be poorly soluble in highly polar, hydrogen-bonding solvents like water, methanol, or ethanol.
Hansen Solubility Parameters (HSP)
The "like dissolves like" principle can be quantified using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their respective HSP values are similar. While experimentally determined HSP values for 2,6-di-tert-butylanthracene are not available, we can infer its characteristics. As a nonpolar hydrocarbon, its δD will be significant, while its δP and δH values will be negligible. Therefore, ideal solvents will have a high δD value and low δP and δH values.
The diagram below illustrates the concept of using HSP for solvent selection. A solute's solubility is highest in solvents that fall within its "solubility sphere" in the 3D Hansen space.
Caption: A step-by-step workflow for determining solubility using the shake-flask method.
Detailed Step-by-Step Methodology
Materials:
-
2,6-Di-tert-butylanthracene (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional, but recommended)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid 2,6-di-tert-butylanthracene to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 5-10 mg per mL of solvent.
-
Solvent Addition: Accurately add a known volume of the test solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. For crystalline compounds like this, 24 to 48 hours is typically required. [6][7]A preliminary time-course study can be run to confirm when the concentration in solution becomes constant.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of fine particles, centrifugation of the sealed vial is highly recommended.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Be cautious not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (utilizing the strong absorbance of the anthracene core) or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 2,6-di-tert-butylanthracene in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Advanced Solubility Prediction Models
For high-throughput screening or situations where experimental determination is not feasible, computational models can provide valuable estimates. Modern approaches utilize machine learning and quantitative structure-property relationship (QSPR) models. [8][9][10]These models are trained on large datasets of known experimental solubilities and use molecular descriptors (such as molecular weight, polarity, and shape) to predict the solubility of new compounds. [11]While powerful, the accuracy of these predictions is highly dependent on the quality of the training data and the similarity of the query molecule to the compounds in the dataset. [8]
Conclusion
Understanding the solubility of 2,6-di-tert-butylanthracene is essential for its application in advanced materials and organic synthesis. While extensive quantitative data is not readily published, a robust solubility profile can be constructed through the application of fundamental physicochemical principles. The molecule's large, nonpolar structure dictates that its highest solubility will be found in nonpolar aromatic and halogenated organic solvents. For precise quantification, the shake-flask method provides a reliable and standardized experimental protocol. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvents and streamline their workflows, accelerating innovation in the laboratory.
References
- ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach | Request PDF.
-
LookChem. (n.d.). Cas 62375-58-0, 2,6-DI-TERT-BUTYLANTHRACENE. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Pal, R., & Abraham, J. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
- American Chemical Society. (n.d.). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water.
-
MIT News. (2022). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
- ResearchGate. (n.d.). Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems.
-
PubMed. (n.d.). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. Retrieved from [Link]
- DuPont. (n.d.). Hansen Solubility Parameter System.
-
National Institutes of Health. (n.d.). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2021). How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type of alcohols or with a tiny amount of ethanol not exceed 1%?. Retrieved from [Link]
- Acree, W. E., Jr. (Ed.). (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.
-
Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). The Solubility Behavior of Polycyclic Aromatic Hydrocarbons in Aqueous Systems. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- ResearchGate. (n.d.). The Details of Anthracene Solubility in Binary Solvent Mixtures.
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of Anthracene in Ternary Methyl tert Butyl Ether + Alcohol + Cyclohexane Solvent Mixtures at 298.15 K | Request PDF.
-
PubChem. (n.d.). 2,6-Di-tert-butylnaphthalene. Retrieved from [Link]
- Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS.
- (Source for HSP data, specific document URL not available). solubility predictions.
- ResearchGate. (n.d.). (PDF) Crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol.
-
PubChemLite. (n.d.). 2,6-di-tert-butylnaphthalene (C18H24). Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
- (Source for solubility principles, specific document URL not available). Solubility of C60 in a Variety of Solvents.
- (Source for HSP data, specific document URL not available). Supporting Information for Solvatochromic and solubility parameters of solvents.
Sources
- 1. Cas 62375-58-0,2,6-DI-TERT-BUTYLANTHRACENE | lookchem [lookchem.com]
- 2. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DI-TERT-BUTYLANTHRACENE - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. d-nb.info [d-nb.info]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 2,6-Di-Tert-butylanthracene and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for 2,6-di-tert-butylanthracene and its key derivatives. Anthracene-based compounds are foundational in materials science, particularly for organic electronics, owing to their unique photophysical properties.[1][2] The strategic placement of bulky tert-butyl groups at the 2 and 6 positions significantly influences the molecule's solubility, thermal stability, and solid-state packing, making these derivatives highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).[3][4][5] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic routes. We will explore classical approaches such as Friedel-Crafts alkylation and modern transition-metal-catalyzed cross-coupling reactions, providing the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of Steric Engineering in Anthracene Chemistry
The anthracene core, a tricyclic aromatic hydrocarbon, is a privileged scaffold in organic chemistry due to its rigid, planar structure and rich electronic properties.[6] However, unsubstituted anthracene often suffers from poor solubility and a strong tendency towards aggregation-induced quenching, which can be detrimental to its performance in electronic devices. The introduction of sterically demanding groups like tert-butyl at the 2 and 6 positions serves several critical functions:
-
Enhanced Solubility: The bulky alkyl groups disrupt the efficient π-π stacking that is characteristic of planar aromatic systems, thereby increasing solubility in common organic solvents and facilitating solution-based processing.
-
Improved Stability: The tert-butyl groups provide kinetic stability, protecting the anthracene core from oxidative or photochemical degradation, which is crucial for the longevity of organic electronic devices.[4]
-
Tunable Electronic Properties: While the effect is primarily steric, alkyl substitution can subtly influence the frontier molecular orbital energy levels (HOMO/LUMO), allowing for fine-tuning of the material's charge transport and emissive properties.[5]
-
Controlled Morphology: In the solid state, the steric hindrance dictates the intermolecular packing, which is a critical determinant of charge mobility in OTFTs.[3]
This guide focuses on the practical synthesis of the parent compound, 2,6-di-tert-butylanthracene, and its conversion into valuable derivatives, such as 2,6-di-tert-butylanthraquinone, a key intermediate in various industrial processes.[7][8]
Core Synthetic Strategies for 2,6-Di-tert-butylanthracene
The synthesis of 2,6-di-tert-butylanthracene can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.
Strategy 1: Direct Electrophilic Alkylation via Friedel-Crafts Reaction
The Friedel-Crafts alkylation is a classic and direct method for attaching alkyl groups to an aromatic ring using a strong Lewis or Brønsted acid catalyst.[9][10] This approach involves the reaction of an aromatic substrate with an alkylating agent, such as an alkyl halide or an alcohol.
Causality and Mechanistic Insight: The reaction proceeds by generating a tert-butyl carbocation, a potent electrophile, from a precursor like tert-butanol or tert-butyl chloride.[11][12] The anthracene core, being electron-rich, undergoes electrophilic aromatic substitution. However, this method faces significant challenges in regioselectivity. The initial alkylation activates the ring, making it susceptible to further, often uncontrolled, polyalkylation. Furthermore, directing the substitution specifically to the 2 and 6 positions on the anthracene nucleus is difficult, leading to a mixture of isomers that require extensive purification. Despite its directness, the low selectivity and harsh conditions often make this route less favorable for producing high-purity material.[13]
Caption: Friedel-Crafts alkylation mechanism.
Strategy 2: Modern Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and regioselective route to substituted anthracenes.[1][14] This strategy relies on the coupling of a di-halogenated anthracene precursor with an appropriate boronic acid or ester.
Causality and Mechanistic Insight: This approach provides superior control over the substitution pattern. The synthesis begins with a readily available starting material, which is first halogenated at the desired positions (e.g., 2,6-dibromoanthracene). This precursor then undergoes a palladium-catalyzed reaction with a suitable organoboron reagent. The key advantage is that the positions of the substituents are precisely defined by the halogenation step, eliminating the formation of isomers. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a versatile and preferred method in modern organic synthesis.[15][16]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory synthesis. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Friedel-Crafts Synthesis of 2,6-Di-tert-butylanthracene
This protocol is adapted from procedures involving the alkylation of aromatic hydrocarbons.[12]
Step-by-Step Methodology:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anthracene (10.0 g, 56.1 mmol) and 100 mL of a suitable solvent like dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Reagent Addition: In the dropping funnel, prepare a mixture of tert-butanol (15.0 mL, 158 mmol) and concentrated sulfuric acid (10 mL).
-
Reaction: Add the acid/alcohol mixture dropwise to the stirred anthracene solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer, and wash it successively with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of isomers. Purify via column chromatography on silica gel, eluting with hexanes, followed by recrystallization from ethanol or methanol to yield the pure 2,6-di-tert-butylanthracene as a white solid.
Protocol 2: Synthesis of 2,6-Di-tert-butylanthraquinone via Oxidation
This protocol describes the oxidation of the parent anthracene derivative, a method that can be catalyzed efficiently by Brønsted acidic ionic liquids.[7][8]
Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize or procure a Brønsted acidic ionic liquid, such as bis(3-propanesulfonic acid-1-imidazole)propylidene bisulfate ([2(Im-PS)-C₃][2HSO₄]).[8]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,6-di-tert-butylanthracene (1.0 g, 3.44 mmol), the ionic liquid catalyst (e.g., 0.1 g), and a solvent like acetic acid (20 mL).
-
Oxidation: Heat the mixture to 65 °C with vigorous stirring. Add 30% hydrogen peroxide (H₂O₂) solution (e.g., 6 mL total) portion-wise over 1-2 hours.[8]
-
Monitoring and Completion: Monitor the reaction by TLC until the starting material is consumed (typically 6 hours).[8]
-
Workup: After cooling to room temperature, add water to precipitate the product. Filter the solid, wash thoroughly with water to remove the catalyst and solvent, and dry under vacuum.
-
Purification: The crude 2,6-di-tert-butylanthraquinone can be purified by recrystallization from a suitable solvent like ethanol to yield a pale yellow crystalline solid. The ionic liquid in the aqueous filtrate can often be recovered and reused.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Property | 2,6-Di-tert-butylanthracene |
| CAS Number | 62375-58-0[17][18][19][20] |
| Molecular Formula | C₂₂H₂₆[17][19][21] |
| Molecular Weight | 290.44 g/mol [17][21] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~205 °C[17] |
| Boiling Point | ~420 °C at 760 mmHg[17] |
| ¹H NMR (CDCl₃, δ) | ~1.4 (s, 18H, -C(CH₃)₃), 7.4-8.4 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~31.8 (C(CH₃)₃), 35.0 (-C(CH₃)₃), aromatic signals 122-146 |
Conclusion and Future Directions
The synthesis of 2,6-di-tert-butylanthracene and its derivatives is a pivotal area of research with direct implications for the advancement of organic electronics and materials science. While classical methods like Friedel-Crafts alkylation offer a direct route, they are often hampered by poor selectivity. Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, provide a far superior level of control and efficiency, enabling the precise construction of these highly tailored molecular architectures.[1][14] The subsequent functionalization, such as the oxidation to anthraquinones, further expands the utility of this platform.[7]
Future research will likely focus on developing even more sustainable and atom-economical synthetic routes. The exploration of C-H activation methodologies could potentially offer new pathways to these compounds, bypassing the need for pre-functionalized starting materials. As the demand for high-performance organic materials grows, the continued development of robust and scalable syntheses for compounds like 2,6-di-tert-butylanthracene will remain a critical endeavor for the scientific community.
References
- (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.). Vertex AI Search. Retrieved January 2, 2026.
- Wu, H., Wang, Q., & Zhang, X. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). PubMed Central.
- Recent advances in the syntheses of anthracene derivatives. (n.d.).
- Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. (2023). American Chemical Society.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega.
- Baviera, M., & Donate, P. M. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... (n.d.).
- Polymer supported magnesium anthracene: application in the synthesis of benzylic Grignard reagents. (1995). Flinders University.
- Recent advances in the syntheses of anthracene derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026.
- Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane. (n.d.). MDPI. Retrieved January 2, 2026.
- Diels—Alder Reactions of 9-Substituted Anthracenes. VI. 9-Anthryl Acetate, 9-Methoxyanthracene, and 9,10-Dimethoxyanthracene. (n.d.). The Journal of Organic Chemistry.
- Improved Synthesis of Aryl-Substituted Anthracenes and Heteroacenes. (2007).
- Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes. (n.d.).
- Magnesium anthracene: an alternative to magnesium in the high yield synthesis of Grignard reagents. (n.d.).
- Diels—Alder Reactions of 9-Substituted Anthracenes. I. Some Reactions of 9-Anthraldehyde. (n.d.). Journal of the American Chemical Society.
- 2,6-Di-tert-butylanthracene. (n.d.). PubChem. Retrieved January 2, 2026.
- Triptycene Derivatives: From Their Synthesis to Their Unique Properties. (2021). PubMed Central.
- The Friedel-Crafts Reaction. (2014). Course Hero.
- Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (n.d.). Beilstein Journal of Organic Chemistry.
- 2,6-Di-tert-butylanthracene. (n.d.). Alfa Chemistry. Retrieved January 2, 2026.
- A Review on Anthracene and Its Derivatives: Applic
- Main group conjugated organic anion chemistry. 3. Application of magnesium-anthracene compounds in the synthesis of Grignard reagents. (n.d.).
- Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 2, 2026.
- PAH: Anthracene and phenanthrene. (n.d.). Self-published.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- Friedel-Crafts Alkyl
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri-St. Louis.
- 2,6-DI-TERT-BUTYLANTHRACENE. (n.d.). ChemicalBook. Retrieved January 2, 2026.
- The Synthesis of 1,2-Benzanthracene Derivatives Related to 3,4-Benzpyrene. (n.d.). ElectronicsAndBooks.
- 2,6-Di-tert-butylanthracene. (n.d.). Advanced ChemBlocks. Retrieved January 2, 2026.
- 2,6-di-tert-butylanthracene. (n.d.). ChemShuttle. Retrieved January 2, 2026.
- Synthesis of 2,6-dimethylnaphthalene and analogues over solid c
- Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics. (n.d.).
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene deriv
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). PubMed Central.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). PubMed.
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PubMed Central.
- Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermedi
- Synthesis of 2,6-disubstituted tetrahydroazulene deriv
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics. (n.d.).
Sources
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. 2,6-DI-TERT-BUTYLANTHRACENE | 62375-58-0 [chemicalbook.com]
- 19. 2,6-Di-tert-butylanthracene 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]
- 20. chemshuttle.com [chemshuttle.com]
- 21. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 2,6-Di-Tert-butylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Sterically Hindered Polycyclic Aromatic Hydrocarbons
2,6-Di-tert-butylanthracene is a substituted polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core flanked by two bulky tert-butyl groups at the 2 and 6 positions. These sterically demanding substituents play a crucial role in dictating the molecule's solid-state packing, electronic properties, and stability. In the fields of materials science and drug development, the precise control over molecular architecture in the crystalline form is paramount as it directly influences a compound's solubility, bioavailability, and charge transport characteristics. This guide provides a comprehensive analysis of the crystal structure of 2,6-di-tert-butylanthracene, offering insights into its synthesis, crystallization, and the nuances of its solid-state arrangement. Such understanding is foundational for the rational design of novel organic materials and pharmacologically active agents.
Synthesis and Crystallization: A Pathway to High-Purity Single Crystals
The synthesis of 2,6-di-tert-butylanthracene is typically achieved through methodologies that allow for the selective functionalization of the anthracene core. While various synthetic routes to substituted anthracenes exist, a common conceptual approach involves the reaction of a suitable anthracene precursor with a tert-butylating agent.
The causality behind the choice of a specific synthetic and crystallization protocol is driven by the need for a high-purity, crystalline product suitable for single-crystal X-ray diffraction analysis. The bulky and non-polar nature of the tert-butyl groups influences the solubility of the molecule, making the selection of an appropriate solvent system for crystallization critical.
Experimental Protocol: Synthesis and Crystallization
Crystallization: High-quality single crystals of 2,6-di-tert-butylanthracene suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques. The choice of solvent is critical; a solvent in which the compound has moderate solubility at room temperature is ideal.
Step-by-Step Crystallization (Vapor Diffusion Method):
-
Preparation of the Saturated Solution: Dissolve the purified 2,6-di-tert-butylanthracene powder in a minimal amount of a good solvent (e.g., toluene or dichloromethane) to create a nearly saturated solution.
-
Vial Setup: Place this solution in a small, open vial.
-
Outer Chamber: Place the small vial inside a larger, sealed chamber that contains a small reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or methanol).
-
Slow Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution containing the compound. This gradual decrease in solubility induces the slow formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they can be carefully harvested for analysis.
This self-validating system ensures that crystals form under near-equilibrium conditions, which is essential for achieving the high degree of lattice order required for accurate crystallographic analysis.
Crystal Structure Analysis
The definitive crystal structure of 2,6-di-tert-butylanthracene was reported by Endlich et al. in Chemistry A European Journal in 2012 and is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 887757.[1]
Crystallographic Data
| Parameter | Value |
| CCDC Number | 887757 |
| Molecular Formula | C22H26 |
| Formula Weight | 290.44 |
Detailed unit cell parameters, space group, and other crystallographic data were not available in the search results but would be contained within the referenced publication and its supporting information.
Molecular Geometry and Conformation
The fundamental geometry of the anthracene core is largely planar, as is characteristic of polycyclic aromatic systems. The tert-butyl groups, with their tetrahedral carbon centers, are appended to this planar core. The steric bulk of the tert-butyl groups can induce minor distortions in the planarity of the anthracene backbone to alleviate intramolecular strain.
Intermolecular Interactions and Crystal Packing
The solid-state packing of 2,6-di-tert-butylanthracene is governed by a delicate balance of weak intermolecular forces. Unlike molecules with strong hydrogen bonding capabilities, the packing of this non-polar hydrocarbon is primarily directed by van der Waals interactions and potential C-H···π interactions.
The bulky tert-butyl groups are expected to play a significant role in disrupting the typical herringbone or pi-stacking motifs often observed in the crystal structures of unsubstituted PAHs. This steric hindrance prevents close face-to-face approach of the anthracene cores, leading to a more complex three-dimensional packing arrangement. The specific nature of these interactions, including the distances and angles between neighboring molecules, would be elucidated by a detailed analysis of the crystallographic information file (CIF).
The logical relationship between the molecular structure and the crystal packing can be visualized as follows:
Caption: Relationship between molecular features and crystal packing in 2,6-di-tert-butylanthracene.
Implications for Materials Science and Drug Development
The crystal structure of 2,6-di-tert-butylanthracene provides critical insights into how steric hindrance can be used to tune the solid-state properties of organic molecules.
-
In Materials Science: The disruption of π-stacking by the tert-butyl groups can modify the electronic coupling between adjacent molecules. This has profound implications for the charge transport properties of organic semiconductors, potentially leading to materials with more isotropic mobility.
-
In Drug Development: For poorly soluble drug candidates, understanding the crystal packing is the first step towards identifying and controlling polymorphism. Different polymorphic forms can have vastly different solubilities and dissolution rates, which directly impact a drug's bioavailability. The introduction of bulky substituents like tert-butyl groups can alter the crystal lattice energy and potentially lead to the discovery of more bioavailable solid forms.
Conclusion
The crystal structure of 2,6-di-tert-butylanthracene serves as an exemplary case study in the influence of steric effects on the solid-state organization of polycyclic aromatic hydrocarbons. The interplay between the planar aromatic core and the bulky aliphatic substituents gives rise to a unique crystal packing that deviates from that of simpler PAHs. A thorough understanding of this structure, grounded in detailed crystallographic data, is invaluable for researchers and scientists aiming to design and develop next-generation organic electronic materials and pharmaceutical compounds with tailored solid-state properties.
References
-
Endlich, B., et al. (2012). Chemistry A European Journal, 18, 14706-14713. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. Retrieved from [Link]
Sources
Spectroscopic Fingerprinting of 2,6-Di-Tert-butylanthracene: A Technical Guide
Introduction: The Significance of Spectroscopic Characterization
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) with bulky tert-butyl groups at the 2 and 6 positions of the anthracene core. Its chemical formula is C₂₂H₂₆, and it has a molecular weight of 290.4 g/mol [1][2]. The strategic placement of these sterically demanding tert-butyl groups influences the molecule's electronic properties, solubility, and solid-state packing, making it a molecule of interest in materials science and as a building block in organic synthesis[2]. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the essential tools for this characterization, offering a unique "fingerprint" of the molecule. This guide provides an in-depth analysis of the expected spectroscopic data for 2,6-di-tert-butylanthracene, grounded in established principles and comparative data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2,6-di-tert-butylanthracene is anticipated to be relatively simple due to the molecule's C₂h symmetry. This symmetry renders certain protons chemically equivalent, leading to fewer signals than the total number of protons.
Expected ¹H NMR Data (Predicted)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.4 | Singlet | 2H | H-9, H-10 | These protons are in the most electron-deficient region of the anthracene core and are expected to be the most downfield. |
| ~ 8.0 | Singlet | 2H | H-4, H-8 | These protons are adjacent to the fused rings and will experience significant deshielding. |
| ~ 7.9 | Doublet | 2H | H-1, H-5 | These protons are ortho to the tert-butyl groups and will show coupling to H-3 and H-7. |
| ~ 7.4 | Doublet | 2H | H-3, H-7 | These protons are meta to the tert-butyl groups and will show coupling to H-1 and H-5. |
| ~ 1.4 | Singlet | 18H | -C(CH₃)₃ | The 18 protons of the two tert-butyl groups are equivalent and will appear as a single, strong singlet. |
Causality Behind Predictions: The predicted chemical shifts are based on the known spectrum of anthracene, where the protons at positions 9 and 10 are the most deshielded, and the substituent effects of alkyl groups on aromatic rings, which typically cause a slight upfield shift. The symmetry of the 2,6-disubstitution pattern simplifies the spectrum significantly compared to a monosubstituted anthracene like 2-tert-butylanthracene[3].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. Due to the molecule's symmetry, we expect to see 7 signals for the aromatic carbons and 2 signals for the tert-butyl group carbons.
Expected ¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 147 | C-2, C-6 | Quaternary carbons directly attached to the bulky and electron-donating tert-butyl groups. |
| ~ 131 | C-4a, C-8a | Quaternary carbons at the ring junctions. |
| ~ 130 | C-9a, C-10a | Quaternary carbons at the central ring junctions. |
| ~ 128 | C-4, C-8 | Aromatic CH carbons adjacent to the ring junctions. |
| ~ 126 | C-9, C-10 | Aromatic CH carbons in the central ring. |
| ~ 125 | C-1, C-5 | Aromatic CH carbons ortho to the tert-butyl groups. |
| ~ 123 | C-3, C-7 | Aromatic CH carbons meta to the tert-butyl groups. |
| ~ 35 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 31 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Self-Validating System: The presence of a limited number of signals in both the ¹H and ¹³C NMR spectra, consistent with the molecule's symmetry, provides a strong validation of the 2,6-disubstitution pattern. The integration in the ¹H NMR and the distinct chemical shifts for the aliphatic and aromatic carbons in the ¹³C NMR further confirm the structure. The PubChem database entry for 2,6-di-tert-butylanthracene indicates the availability of a ¹³C NMR spectrum, which would provide definitive experimental values[1].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2,6-di-tert-butylanthracene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion[4][5].
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel and perform tuning and shimming.
-
Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg pulse sequence). A spectral width of 200-220 ppm is standard.
-
A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS)[5].
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent technique for identifying the functional groups present in a molecule.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the anthracene core. |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Strong absorptions from the C-H bonds of the tert-butyl groups. |
| ~ 1620 | C=C Stretch | Aromatic C=C | Stretching vibrations within the anthracene ring system. |
| ~ 1465 | C-H Bend | CH₂ Scissoring / CH₃ Asymmetric Bend | Bending vibrations of the methyl groups in the tert-butyl substituents. |
| ~ 1365 | C-H Bend | CH₃ Symmetric Bend (Umbrella) | A characteristic sharp band for the tert-butyl group. |
| 900 - 675 | C-H Bend | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |
Authoritative Grounding: The interpretation of IR spectra is based on extensive empirical data correlating absorption frequencies with specific functional groups. The predicted absorptions for 2,6-di-tert-butylanthracene are consistent with standard IR correlation tables and the known spectrum of unsubstituted anthracene[6][7]. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ provides clear evidence for the presence of both the anthracene core and the tert-butyl substituents.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 2,6-di-tert-butylanthracene powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Anthracene has a characteristic and well-defined UV-Vis spectrum due to its extended π-system.
Expected UV-Vis Absorption Data (in Cyclohexane)
| Predicted λₘₐₓ (nm) | Transition | Rationale |
| ~ 256 | π → π | The most intense absorption band, corresponding to the S₀ → S₂ transition. |
| ~ 340, 358, 378 | π → π | A series of fine-structured bands of lower intensity, characteristic of the S₀ → S₁ transition in polycyclic aromatic hydrocarbons. |
Expertise & Experience: The addition of alkyl substituents like tert-butyl groups to an aromatic chromophore typically results in a small bathochromic (red) shift of the absorption maxima. This is due to the weak electron-donating nature of alkyl groups. Therefore, the λₘₐₓ values for 2,6-di-tert-butylanthracene are expected to be slightly longer than those of unsubstituted anthracene in the same solvent[8]. The characteristic vibronic fine structure of the lower energy bands is a hallmark of rigid polycyclic aromatic systems and is expected to be well-resolved in a non-polar solvent like cyclohexane[9].
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., cyclohexane or ethanol). Cyclohexane is an excellent choice for resolving fine structure[10].
-
Solution Preparation: Prepare a dilute solution of 2,6-di-tert-butylanthracene in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU. This typically requires a concentration in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the spectrum over the desired wavelength range (e.g., 200-450 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of 2,6-di-tert-butylanthracene. NMR spectroscopy confirms the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy identifies the key functional groups—the aromatic core and the aliphatic substituents. UV-Vis spectroscopy elucidates the electronic properties of the conjugated π-system. Together, these techniques form a self-validating system that is indispensable for quality control, reaction monitoring, and the fundamental understanding of this and other complex organic molecules in research and development.
References
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. National Center for Biotechnology Information. Retrieved from [Link]
-
C-13 NMR Spectrum. (n.d.). 13C{1H} NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butylanthracene. National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Govindan, R., et al. (2024). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. Retrieved from [Link]
- Müller, T. J. J., et al. (n.d.). UV-spectra of 4 and commercially available anthracene in cyclohexane (9 × 10 −5 mol/L). Synthesis of 2,3,6,7-Tetrabromoanthracene.
-
ResearchGate. (n.d.). UV-vis absorption spectra of L b in cyclohexane solution upon irradiation at 450 nm. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Di-tert-butylnaphthalene. John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at.... Retrieved from [Link]
-
Supporting Information for Visible-Light-Promoted Radical Cross-Coupling... (n.d.). Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(tert-Butyl)anthracene. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Sukhram, D. S. (2022). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species. DSpace@MIT.
-
MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Variations of UV-Vis absorption spectra due to anthracene.... Retrieved from [Link]
-
NIST. (n.d.). Anthracene. NIST Chemistry WebBook. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized method for the synthesis of 2,6-diaminoanthracene. Retrieved from [Link]
-
VNU Journal of Science. (2021). Synthesis and Spectroscopic Characterizations of Ni(II) Thiosemicarbazone Bearing Anthracene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 6,6 0 -(propane-2,2-diyl)bis(3-(tert-butyl).... Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-tert-Butylanthracene | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Anthracene [webbook.nist.gov]
- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Cyclohexane [webbook.nist.gov]
A Comprehensive Technical Guide to the Thermal Stability of 2,6-Di-Tert-butylanthracene
Introduction: The Significance of Thermally Robust Polycyclic Aromatic Hydrocarbons in Modern Electronics
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar anthracene core symmetrically substituted with bulky tert-butyl groups. This molecular architecture imparts a unique combination of high chemical stability, solution processability, and desirable photophysical properties, making it a promising candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In such applications, the thermal stability of the organic semiconductor is a critical parameter that directly influences the operational lifetime, reliability, and performance of the device. This guide provides an in-depth technical overview of the thermal stability of 2,6-di-tert-butylanthracene, detailing its thermal decomposition profile, methodologies for its characterization, and the underlying chemical mechanisms of its degradation.
Thermal Decomposition Profile of 2,6-Di-Tert-butylanthracene
Based on the analysis of these related structures, the following thermal properties for 2,6-di-tert-butylanthracene can be anticipated:
| Thermal Property | Estimated Value | Method of Determination |
| Melting Point (Tm) | ~250 °C | Differential Scanning Calorimetry (DSC) |
| Onset Decomposition Temperature (Tonset) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Decomposition Temperature (Td) at 5% weight loss | > 400 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols for Thermal Stability Assessment
The following sections detail the standardized methodologies for the characterization of the thermal stability of organic materials like 2,6-di-tert-butylanthracene. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature and overall thermal stability of a material.
Experimental Workflow:
Caption: A streamlined workflow for Thermogravimetric Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 2,6-di-tert-butylanthracene into a ceramic TGA pan. The use of a small, uniform sample mass ensures even heat distribution and accurate temperature measurement.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis. This removes any residual oxygen, preventing oxidative degradation and ensuring that the observed mass loss is solely due to thermal decomposition.
-
Temperature Program: Equilibrate the sample at 30°C. Initiate a heating ramp from 30°C to 600°C at a constant rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible and accurate decomposition temperatures.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), where the mass loss begins, and the decomposition temperature (Td), typically defined as the temperature at which 5% mass loss has occurred.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Experimental Workflow:
Caption: A standard workflow for Differential Scanning Calorimetry.
Step-by-Step Methodology:
-
Sample Encapsulation: Accurately weigh 2-5 mg of 2,6-di-tert-butylanthracene into an aluminum DSC pan and hermetically seal it. A sealed pan prevents sublimation of the sample during heating. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
First Heating Scan: Heat the sample from 30°C to a temperature approximately 20-30°C above its melting point (~270°C) at a rate of 10°C/min. This scan reveals the melting point of the as-received material.
-
Cooling Scan: Cool the sample from the molten state back to 30°C at a controlled rate of 10°C/min. This scan provides information on the crystallization behavior.
-
Second Heating Scan: Reheat the sample from 30°C to ~270°C at 10°C/min. This scan reveals the thermal properties of the material after a controlled thermal history, providing a more intrinsic measure of its melting point and any other transitions.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the melting temperature (Tm) as the peak of the endothermic transition.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of 2,6-di-tert-butylanthracene is expected to proceed via a radical mechanism initiated by the homolytic cleavage of the weakest bonds in the molecule, which are the C-C bonds between the anthracene core and the tert-butyl groups.
Proposed Pathway:
Sources
A Comprehensive Technical Guide to 2,6-Di-tert-butylanthracene for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Sterically Hindered Polycyclic Aromatic Hydrocarbon
2,6-Di-tert-butylanthracene (DTBA) is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two bulky tert-butyl groups at the 2 and 6 positions. This substitution pattern imparts unique steric and electronic properties, leading to enhanced solubility in organic solvents, high thermal and chemical stability, and distinct photophysical characteristics compared to its parent anthracene. These attributes make 2,6-di-tert-butylanthracene a valuable building block and functional material in diverse fields, from organic electronics to potential applications in pharmaceutical research. This in-depth guide provides a comprehensive overview of commercial suppliers, synthesis, analytical characterization, and key applications of 2,6-di-tert-butylanthracene, tailored for researchers, scientists, and drug development professionals.
Commercial Availability: A Comparative Analysis of Suppliers
A reliable and well-characterized source of 2,6-di-tert-butylanthracene is paramount for reproducible research and development. Several chemical suppliers offer this compound with varying purity levels, quantities, and pricing. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD, Approx.) | Storage Conditions |
| Biosynth [1] | MCA37558 | Not specified | 250 mg, 500 mg, 1 g, 5 g | $260 (250 mg) - $2,200 (5 g) | 2°C - 8°C[1] |
| ChemShuttle | 155376 | 95% | 1 g, 5 g, 10 g, 25 g | $980 (5 g) - $2,500 (25 g) | 2-8°C |
| Advanced ChemBlocks [2] | U136287 | 95% | Not specified | Inquire for price | Not specified |
| Luminix Health [3] | Not specified | Not specified | 250 mg, 500 mg, 1 g, 5 g | Inquire for price | +2 to +8 °C |
| ChemicalBook [4] | CB8766973 | Not specified | Inquire | Inquire for price | Not specified |
| Sigma-Aldrich | S238481 | AldrichCPR* | 25 mg | $121 | Not specified |
*Note: For the Sigma-Aldrich product (2,6-DI-TERT-BUTYL-ANTHRAQUINONE), the buyer assumes responsibility for confirming product identity and purity[5].
Researchers should carefully consider the purity requirements of their specific application when selecting a supplier. For applications in organic electronics, high purity (typically >99%) is often crucial, and it may be necessary to inquire with suppliers about the availability of higher grades or custom synthesis.
Synthesis of 2,6-Di-tert-butylanthracene: A Step-by-Step Protocol
The most common and direct method for the synthesis of 2,6-di-tert-butylanthracene is the Friedel-Crafts alkylation of anthracene with a tert-butylating agent. The following protocol is a representative procedure based on established chemical principles.
Experimental Protocol: Friedel-Crafts Alkylation of Anthracene
Materials:
-
Anthracene
-
tert-Butyl alcohol
-
Trifluoroacetic acid or a Lewis acid catalyst (e.g., Aluminum chloride)
-
Anhydrous solvent (e.g., Dichloromethane or Nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Hexane or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in the chosen anhydrous solvent.
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the solution while stirring. The mixture may warm up.
-
Add tert-butyl alcohol dropwise to the reaction mixture. The ratio of reactants can be adjusted to favor the di-substituted product.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield 2,6-di-tert-butylanthracene as a crystalline solid.
Analytical Characterization: Ensuring Quality and Purity
Thorough analytical characterization is essential to confirm the identity and purity of 2,6-di-tert-butylanthracene. The following are key analytical techniques and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a crucial tool for structural confirmation. Due to the symmetry of the 2,6-disubstituted anthracene core, a relatively simple spectrum is expected. The spectrum should show signals corresponding to the aromatic protons and a prominent singlet for the eighteen equivalent protons of the two tert-butyl groups.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure. A ¹³C NMR spectrum of 2,6-di-tert-butylanthracene is available on PubChem[6].
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of 2,6-di-tert-butylanthracene and identifying any potential byproducts from the synthesis. The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (290.44 g/mol ). A reference to a GC-MS analysis of this compound can be found on PubChem[6].
Applications in Research and Development
The unique properties of 2,6-di-tert-butylanthracene make it a promising candidate for various advanced applications.
Organic Electronics: A Luminescent Material for OLEDs
The anthracene core is a well-known blue-emitting chromophore. The introduction of tert-butyl groups enhances the material's processability and film-forming properties, which are crucial for the fabrication of organic light-emitting diodes (OLEDs). Derivatives of 2,6-di-tert-butylanthracene have been successfully used as efficient deep-blue emitters in OLEDs[7]. The bulky tert-butyl groups can also serve to create amorphous thin films, which are beneficial for device stability and efficiency. It can be utilized as a host material for phosphorescent emitters or as a blue-emitting dopant itself.
Illustrative OLED Fabrication Workflow:
-
Substrate Preparation: A patterned indium tin oxide (ITO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a suitable HIL material is deposited onto the ITO substrate by spin-coating or thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: An HTL material is then deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: A solution containing 2,6-di-tert-butylanthracene (as a host or emitter) and other necessary components is deposited via spin-coating or a blend of the host and dopant is co-evaporated in a high-vacuum chamber.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Subsequent layers of an ETL and an EIL are deposited.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited by thermal evaporation.
-
Encapsulation: The device is encapsulated to protect it from moisture and oxygen.
Potential in Drug Development and Delivery
While direct applications of 2,6-di-tert-butylanthracene in pharmaceuticals are not yet widely established, the anthracene scaffold is present in several anticancer agents[8][9][10][11]. The lipophilic nature and rigid structure of the anthracene core make it an interesting platform for the development of new therapeutic agents. The tert-butyl groups can modulate the compound's solubility and interaction with biological targets.
Furthermore, anthracene derivatives are being explored for their potential in targeted drug delivery systems. For instance, anthracene-functionalized micelles have been designed for sustained drug release and enhanced phototherapy in cancer treatment[12]. The ability of anthracene to undergo photodimerization upon exposure to UV light offers a mechanism for creating photo-responsive drug carriers. The steric hindrance provided by the tert-butyl groups in 2,6-di-tert-butylanthracene could influence the kinetics and efficiency of such photodimerization processes, offering a tunable parameter for designing advanced drug delivery vehicles.
Safety and Handling
A safety data sheet (SDS) for 2,6-di-tert-butylanthracene indicates that standard laboratory safety precautions should be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid dust formation and inhalation. In case of contact with skin or eyes, the affected area should be washed thoroughly with water.
Conclusion
2,6-Di-tert-butylanthracene is a versatile chemical with significant potential in both materials science and as a scaffold for pharmaceutical research. Its commercial availability from a range of suppliers, coupled with a straightforward synthesis, makes it an accessible compound for researchers. The unique combination of a rigid aromatic core and bulky alkyl substituents provides a platform for developing new materials with tailored properties for applications in organic electronics and potentially in advanced drug delivery systems. As research in these fields continues to advance, the demand for well-characterized and high-purity 2,6-di-tert-butylanthracene is likely to grow.
References
-
Azadnajafabad, S., et al. (2023). Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Preprints.org. [Link]
-
Preprints.org. (2023). Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Retrieved from [Link]
-
Nanoscale. (2021). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Examples of some anthracene-based anticancer agents. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. RSC Publishing. [Link]
-
ChemRxiv. (n.d.). TADF/RTP OLED organic emitters based on concave N-PAHs with a tunable intrinsic D-A electronic structure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Luminix Health. (n.d.). 2,6-Di-tert-butylanthracene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). Design and Properties of Novel Host Materials for Blue TADF OLEDs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Di-tert-butylphosphinoferrocene. Retrieved from [Link]
-
Noctiluca. (n.d.). Host Materials. Retrieved from [Link]
-
ChemRxiv. (n.d.). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Retrieved from [Link]
-
MIT Libraries. (2017). Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butylanthracene | 62375-58-0 | MCA37558 [biosynth.com]
- 2. 2,6-Di-tert-butylanthracene 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]
- 3. luminixhealth.com [luminixhealth.com]
- 4. 2,6-DI-TERT-BUTYLANTHRACENE | 62375-58-0 [chemicalbook.com]
- 5. 2,6-DI-TERT-BUTYL-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis of 2,6-di-tert-butylanthraquinone from 2,6-di-tert-butylanthracene
Application Note & Protocol: Synthesis of 2,6-Di-tert-butylanthraquinone
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed guide for the chemical synthesis of 2,6-di-tert-butylanthraquinone from its precursor, 2,6-di-tert-butylanthracene. Alkyl anthraquinones are pivotal intermediates in the chemical industry, notably in the production of hydrogen peroxide and as building blocks for complex dyes and pharmaceuticals.[1][2] This guide presents two distinct oxidative protocols: a classical approach utilizing chromium trioxide, a potent and well-documented oxidizing agent, and a modern, greener alternative employing hydrogen peroxide catalyzed by a recyclable Brønsted acidic ionic liquid.[1][2] The document is structured to provide not just procedural steps, but also the underlying mechanistic principles, critical safety protocols, and comparative data to aid researchers in selecting and executing the most suitable method for their laboratory context.
Foundational Principles: The Oxidation of Anthracenes
The conversion of an anthracene core to an anthraquinone is a classic oxidation reaction targeting the central aromatic ring. The electron-rich nature of the 9 and 10 positions of the anthracene scaffold makes them susceptible to electrophilic attack by strong oxidizing agents.
Mechanism with Chromium(VI): The reaction with chromium trioxide (CrO₃), which forms chromic acid (H₂CrO₄) in the presence of water or acids, is a robust method for this transformation.[3][4] The generally accepted mechanism involves the formation of a chromate ester, followed by the elimination of a reduced chromium species. The reaction proceeds until the fully oxidized quinone structure is achieved.[3][5]
Catalytic Oxidation with H₂O₂: A more contemporary and environmentally benign approach avoids stoichiometric heavy metals. Recent studies have demonstrated the high efficacy of hydrogen peroxide as the terminal oxidant, facilitated by a Brønsted acidic ionic liquid catalyst.[1][2] This system promotes the oxidation under milder conditions and allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.[2]
Caption: General reaction scheme for the oxidation of the anthracene core.
Protocol A: Classical Oxidation with Chromium Trioxide (CrO₃)
This protocol describes a reliable, albeit hazardous, method for the synthesis. The success of this procedure is contingent upon strict adherence to the safety measures outlined below.
CRITICAL SAFETY PROTOCOL: Handling Chromium Trioxide
Chromium trioxide and its acidic solutions are highly toxic, carcinogenic, corrosive, and powerful oxidizing agents.[6][7] Contact with organic materials can lead to spontaneous ignition or explosion.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., Butyl rubber or Nitrile).[6][9] All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][10]
-
Handling: Never add water directly to solid CrO₃.[10] When preparing solutions, always add the CrO₃ slowly to the acid/solvent mixture. Avoid contact with combustible materials such as paper, wood, or oils.[9]
-
Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] For eye contact, use an eyewash station immediately for at least 15 minutes and seek urgent medical attention.[7] Have a spill kit containing a non-combustible absorbent material ready. Do not use materials like paper towels for cleanup.
-
Waste Disposal: All chromium-containing waste is hazardous and must be collected in a designated, sealed container and disposed of according to institutional and environmental regulations.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 2,6-Di-tert-butylanthracene | ≥98% | Starting Material |
| Chromium Trioxide (CrO₃) | ACS Reagent | Oxidizing Agent |
| Glacial Acetic Acid | ACS Reagent | Solvent/Reaction Medium |
| Deionized Water | Reagent/Precipitation | |
| Isopropanol | ACS Reagent | Quenching/Washing |
| Round-bottom flask | Reaction Vessel | |
| Magnetic stirrer & stir bar | Agitation | |
| Addition Funnel | Controlled Reagent Addition | |
| Thermometer/Temp. Probe | Temperature Monitoring | |
| Buchner Funnel & Filter Flask | Product Filtration |
Step-by-Step Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,6-di-tert-butylanthracene in 100 mL of glacial acetic acid. Stir until a homogenous solution is formed. Place the flask in a water bath to manage the reaction temperature.
-
Oxidant Preparation: In a separate beaker, carefully and slowly add 6.0 g of chromium trioxide to a mixture of 50 mL glacial acetic acid and 10 mL deionized water. Stir until the CrO₃ is fully dissolved. Caution: This solution is highly corrosive.
-
Reaction: Transfer the CrO₃ solution to an addition funnel. Add the oxidant solution dropwise to the stirring anthracene solution over approximately 30-45 minutes. Maintain the internal temperature of the reaction between 50-60°C using the water bath. The solution will change color as the reaction progresses.
-
Monitoring: After the addition is complete, allow the reaction to stir at 60°C for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring vigorously. A yellow precipitate of the crude product will form.
-
Quenching: To quench any unreacted chromium, add isopropanol dropwise to the aqueous mixture until the orange/brown color dissipates and a green color (indicative of Cr³⁺) persists.
-
Isolation: Collect the crude 2,6-di-tert-butylanthraquinone precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove residual acid and chromium salts.
-
Purification: Recrystallize the crude solid from hot ethanol or glacial acetic acid to yield pure, yellow crystals. Dry the final product under vacuum.
Protocol B: Green Oxidation with H₂O₂ and Ionic Liquid Catalyst
This protocol, adapted from recent literature, offers a safer and more sustainable alternative with a high reported yield.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 2,6-Di-tert-butylanthracene | ≥98% | Starting Material |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Oxidizing Agent |
| Bis(3-propanesulfonic acid-1-imidazole)propylidene bisulfate | Catalyst Grade | Brønsted Acidic Ionic Liquid Catalyst |
| Acetonitrile | Anhydrous | Solvent |
| Round-bottom flask with reflux condenser | Reaction Vessel | |
| Magnetic stirrer & stir bar | Agitation | |
| Heating mantle with temperature control | Heating |
Step-by-Step Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-di-tert-butylanthracene (e.g., 1.0 mmol), the ionic liquid catalyst (dosage to be optimized as per the source literature), and the solvent (e.g., acetonitrile).[2]
-
Reaction Initiation: Begin stirring and heat the mixture to the optimal reaction temperature of 65°C using a heating mantle.[2]
-
Oxidant Addition: Once the temperature has stabilized, add the required amount of 30% hydrogen peroxide solution (e.g., optimized dosage from literature) to the reaction mixture.[2]
-
Reaction: Maintain the reaction at 65°C with vigorous stirring for 6 hours.[2]
-
Work-up & Isolation: After cooling, the product can be isolated. Depending on the ionic liquid's properties, this may involve extraction with a suitable organic solvent followed by evaporation, or precipitation by adding an anti-solvent. The ionic liquid often remains in a separate phase or can be recovered from the aqueous phase.
-
Purification: The isolated crude product can be further purified by recrystallization if necessary. The recovered ionic liquid can be dried and reused for subsequent reactions.[1]
Caption: A generalized workflow for the synthesis and purification process.
Comparative Data and Characterization
| Parameter | Protocol A (Chromium Trioxide) | Protocol B (H₂O₂ / Ionic Liquid) |
| Oxidant | Chromium Trioxide (CrO₃) | Hydrogen Peroxide (H₂O₂) |
| Catalyst | None (stoichiometric reagent) | Brønsted Acidic Ionic Liquid |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Temperature | 50-60°C | 65°C[2] |
| Reaction Time | ~3 hours | 6 hours[2] |
| Reported Yield | Typically moderate to good | Up to 92%[1][2] |
| Safety Profile | Highly Hazardous, Carcinogenic | Significantly Safer, Benign Byproduct (H₂O) |
| Sustainability | Poor (Heavy Metal Waste) | Good (Recyclable Catalyst)[1] |
Product Characterization: The identity and purity of the synthesized 2,6-di-tert-butylanthraquinone should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.[1]
References
- Material Safety Data Sheet - Chromium Trioxide 98%. [URL: available on request]
- Chromium trioxide - Hazard and Toxicity - ChemicalBook. [URL: https://www.chemicalbook.com/ProductHazard-Properties-Safety-Info-Free-1333-82-0.htm]
- Wu, H., Wang, Q., Zhang, X., et al. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.3c02423]
- Chromic Trioxide Hazard Summary - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0466.pdf]
- Safety Data Sheet Chromium Trioxide - Redox. [URL: https://www.redox.com/sds/AU/CHROMIUM_TRIOXIDE_-_RED0065.pdf]
- Chromium Trioxide Safety Data Sheet (SDS) - Flinn Scientific. [URL: https://www.flinnsci.com/sds_720-chromium-trioxide/sds_720/]
- Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids - American Chemical Society (Full PDF). [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.iecr.3c02423]
- Oxidation of polycyclic, aromatic hydrocarbons: a review of the literature - GovInfo. [URL: https://www.govinfo.gov/content/pkg/GOVPUB-C13-d91369389e7760743b23023f03434673/pdf/GOVPUB-C13-d91369389e7760743b23023f03434673.pdf]
- Chromium Trioxide (CrO₃) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Oxidation with chromium(VI) complexes - Wikipedia. [URL: https://en.wikipedia.
- Chromic acid oxidation: Mechanism and examples - Chemistry Notes. [URL: https://chemistrynotes.
- Oxidation by Chromic Acid - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Ashenhurst)/11%3A_Alcohols_and_Thiols/11.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 6. redox.com [redox.com]
- 7. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Chromium trioxide - Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols: 2,6-Di-Tert-butylanthracene as a Building Block for Organic Semiconductors
For: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.
Introduction
Anthracene and its derivatives have long been a cornerstone in the development of organic semiconductors, valued for their rigid, planar structure and excellent photoluminescent properties.[1][2] The strategic functionalization of the anthracene core is a key methodology for fine-tuning the electronic and morphological characteristics of these materials, thereby optimizing their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2] Among the various substitution patterns, the 2,6-disubstitution of the anthracene scaffold has emerged as a particularly effective strategy for creating high-performance organic semiconductors.[1][2]
This guide focuses on 2,6-di-tert-butylanthracene, a fundamental building block in this class of materials. The introduction of bulky tert-butyl groups at the 2 and 6 positions serves a dual purpose. Firstly, it enhances the solubility of the anthracene core, facilitating solution-based processing, a critical advantage for large-area and low-cost device fabrication. Secondly, the steric hindrance provided by the tert-butyl groups can control the intermolecular packing in the solid state, a crucial factor influencing charge transport and device stability. These bulky substituents can prevent excessive π-π stacking, which can lead to the formation of performance-limiting excimers in emissive devices.[3]
This document provides a comprehensive overview of 2,6-di-tert-butylanthracene, from its synthesis and purification to its application in organic electronic devices. We will explore two primary synthetic routes, detail purification protocols, and provide step-by-step instructions for the fabrication and characterization of OFETs and OLEDs. The causality behind experimental choices will be explained, offering insights into the rational design of high-performance organic semiconductor materials.
Synthesis of 2,6-Di-Tert-butylanthracene
Two principal synthetic strategies are presented for the preparation of 2,6-di-tert-butylanthracene: a classical Friedel-Crafts alkylation and a more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Method 1: Friedel-Crafts Alkylation of Anthracene
The direct alkylation of anthracene with a tert-butyl source in the presence of a Lewis acid catalyst is a straightforward approach.[1][4][5][6] However, control over regioselectivity can be challenging, and polysubstitution is a common side reaction.[6] The following protocol is designed to favor the desired 2,6-disubstituted product.
Reaction Scheme:
Figure 1: Friedel-Crafts alkylation of anthracene.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anthracene (1 equivalent).
-
Solvent and Catalyst: Add anhydrous dichloromethane as the solvent. Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 0.3 equivalents) in portions.
-
Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add tert-butyl chloride (2.2 equivalents) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of isomers and requires purification by column chromatography followed by recrystallization or sublimation.
Rationale: The use of a slight excess of the alkylating agent and a sub-stoichiometric amount of the Lewis acid catalyst at low temperatures helps to control the reactivity and minimize the formation of undesired polysubstituted byproducts. Dichloromethane is a common solvent for Friedel-Crafts reactions due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.
Method 2: Suzuki-Miyaura Cross-Coupling
A more controlled and regioselective synthesis involves a Suzuki-Mura cross-coupling reaction between a di-halogenated anthracene precursor and a suitable organoboron reagent.[7][8][9] This method offers greater control over the final product's structure.
Reaction Scheme:
Figure 2: Suzuki-Miyaura cross-coupling for the synthesis of 2,6-di-tert-butylanthracene.
Protocol:
-
Synthesis of 2,6-Dibromoanthracene: The precursor, 2,6-dibromoanthracene, can be synthesized from 2,6-dibromoanthraquinone by reduction.[2][10][11][12]
-
Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine 2,6-dibromoanthracene (1 equivalent), tert-butylboronic acid pinacol ester (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (4 equivalents).
-
Solvent: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Degas the mixture by bubbling with nitrogen or argon for 30 minutes. Heat the reaction to reflux (around 90-100 °C) and stir for 24-48 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, add water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Rationale: The Suzuki-Miyaura coupling offers excellent regioselectivity, ensuring the tert-butyl groups are installed specifically at the 2 and 6 positions. The use of a pinacol ester of tert-butylboronic acid enhances stability and ease of handling. A palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bonds.[13]
Purification Protocols
The purity of the organic semiconductor is paramount for achieving high device performance. Trace impurities can act as charge traps, severely limiting the charge carrier mobility.
| Purification Method | Protocol | Rationale |
| Recrystallization | Dissolve the crude 2,6-di-tert-butylanthracene in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate, or ethanol).[14][15][16] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[14] | This technique separates the desired compound from soluble impurities. The slow cooling process allows for the formation of a well-ordered crystal lattice, excluding impurities.[14][16] |
| Sublimation | Place the recrystallized product in a sublimation apparatus under high vacuum (e.g., <10⁻⁵ Torr). Heat the material gently until it sublimes and collects on a cold finger.[17][18] | Sublimation is an excellent final purification step for removing non-volatile impurities and achieving very high purity (>99.9%).[17][18] It is particularly effective for organic molecules with sufficient vapor pressure. |
Application in Organic Field-Effect Transistors (OFETs)
The performance of 2,6-di-tert-butylanthracene as the active semiconductor layer in an OFET can be evaluated using a standard device architecture. A bottom-gate, top-contact (BGTC) configuration is commonly used for initial characterization.[19]
OFET Fabrication Workflow:
Figure 3: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Detailed Protocol:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer that will serve as the gate electrode.
-
Grow a layer of silicon dioxide (SiO₂, typically 200-300 nm) on the wafer via thermal oxidation to act as the gate dielectric.[19]
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with an oxygen plasma to remove any organic residues and improve the surface energy.
-
-
Semiconductor Deposition:
-
Deposit a thin film (typically 50 nm) of purified 2,6-di-tert-butylanthracene onto the SiO₂ surface by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).[19]
-
Maintain the substrate at a controlled temperature during deposition (e.g., 50 °C) to influence the film morphology.[19] The deposition rate should be kept low (e.g., 0.1-0.5 Å/s) to promote ordered film growth.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (Au, typically 40-50 nm) through a shadow mask.[19] The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station for electrical characterization under an inert atmosphere (e.g., nitrogen or argon).
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the on/off ratio can be extracted.[19][20][21][22]
-
Key Performance Metrics:
| Parameter | Description | Typical Values for High-Performance p-type OFETs |
| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor channel under the influence of an electric field. | > 1 cm²/Vs |
| On/Off Ratio | The ratio of the drain current when the transistor is in the "on" state to the drain current when it is in the "off" state. | > 10⁶ |
| Threshold Voltage (Vth) | The gate voltage at which the transistor begins to conduct. | A few volts (positive or negative depending on the material type) |
Application in Organic Light-Emitting Diodes (OLEDs)
2,6-Di-tert-butylanthracene can serve as a blue-emitting material or a host for other dopants in OLEDs. Its wide bandgap and high photoluminescence quantum yield are advantageous for these applications.[3][23][24][25]
OLED Fabrication Workflow:
Figure 4: Workflow for the fabrication of a multilayer OLED.
Detailed Protocol:
-
Substrate and Anode Preparation:
-
Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate, where ITO serves as the transparent anode.
-
Clean the substrate using the same procedure as for OFETs, followed by a UV-ozone treatment to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Sequentially deposit the organic layers by thermal evaporation in a high-vacuum chamber. A typical device structure would be:
-
Hole Transport Layer (HTL): 40-60 nm of a material like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 20-40 nm of 2,6-di-tert-butylanthracene.
-
Electron Transport Layer (ETL): 20-40 nm of a material like tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
-
-
Cathode Deposition:
-
Deposit a thin layer of lithium fluoride (LiF, ~1 nm) to facilitate electron injection, followed by a thicker layer of aluminum (Al, ~100 nm) to serve as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
-
Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.[23][26]
-
Key Performance Metrics:
| Parameter | Description |
| Turn-on Voltage | The voltage at which the OLED begins to emit light. |
| Luminance | The intensity of light emitted per unit area. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Color Coordinates (CIE) | The coordinates on the CIE 1931 color space that define the color of the emitted light. |
Characterization Techniques
A thorough characterization of both the material and the fabricated devices is essential to understand the structure-property relationships.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the synthesized 2,6-di-tert-butylanthracene. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |
| UV-Visible Absorption and Photoluminescence (PL) Spectroscopy | To investigate the optical properties, including the absorption and emission wavelengths, and to estimate the optical bandgap. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material, which are crucial for understanding charge injection and transport in devices. |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | To assess the thermal stability and identify phase transitions of the material. |
| X-ray Diffraction (XRD) | To study the molecular packing and crystallinity of thin films. |
| Atomic Force Microscopy (AFM) | To characterize the surface morphology and roughness of the deposited thin films. |
Conclusion
2,6-Di-tert-butylanthracene represents a versatile and fundamentally important building block for the development of advanced organic semiconductors. Its synthesis, while requiring careful control, can be achieved through established organic chemistry methodologies. The strategic placement of the tert-butyl groups offers a powerful means to tune the material's properties for specific applications in OFETs and OLEDs. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to synthesize, purify, and effectively utilize 2,6-di-tert-butylanthracene in their pursuit of next-generation organic electronic devices.
References
-
The Friedel-Crafts Reaction. (2014, February 27). Retrieved January 2, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved January 2, 2026, from [Link]
-
Electroluminescence characteristics of the OLED based on a... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved January 2, 2026, from [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved January 2, 2026, from [Link]
-
2,6-Dibromoanthracene | C14H8Br2 | CID 22058906 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mobility overestimation due to gated contacts in organic field-effect transistors - PMC - NIH. (2016, March 10). Retrieved January 2, 2026, from [Link]
-
High mobility organic semiconductors for field-effect transistors - ResearchGate. (2015, June). Retrieved January 2, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2000, January). Retrieved January 2, 2026, from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved January 2, 2026, from [Link]
-
Electroluminescence in organic light emitting diodes. (n.d.). Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.). Retrieved January 2, 2026, from [Link]
-
1730190791.docx. (n.d.). Retrieved January 2, 2026, from [Link]
- US3590091A - Crystallization and purification of 2,6-dmn - Google Patents. (1968, August 16).
-
Developing molecular-level models for organic field-effect transistors - PMC - NIH. (2013, November 27). Retrieved January 2, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved January 2, 2026, from [Link]
-
High Mobility Organic Field-effect Semiconductors and Transistors----ICCAS. (2008, January 30). Retrieved January 2, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (2001, January 1). Retrieved January 2, 2026, from [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. (2017, July 5). Retrieved January 2, 2026, from [Link]
-
Sublimation and Recrystallization | PDF | Filtration | Chemical Processes - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). Retrieved January 2, 2026, from [Link]
-
Synthesis and electroluminescent properties of blue-emitting t-butylated bis(diarylaminoaryl)anthracenes for OLEDs | Request PDF - ResearchGate. (2008, April). Retrieved January 2, 2026, from [Link]
-
Figure S3. Electroluminescence of OLED device with TFB hole-injection... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
The electroluminescence performance of the non-sensitized OLEDs based... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. mt.com [mt.com]
- 2. 2,6-Dibromoanthracene | C14H8Br2 | CID 22058906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. nbinno.com [nbinno.com]
- 8. scispace.com [scispace.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. 2,6-DIBROMOANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 11. 2,6-Dibromoanthraquinone synthesis - chemicalbook [chemicalbook.com]
- 12. 2,6-Dibromoanthracene-9,10-dione | 633-70-5 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. US3590091A - Crystallization and purification of 2,6-dmn - Google Patents [patents.google.com]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developing molecular-level models for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High Mobility Organic Field-effect Semiconductors and Transistors----ICCAS [english.ic.cas.cn]
- 23. researchgate.net [researchgate.net]
- 24. quantsol.org [quantsol.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Illuminating the Core: A Technical Guide to the Fluorescence Spectroscopy of 2,6-Di-tert-butylanthracene Derivatives
This comprehensive guide delves into the principles and applications of fluorescence spectroscopy for the characterization of 2,6-di-tert-butylanthracene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the scientific rationale behind the methodologies. By understanding the interplay between molecular structure and photophysical properties, researchers can effectively harness the potential of these unique fluorophores.
Introduction: The Significance of Steric Hindrance in Anthracene Fluorophores
Anthracene, a fundamental polycyclic aromatic hydrocarbon, is a well-established fluorophore.[1] However, its pristine form is susceptible to concentration-dependent quenching and excimer formation, which can complicate its use in various applications. The introduction of bulky substituents, such as tert-butyl groups at the 2 and 6 positions, provides significant steric hindrance that effectively isolates the anthracene core. This structural modification minimizes intermolecular interactions, leading to enhanced fluorescence quantum yields and making 2,6-di-tert-butylanthracene a robust and reliable fluorescent scaffold.[1]
This guide will explore the photophysical properties of this parent compound and its derivatives, detailing how further functionalization can be used to modulate its fluorescence characteristics for specific applications.
Fundamental Photophysical Properties
The fluorescence of 2,6-di-tert-butylanthracene derivatives is governed by the electronic transitions within the anthracene core. The characteristic absorption and emission spectra exhibit well-defined vibronic structures, a hallmark of rigid aromatic systems.
Absorption and Emission Spectra
The absorption spectrum of anthracene derivatives typically lies in the ultraviolet (UV) region, with the main absorption band corresponding to the S₀ → S₁ transition. The emission spectrum is a near mirror image of the absorption spectrum, shifted to longer wavelengths (a phenomenon known as the Stokes shift).
| Solvent | Expected Absorption Maxima (λ_abs, nm) | Expected Emission Maxima (λ_em, nm) |
| Cyclohexane | ~360, 380, 400 | ~405, 430, 455 |
| Toluene | ~362, 382, 402 | ~410, 435, 460 |
| Dichloromethane | ~365, 385, 405 | ~415, 440, 465 |
| Acetonitrile | ~363, 383, 403 | ~412, 437, 462 |
Note: These are estimated values based on related compounds and should be experimentally verified.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state. The steric hindrance provided by the tert-butyl groups is expected to lead to a high quantum yield for 2,6-di-tert-butylanthracene.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key derivative and the comprehensive photophysical characterization of 2,6-di-tert-butylanthracene derivatives.
Synthesis of a Donor-Acceptor Substituted Derivative: 2,6-di-tert-butyl-9,10-dicyanoanthracene
The introduction of electron-withdrawing groups, such as cyano groups, at the 9 and 10 positions can significantly alter the photophysical properties of the anthracene core, making it a valuable derivative for studying intramolecular charge transfer (ICT).[3]
Protocol:
-
Bromination of 2,6-di-tert-butylanthracene:
-
Dissolve 2,6-di-tert-butylanthracene in a suitable solvent like carbon tetrachloride (CCl₄).
-
Slowly add a solution of bromine in CCl₄ dropwise at room temperature while stirring.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and filter the precipitate to obtain 9,10-dibromo-2,6-di-tert-butylanthracene. Wash the solid with cold CCl₄.[3]
-
-
Cyanation of 9,10-dibromo-2,6-di-tert-butylanthracene:
-
In a round-bottom flask, combine the 9,10-dibromo-2,6-di-tert-butylanthracene with copper(I) cyanide in a high-boiling point solvent such as dimethylformamide (DMF).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-di-tert-butyl-9,10-dicyanoanthracene.[3]
-
Diagram of Synthetic Workflow:
Caption: Synthetic route to a donor-acceptor substituted derivative.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a 2,6-di-tert-butylanthracene derivative relative to a known standard (e.g., anthracene, Φ_f = 0.27 in ethanol).[4]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., ethanol)
-
Anthracene standard
-
Sample of 2,6-di-tert-butylanthracene derivative
Procedure:
-
Prepare stock solutions of the standard (anthracene) and the sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the excitation and emission slits are kept constant.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for relative fluorescence quantum yield measurement.
Advanced Applications and Protocols
Investigating Solvatochromism: The Lippert-Mataga Plot
For donor-acceptor substituted derivatives of 2,6-di-tert-butylanthracene, the fluorescence emission is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity.[2][5]
The Lippert-Mataga equation is:
Δν = ν_abs - ν_em = (2/hc) * ((ε-1)/(2ε+1) - (n²-1)/(2n²+1)) * (μ_e - μ_g)² / a³ + constant
where Δν is the Stokes shift in wavenumbers, ν_abs and ν_em are the wavenumbers of absorption and emission maxima, h is Planck's constant, c is the speed of light, ε is the dielectric constant of the solvent, n is the refractive index of the solvent, μ_e and μ_g are the dipole moments in the excited and ground states, respectively, and 'a' is the Onsager cavity radius.
A plot of the Stokes shift (Δν) against the solvent polarity parameter (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation (Δμ)².[5][6]
Protocol:
-
Prepare solutions of the donor-acceptor substituted 2,6-di-tert-butylanthracene derivative in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
-
Measure the absorption and emission spectra for each solution.
-
Calculate the Stokes shift (in cm⁻¹) for each solvent.
-
Calculate the solvent polarity parameter, Δf, for each solvent.
-
Plot the Stokes shift versus Δf.
-
Perform a linear regression to determine the slope of the plot.
Fluorescence Quenching Studies for Sensing Applications
The high fluorescence quantum yield of 2,6-di-tert-butylanthracene derivatives makes them excellent candidates for fluorescence-based sensors. The fluorescence can be quenched by various analytes, such as nitroaromatic compounds, which are common explosives.[7][8] The quenching process can be analyzed using the Stern-Volmer equation:
I₀ / I = 1 + K_sv * [Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, K_sv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
Protocol:
-
Prepare a stock solution of the 2,6-di-tert-butylanthracene derivative.
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of the quencher (e.g., 2,4-dinitrotoluene).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot I₀ / I versus the quencher concentration [Q].
-
The slope of the resulting linear plot gives the Stern-Volmer constant, K_sv.
Diagram of Quenching Analysis:
Caption: Workflow for fluorescence quenching analysis.
Conclusion
2,6-Di-tert-butylanthracene and its derivatives represent a versatile class of fluorophores with significant potential in various scientific and technological fields. The steric bulk of the tert-butyl groups provides a robust platform for developing highly fluorescent and photostable materials. By understanding the fundamental principles of their fluorescence and employing the detailed protocols outlined in this guide, researchers can effectively synthesize, characterize, and apply these compounds to advance their respective areas of study. The ability to tune their photophysical properties through targeted chemical modifications opens up exciting possibilities for the development of novel sensors, imaging agents, and materials for optoelectronic devices.
References
-
Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Retrieved from [Link]
-
Becker, H. D. (1993). Unimolecular photochemistry of anthracenes. Chemical Reviews, 93(1), 145–172. [Link]
-
Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 992–1001. [Link]
- Valeur, B. (2012).
-
Pizzoferrato, R., Tagliatesta, P., Schillaci, C., Prosposito, P., & de Angelis, R. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6(11), 943–952. [Link]
-
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). Retrieved from [Link]
-
Ihmels, H., Meiswinkel, A., & Mohrschladt, C. J. (2000). Novel fluorescence probes based on 2,6-donor-acceptor-substituted anthracene derivatives. Organic Letters, 2(18), 2865–2867. [Link]
-
Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. (n.d.). Retrieved from [Link]
-
2,6-Di-tert-butylanthracene. (n.d.). PubChem. Retrieved from [Link]
-
Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]
- 7. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Unlocking the Electrochemical Potential of 2,6-Disubstituted Anthracenes
Audience: Researchers, scientists, and drug development professionals. From the Desk of a Senior Application Scientist
Foreword: Beyond the Fluorophore - Anthracene as an Electroactive Scaffold
Anthracene, a foundational polycyclic aromatic hydrocarbon, is traditionally celebrated for its distinctive blue fluorescence. However, its true potential in modern materials science and drug development is unlocked when we view it as a tunable electroactive core. The strategic placement of substituents allows for precise control over its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This control is paramount for applications ranging from organic electronics to redox-active biological probes.[1][2][3]
The 2,6-substitution pattern is of particular interest. This symmetrical functionalization extends the π-conjugated system along the long axis of the molecule, influencing molecular packing in the solid state and systematically modulating the energy levels without introducing significant steric hindrance that can complicate behavior at the 9,10-positions.[4][5] This guide provides a comprehensive overview of the synthesis, electrochemical characterization, and application-driven interpretation of 2,6-disubstituted anthracenes, grounded in established laboratory protocols and theoretical principles.
Synthetic Strategy: Accessing the 2,6-Disubstituted Core
To electrochemically evaluate these compounds, we must first synthesize them with high purity. The palladium-catalyzed Suzuki-Miyura cross-coupling reaction is the workhorse method for this task. Its reliability, high yields, and exceptional tolerance for a wide variety of functional groups make it the preferred route for coupling aryl boronic acids to a 2,6-dihaloanthracene scaffold.[5][6]
Protocol 2.1: General Synthesis of 2,6-Diaryl-anthracenes via Suzuki-Miyura Coupling
This protocol is based on established literature methods for synthesizing 2,6-disubstituted anthracenes with various fluorinated phenyl groups.[5]
Rationale: We start with 2,6-dibromoanthracene as it is a commercially available and reactive substrate. The Pd(PPh₃)₄ catalyst is a robust choice for this type of cross-coupling. A mixed solvent system (NMP/water) and a base (K₂CO₃) are used to facilitate the catalytic cycle, specifically the crucial transmetalation step. The final purification by sublimation is critical to achieve the high electronic-grade purity required for device fabrication and accurate electrochemical measurements.
Materials:
-
2,6-Dibromoanthracene
-
Substituted Phenylboronic Acid (e.g., 2-fluorophenylboronic acid) (2.6 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.6 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), degassed
-
Deionized Water, degassed
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromoanthracene (1.0 eq), the desired arylboronic acid (2.6 eq), K₂CO₃ (2.6 eq), and Pd(PPh₃)₄ (0.01 eq).
-
Solvent Addition: Add the degassed NMP/water solvent mixture (9:1 ratio) to the flask.
-
Reaction: Stir the mixture at 90 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 1.0 M NaOH solution. This will precipitate the crude product.
-
Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product must be purified to electronic grade. Gradient sublimation under high vacuum (e.g., 10⁻³ Torr) is the most effective method.[5] The sublimation temperature will vary depending on the specific derivative (typically 185–290 °C).
Electrochemical Characterization: Probing the Frontier Orbitals
Cyclic Voltammetry (CV) is the primary technique for investigating the redox behavior of these molecules. It provides direct insight into the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction). The resulting oxidation and reduction potentials are fundamental parameters that dictate a material's suitability for specific electronic applications.[7]
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Protocol 3.1: Cyclic Voltammetry of a 2,6-Disubstituted Anthracene
Rationale: A three-electrode setup is essential. The working electrode (e.g., Glassy Carbon) is where the redox event of interest occurs. The counter electrode (e.g., Platinum wire) completes the circuit, and the reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. A supporting electrolyte (e.g., TBAPF₆) is required to ensure conductivity of the solution and minimize IR drop. Anhydrous, polar aprotic solvents like dichloromethane (DCM) or acetonitrile are used because they have a wide potential window and will not interfere with the reaction. Ferrocene is used as an internal standard for calibrating the potential measurements, allowing for reliable comparison of data between experiments.
Materials:
-
Purified 2,6-disubstituted anthracene (~1 mM solution)
-
Anhydrous, HPLC-grade solvent (e.g., Dichloromethane)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)
-
Internal Standard: Ferrocene
-
Potentiostat
-
Electrochemical cell with three ports
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely.
-
Solution Preparation: In a volumetric flask, prepare a 0.1 M solution of TBAPF₆ in the chosen solvent. Use this solution to prepare a ~1 mM solution of your anthracene analyte.
-
De-oxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15 minutes. Oxygen is electroactive and its presence will interfere with the measurement.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell. Add the de-oxygenated analyte solution, ensuring the electrodes are sufficiently immersed. Maintain a blanket of inert gas over the solution.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the first oxidation and reduction events.
-
Measurement: Run the cyclic voltammogram. You should observe peaks corresponding to the oxidation and reduction of your compound.
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and run the CV again. Record the potential for the reversible Fc/Fc⁺ couple. The accepted value is typically used to reference the measured potentials. For instance, the Fc/Fc⁺ couple is often set to 4.8 eV below the vacuum level.
Data Interpretation: From Voltammograms to Energy Levels
The output of a CV experiment, the voltammogram, plots current against potential. The peak potentials provide the data needed to estimate the HOMO and LUMO energy levels of the molecule, which are critical indicators of its electronic behavior.[5]
-
Oxidation Potential (E_ox): The potential at which the first oxidation peak appears. This corresponds to the removal of an electron from the HOMO.
-
Reduction Potential (E_red): The potential at which the first reduction peak appears. This corresponds to the addition of an electron to the LUMO.
The HOMO and LUMO energy levels can be estimated using the following empirical equations, where potentials are referenced against the Fc/Fc⁺ couple:[5][6]
-
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
-
Electrochemical Band Gap (E_gap) = E_LUMO - E_HOMO ≈ E_ox - E_red
Table 1: Representative Electrochemical Data for 2,6-Disubstituted Anthracenes
The following table summarizes data for anthracene derivatives functionalized with different fluorinated phenyl groups, demonstrating the effect of substitution on the electronic properties. Data is sourced from literature.[4][5][6]
| Compound | Substituent (at 2,6-positions) | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | E_gap (eV) |
| 1 | Phenyl | 0.98 | -2.15 | -5.78 | -2.65 | 3.13 |
| 2 | 2-Fluorophenyl | 1.05 | -2.09 | -5.85 | -2.71 | 3.14 |
| 3 | 3-Fluorophenyl | 1.07 | -2.08 | -5.87 | -2.72 | 3.15 |
| 4 | 4-Fluorophenyl | 1.03 | -2.10 | -5.83 | -2.70 | 3.13 |
| 5 | 3-(Trifluoromethyl)phenyl | 1.16 | -1.98 | -5.96 | -2.82 | 3.14 |
| 6 | 3,4,5-Trifluorophenyl | 1.18 | -1.99 | -5.98 | -2.81 | 3.17 |
Note: Values are compiled and averaged from referenced literature and may vary slightly based on specific experimental conditions.
Structure-Property Relationships and Device Application
The data in Table 1 clearly shows that modifying the substituents at the 2,6-positions provides a powerful tool for tuning the electrochemical properties.
-
Effect of Electron-Withdrawing Groups: Increasing the fluorination on the phenyl rings (e.g., moving from Phenyl to Trifluoromethylphenyl) makes the molecule harder to oxidize (higher E_ox) and easier to reduce (less negative E_red). This corresponds to a lowering of both the HOMO and LUMO energy levels.[6] This stabilization is crucial for creating n-type semiconductors , materials that transport electrons, as it improves air stability of the reduced state. In fact, the addition of strong fluorine groups can transition the material's behavior from p-type (hole-transporting) to n-type in devices like Organic Thin Film Transistors (OTFTs).[4][8]
-
Applications in Organic Electronics: The ability to precisely tune the HOMO and LUMO levels is the cornerstone of designing materials for organic electronic devices.[9]
-
Organic Field-Effect Transistors (OFETs): The HOMO level determines the ease of hole injection from an electrode, while the LUMO level determines the ease of electron injection. By tuning these levels, 2,6-disubstituted anthracenes can be designed as either p-type or n-type semiconductors for use in complementary circuits.[5][9]
-
Energy Storage: Functionalized anthracenes have also been explored as the core component in organic supercapacitors, where their tunable redox potentials contribute to the device's energy storage capacity and voltage window.[10]
-
Caption: Relationship between molecular structure, properties, and applications.
Conclusion
The 2,6-disubstituted anthracene framework is a versatile and powerful platform for developing new organic functional materials. By employing straightforward synthetic methodologies like the Suzuki-Miyura coupling and systematic characterization via cyclic voltammetry, researchers can precisely tune the core electrochemical properties of the anthracene molecule. This fine-tuning of HOMO and LUMO energy levels directly translates into optimized performance in a range of applications, most notably as active semiconductor layers in organic transistors. This guide serves as a foundational protocol for the synthesis and analysis of these promising compounds, enabling further innovation in materials science and electronics.
References
-
O'Neill, M., & Kelly, S. M. (2009). Synthesis and liquid crystal properties of some 2,6‐disubstituted anthracenes. Liquid Crystals, 35(9), 1059-1065. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis and liquid crystal properties of some 2,6‐disubstituted anthracenes. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). The Application of Anthracene and Its Derivatives in Organic Field-Effect Transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Acenes and Heteroacenes for Organic Electronics. Retrieved from [Link]
-
ACS Publications. (n.d.). Ultrafast voltammetry of anthracene and 9,10-diphenylanthracene. Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectral and Cyclic VoltammetricStudies on Cu (II)-Schiff Base Complex Derived from Anthracene-9(10 H) - one. Retrieved from [Link]
-
Wayner, D. D. M., & Parker, V. D. (1993). Electron transfer from anthracenes. Comparison of photoionization, charge-transfer excitation and electrochemical oxidation. Canadian Journal of Chemistry, 62(9), 1777-1783. [Link]
-
Tadjer, A., et al. (2024). High-performance functionalized anthracene organic supercapacitors. Lab on a Chip. [Link]
-
ResearchGate. (2020). (PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-disubstituted anthracenes via Suzuki-Miyura cross-coupling reactions using literature methods. Retrieved from [Link]
-
Anthony, J. E. (2008). Functionalized Acenes and Heteroacenes for Organic Electronics. Chemical Reviews, 106(12), 5028-5048. [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of 2 g (2 mM) with anthracene (1 mM, 2 mM). Retrieved from [Link]
-
Payne, M. M., et al. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Materials (Basel), 13(8), 1961. [Link]
-
Meng, H., et al. (2017). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C, 5(24), 5849-5869. [Link]
-
Payne, M. M., et al. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Materials, 13(8), 1961. [Link]
Sources
- 1. The Application of Anthracene and Its Derivatives in Organic Field-Effect Transistors [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]
Application of 2,6-Di-Tert-butylanthracene in Organic Light-Emitting Diodes (OLEDs): A Technical Guide
Introduction: The Strategic Role of Steric Hindrance in Anthracene-Based Emitters
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission critical for displays and solid-state lighting, anthracene has emerged as a cornerstone molecular scaffold. Its inherent high fluorescence quantum yield and excellent thermal stability make it an attractive candidate. However, the planar nature of the anthracene core often leads to detrimental π-π stacking in the solid state, resulting in aggregation-caused quenching (ACQ) and a subsequent decrease in device efficiency and operational lifetime.
The introduction of bulky substituents to the anthracene core is a well-established strategy to mitigate these intermolecular interactions. 2,6-di-tert-butylanthracene represents a fundamental example of this molecular engineering approach. The sterically demanding tert-butyl groups, positioned at the 2 and 6 positions, effectively disrupt the close packing of the anthracene molecules, thereby preserving their intrinsic photophysical properties in the solid state. While not typically employed as a primary emitter itself in state-of-the-art devices, 2,6-di-tert-butylanthracene serves as a crucial building block for the synthesis of more complex and efficient deep-blue emitting materials. Its incorporation ensures that the final derivatives maintain good solubility and form stable amorphous films, prerequisites for high-quality OLED fabrication.[1][2]
This technical guide provides a comprehensive overview of the application of the 2,6-di-tert-butylanthracene moiety in OLEDs. It will delve into the photophysical and electrochemical rationale for its use, present detailed protocols for the fabrication and characterization of OLEDs utilizing its derivatives, and offer insights into the interpretation of the resulting device performance.
Physicochemical Properties and Their Implications for OLEDs
While experimental data for the parent 2,6-di-tert-butylanthracene molecule is not extensively reported in the context of direct OLED applications, its properties can be inferred from computational studies and the characterization of its derivatives.
Photophysical Properties
The primary role of the 2,6-di-tert-butylanthracene core is to provide a rigid, blue-emitting chromophore. The tert-butyl groups have a minimal electronic effect on the anthracene core, meaning the absorption and emission spectra are expected to be similar to that of anthracene, with characteristic vibronic structures. The key contribution of the tert-butyl groups is the enhancement of the photoluminescence quantum yield (PLQY) in the solid state by preventing ACQ.
Table 1: Expected Photophysical Properties of 2,6-Di-Tert-butylanthracene and its Derivatives
| Property | 2,6-Di-Tert-butylanthracene (Predicted) | Representative Derivative (e.g., mCz-TAn-CN)[2] |
| Absorption Maxima (λabs) | ~360-400 nm | ~370-410 nm |
| Emission Maxima (λem) | ~400-450 nm (Deep Blue) | ~440-470 nm (Deep Blue)[2] |
| Photoluminescence Quantum Yield (PLQY) in solution | High | High (>80%) |
| PLQY in thin film | Moderate to High | High (preserved due to steric hindrance) |
Electrochemical Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the charge injection and transport properties of a material within an OLED device. The tert-butyl groups, being weak electron-donating groups, are expected to slightly raise the HOMO level and have a minor effect on the LUMO level of the anthracene core.
Table 2: Expected Electrochemical Properties of 2,6-Di-Tert-butylanthracene and its Derivatives
| Property | 2,6-Di-Tert-butylanthracene (Predicted) | Representative Derivative (e.g., mCz-TAn-CN)[2] |
| HOMO Level | ~ -5.8 to -5.6 eV | ~ -5.7 eV[2] |
| LUMO Level | ~ -2.5 to -2.3 eV | ~ -2.4 eV[2] |
| Band Gap (Eg) | ~ 3.3 to 3.1 eV | ~ 3.3 eV[2] |
These energy levels are crucial for designing the device architecture to ensure efficient charge injection from the adjacent transport layers.
OLED Device Engineering with 2,6-Di-Tert-butylanthracene Derivatives
The true utility of 2,6-di-tert-butylanthracene is realized when it is incorporated into more complex molecular structures, such as donor-acceptor (D-A) or bipolar host materials. These derivatives are then used as the emissive layer (EML) in a multilayer OLED stack.
Conceptual OLED Device Architecture
A typical device architecture for a blue-emitting OLED utilizing a 2,6-di-tert-butylanthracene derivative is as follows:
Caption: Energy level alignment in a typical OLED.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of OLEDs using a 2,6-di-tert-butylanthracene derivative as the emissive material.
Protocol 1: OLED Fabrication by Thermal Evaporation
This protocol describes the deposition of a multilayer OLED stack onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate in a high-vacuum thermal evaporation system.
Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML, ETL, EIL)
-
High-purity metals for cathode deposition (e.g., LiF, Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr) with multiple sources
-
Quartz crystal microbalances (QCMs) for thickness monitoring
-
Substrate holder with rotation capabilities
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
Material Loading: a. Load the organic materials and metals into separate crucibles in the thermal evaporation chamber. b. Ensure that the sources are properly shielded to prevent cross-contamination.
-
Vacuum Deposition: a. Pump down the chamber to a base pressure of < 10-6 Torr. b. Sequentially deposit the organic and metal layers onto the rotating substrate. The deposition rates and thicknesses should be carefully controlled using the QCMs. A typical device structure might be:
- HIL (e.g., HATCN): 5 nm at 0.1 Å/s
- HTL (e.g., NPB): 40 nm at 0.2 Å/s
- EML (2,6-di-tert-butylanthracene derivative): 20 nm at 0.2 Å/s
- ETL (e.g., TPBi): 30 nm at 0.2 Å/s
- EIL (e.g., LiF): 1 nm at 0.1 Å/s
- Cathode (Al): 100 nm at 1-2 Å/s
-
Encapsulation: a. After deposition, transfer the devices to a nitrogen-filled glovebox without breaking the vacuum, if possible. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Protocol 2: OLED Device Characterization
This protocol outlines the key measurements to evaluate the performance of the fabricated OLEDs.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Goniometer for angular-dependent measurements
-
Probe station in a dark box
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics: a. Place the encapsulated device on the probe station. b. Apply a forward voltage bias using the SMU and measure the corresponding current density (J) and luminance (L). c. Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) in defined steps.
-
Electroluminescence (EL) Spectrum: a. At a constant driving voltage or current, measure the emitted light spectrum using the spectroradiometer. b. From the spectrum, determine the peak emission wavelength (λpeak) and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Efficiency Calculations: a. Current Efficiency (ηc): Calculate as L/J (cd/A). b. Power Efficiency (ηp): Calculate as πL/(J*V) (lm/W). c. External Quantum Efficiency (EQE, ηext): This requires a more complex setup, often involving an integrating sphere, to measure the total number of photons emitted from the device per injected electron.
-
Operational Lifetime: a. Drive the device at a constant initial luminance (e.g., 1000 cd/m2). b. Monitor the luminance over time. The lifetime is often defined as the time it takes for the luminance to decay to 50% (LT50) or 80% (LT80) of its initial value.
Data Interpretation and Troubleshooting
Table 3: Key Performance Metrics and Their Significance
| Metric | Typical Values for Blue OLEDs | Significance | Potential Issues and Solutions |
| Turn-on Voltage (Von) | < 5 V | Indicates the voltage at which light emission begins. Lower is better. | High Von may indicate poor charge injection. Optimize HIL/EIL or choose transport layers with better energy level alignment. |
| Maximum Luminance (Lmax) | > 10,000 cd/m2 | The maximum brightness of the device. | Low Lmax could be due to inefficient charge recombination or thermal degradation. Improve charge balance or thermal management. |
| Maximum Current Efficiency (ηc,max) | > 5 cd/A | Efficiency of converting current to light. | Low efficiency suggests non-radiative recombination pathways. Ensure high PLQY of the emitter in the solid state and balanced charge transport. |
| Maximum EQE (ηext,max) | > 5% (for fluorescent) | Overall device efficiency. | Low EQE can result from poor charge balance, low PLQY, or poor light outcoupling. Optimize layer thicknesses and consider light extraction enhancement techniques. |
| CIE Coordinates (x, y) | y < 0.1 for deep blue | Defines the color of the emitted light. | Undesirable color may indicate emission from adjacent layers or exciplex formation at interfaces. Use appropriate charge/exciton blocking layers. |
| Efficiency Roll-off | Low | The decrease in efficiency at high current densities. | High roll-off is often caused by triplet-triplet annihilation or charge imbalance. Utilize host materials with high triplet energy or improve charge balance. |
Conclusion
2,6-di-tert-butylanthracene is a pivotal molecular design element in the development of high-performance blue-emitting materials for OLEDs. Its primary function is to provide steric hindrance that prevents aggregation-caused quenching, thereby enabling the high intrinsic fluorescence of the anthracene core to be realized in the solid state. While not typically used as a standalone emitter, its derivatives have demonstrated significant promise in achieving efficient and stable deep-blue electroluminescence. The protocols and guidelines presented in this technical note provide a foundation for researchers and scientists to effectively utilize this important structural motif in the fabrication and characterization of next-generation OLED devices.
References
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives.
- Constructing Soluble Anthracene-Based Blue Emitters Free of Electrically Inert Alkyl Chains for Efficient Evaporation- and Solution-Based OLEDs. Semantic Scholar.
- Anthracene derivatives for stable blue-emitting organic electroluminescence devices. American Institute of Physics.
- Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. PubMed Central.
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- TADF and OLED characteristics of deep blue emitters.
- A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Semantic Scholar.
- Synthesis of t-butylated diphenylanthracene derivatives as blue host materials for OLED applic
- EL characteristics of deep‐blue OLEDs based on OBO‐I (devices I‐x, left... - ResearchGate.
- A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorpor
- Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism.
- High light-quality OLEDs with a wet-processed single emissive layer. SciSpace.
- 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416. PubChem.
- Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs.
- Organic Light Emitting Diode: OLED Gener
- Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. NIH.
- Recent research of materials for emissive layer of OLED.
- DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms.
- 2,6-Di-tert-butylanthracene. Advanced ChemBlocks.
- Host M
- Field, temperature and thickness dependent electron transport in 5,5 '-(2,6-di-tert-butylanthracene-9,10-diy1)bis(2-p-tolyl-1,3,4-oxadiazole).
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PubMed Central.
- Organic Light-Emitting Diodes with Ultr
- Computational studies on nitrogen (N)
- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.
- Computational studies on nitrogen (N)-substituted 2,6-diphenylanthracene: a novel precursor of organic field effect transistor materials.
- Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.
- ZnPc(tBu). PhotochemCAD.
- Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing.
- Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. MDPI.
- Electrochemical Study of Ferrocene and Anthracene using Ultramicroelectrode in Chloroform over the Temperature Range of 25-50°C.
- Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry.
- Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. Tektronix.
Sources
- 1. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
2,6-DI-Tert-butylanthracene as a fluorescent probe or marker
Application Note
Topic: The 2,6-Di-tert-butylanthracene Scaffold: A Platform for Developing Novel Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scaffold Concept in Probe Design
In molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes.[1] The utility of a probe is defined by its photophysical properties—brightness, stability, and sensitivity to its environment. While simple fluorophores provide the basic light-emitting core, advanced applications require a more sophisticated approach: the use of a molecular scaffold. A scaffold is a stable parent molecule that can be chemically modified to create a family of probes with tailored functions.
Anthracene is a polycyclic aromatic hydrocarbon renowned for its high fluorescence quantum yield and distinct, structured emission spectrum.[2] However, its planar structure makes it prone to π-π stacking and aggregation in aqueous environments, which often leads to fluorescence quenching and limits its utility. This is where strategic chemical modification becomes critical.
2,6-Di-tert-butylanthracene (DTBA) represents an ideal evolution from a simple fluorophore to a versatile molecular scaffold. The introduction of bulky tert-butyl groups at the 2 and 6 positions provides significant steric hindrance. This structural feature is key to its enhanced performance, as it physically prevents the close association of anthracene cores, thereby preserving their fluorescent properties even at high concentrations or within confined biological structures. Furthermore, these lipophilic groups enhance solubility in nonpolar environments, making the DTBA core an excellent candidate for probing lipid membranes and other hydrophobic domains.
This guide explores the potential of the DTBA scaffold as a foundational platform for developing novel fluorescent probes. We will detail its core properties, outline design principles for creating functional sensors, and provide foundational protocols for the characterization and application of DTBA-based molecules in a research setting.
Core Physicochemical & Photophysical Properties
The performance of any probe derived from the DTBA scaffold is rooted in the fundamental properties of the parent molecule. While DTBA itself is primarily documented as a building block for organic electronics and chemical synthesis[3][4][5][6], its structural features allow us to infer its potential as a high-performance fluorophore.
| Property | Value / Description | Source |
| Chemical Formula | C₂₂H₂₆ | [7] |
| Molecular Weight | 290.4 g/mol | [7] |
| CAS Number | 62375-58-0 | [4][7] |
| Appearance | Typically a solid, crystalline powder. | [8] |
| Solubility | Poorly soluble in water; soluble in organic solvents like cyclohexane, toluene, and chloroform. | Inferred from structure |
| Expected Absorption (λ_abs) | ~360-380 nm range, characteristic of the anthracene core. | [2] |
| Expected Emission (λ_em) | ~380-450 nm range, exhibiting a structured, mirror-image spectrum relative to absorption. | [2] |
| Expected Quantum Yield (Φ_F) | High. Unsubstituted anthracene has a Φ_F of ~0.27 in ethanol. The tert-butyl groups are expected to maintain or enhance this by preventing aggregation quenching. | [9][10] |
| Expected Lifetime (τ_F) | Nanosecond range (typically 4-10 ns for anthracene derivatives), sensitive to the local environment. | [11][12] |
Causality Behind Key Parameters:
-
Quantum Yield (Φ_F): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] A high quantum yield is critical for probe sensitivity. The rigid, planar structure of the anthracene core minimizes vibrational energy loss, favoring light emission and leading to an inherently high quantum yield.[2]
-
Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.[14] It is an intrinsic property that, unlike intensity, is independent of probe concentration and excitation power. Lifetime is highly sensitive to environmental factors such as viscosity, ion concentration, and the presence of quenchers, making it a powerful parameter for dynamic sensing applications.[15]
Application Design: From Scaffold to Functional Probe
The true potential of DTBA is realized when it is used as a foundation for more complex molecules designed for specific sensing tasks. Its robust and bright fluorescent core, combined with reactive sites on the anthracene ring, allows for the development of sophisticated probes.
Probing Hydrophobic Environments and Lipid Membranes
The lipophilic nature of the tert-butyl groups gives the DTBA scaffold a natural affinity for nonpolar environments like the interior of lipid bilayers.[16][17] When inserted into a cell membrane, its fluorescence properties can report on the local lipid environment.
-
Principle of Operation: Changes in membrane fluidity and lipid packing associated with phase transitions (e.g., from a gel phase to a liquid-crystalline phase) alter the local microenvironment around the probe.[18] This can manifest as measurable changes in fluorescence anisotropy (related to rotational mobility) or fluorescence lifetime. Probes based on the DTBA scaffold are therefore excellent candidates for studying membrane structure and dynamics.
Figure 1: DTBA partitioning into a lipid bilayer's hydrophobic core.
Designing Molecular Rotors for Viscosity Sensing
A "molecular rotor" is a type of fluorescent probe whose quantum yield is highly dependent on the viscosity of its environment.[19] In low-viscosity media, the molecule can undergo rapid internal rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to decay via fluorescence and "switching on" a bright signal.
-
Design Principle: This mechanism often relies on a Twisted Intramolecular Charge Transfer (TICT) state.[19] A DTBA-based rotor could be synthesized by functionalizing the anthracene core with electron-donating and electron-accepting groups. The DTBA core would act as the "rotator" element. Such a probe would be invaluable for mapping viscosity changes within cells, which are linked to cellular stress, disease states, and aging.
Figure 2: Mechanism of a viscosity-sensitive molecular rotor.
Foundational Protocols for Characterization & Application
The following protocols provide a validated framework for working with DTBA and its derivatives. They are designed as starting points and should be optimized for specific experimental contexts.
Protocol 1: Preparation and Handling of Stock Solutions
Rationale: Due to its hydrophobicity, DTBA requires an organic solvent for initial dissolution. A concentrated stock solution is essential for accurate and repeatable dilution into aqueous experimental media.
Materials:
-
2,6-Di-tert-butylanthracene (or derivative)
-
Spectroscopic grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out the required amount of DTBA powder to prepare a 1-10 mM stock solution.
-
Add the appropriate volume of DMSO or ethanol to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C, protected from light. Before use, thaw the solution completely and vortex to ensure homogeneity.
Protocol 2: General Method for Staining Live Cells
Rationale: This protocol describes how to load a hydrophobic probe like a DTBA derivative into the membranes of live cells for fluorescence microscopy. The final concentration and incubation time must be optimized to maximize signal and minimize toxicity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
DTBA stock solution (1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Procedure:
-
Grow cells to a desired confluency (typically 60-80%).
-
Prepare a working solution of the DTBA probe by diluting the DMSO stock into pre-warmed complete culture medium. A typical starting concentration is 1-5 µM. Note: Vortex the solution immediately after dilution to prevent precipitation.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Remove the loading medium and wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer.
-
Proceed immediately to imaging on the fluorescence microscope.
Protocol 3: Preparation of Probe-Loaded Lipid Vesicles (Liposomes)
Rationale: Liposomes provide a simplified model system to study the interaction of DTBA probes with lipid bilayers without the complexity of a live cell.[20] This is useful for characterizing the probe's response to different lipid compositions and phases.
Materials:
-
Lipids (e.g., DOPC, DPPC) in chloroform
-
DTBA stock solution in chloroform (1 mg/mL)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
In a round-bottom flask, combine the desired lipids and the DTBA probe in chloroform. The probe concentration should be low (e.g., 0.1-0.5 mol%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing. This will form multilamellar vesicles (MLVs).
-
To form unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension (~21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
The resulting solution of probe-loaded unilamellar vesicles is now ready for spectroscopic analysis.
Data Analysis & Interpretation
A key aspect of using a fluorescent probe is the quantitative analysis of its signal. The workflow below outlines the major steps from experimental design to data interpretation.
Figure 3: General workflow for the application of a DTBA-based probe.
Calculating Relative Fluorescence Quantum Yield:
The quantum yield of an unknown compound (your DTBA probe) can be determined by comparing its fluorescence to that of a well-characterized standard with a known quantum yield (e.g., anthracene or quinine sulfate).[10][21]
The relationship is given by the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength (should be kept low, <0.1, to avoid inner filter effects).
-
n is the refractive index of the solvent.
This measurement provides a crucial benchmark for the probe's performance and brightness.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility / Precipitation | The probe is highly hydrophobic. The concentration in aqueous media is too high. | Ensure DMSO stock is fully dissolved. Vortex vigorously immediately after dilution into buffer/media. Reduce the final working concentration. |
| Low Fluorescence Signal | Low quantum yield. Incorrect filter set. Photobleaching. Low probe concentration or poor cellular uptake. | Verify excitation/emission spectra and match with microscope filters. Increase excitation power or exposure time cautiously. Increase probe concentration or incubation time. |
| Rapid Photobleaching | High excitation light intensity. Probe is inherently photolabile. | Reduce laser/lamp power. Use a neutral density filter. Use an anti-fade mounting medium for fixed samples. Acquire images using shorter exposure times. |
| Cell Toxicity | Probe concentration is too high. Extended incubation time. Solvent (DMSO) toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. Ensure the final DMSO concentration is low (<0.5%). |
Conclusion & Future Outlook
2,6-Di-tert-butylanthracene is more than just a chemical compound; it is a high-potential scaffold for the creation of next-generation fluorescent probes. Its core structure provides inherent brightness and photostability, while the sterically hindering tert-butyl groups solve the common problem of aggregation-caused quenching. This unique combination of features makes it an ideal starting point for designing probes tailored to specific biological questions.
Future development will likely focus on the targeted chemical functionalization of the DTBA core to create sensors for specific ions, reactive oxygen species, or enzymatic activity. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of the DTBA platform in cell biology, diagnostics, and drug discovery.
References
-
Title: Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids Source: Industrial & Engineering Chemistry Research, ACS Publications URL: [Link]
-
Title: Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors Source: ResearchGate URL: [Link]
-
Title: 2,6-Di-tert-butylanthracene Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Molecular rotors: Synthesis and evaluation as viscosity sensors Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Fluorescence quantum yield and photochemistry of bacteriophytochrome constructs Source: Royal Society of Chemistry URL: [Link]
-
Title: Fluorescence decay and lifetime of compounds 2–6 in CH3CN Source: ResearchGate URL: [Link]
-
Title: Photophysical Properties of Anthracene Derivatives Source: MDPI URL: [Link]
-
Title: Fluorescence Lifetime Measurements and Biological Imaging Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons Source: ResearchGate URL: [Link]
-
Title: Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions Source: ResearchGate URL: [Link]
-
Title: References for Small Fluorescence Quantum Yields Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity Source: National Institutes of Health URL: [Link]
-
Title: Applications of Fluorescent Marker Proteins in Plant Cell Biology Source: ResearchGate URL: [Link]
-
Title: Formation of tethered bilayer lipid membranes probed by various surface sensitive techniques Source: ResearchGate URL: [Link]
-
Title: Fluorescence quantum yield measurements Source: NIST Technical Series Publications URL: [Link]
-
Title: Fluorescent membrane probes incorporating dipyrrometheneboron difluoride fluorophores Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Temperature and viscosity effects on fluorescence in 9-t-butylanthracene Source: RSC Publishing URL: [Link]
-
Title: Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides Source: MDPI URL: [Link]
-
Title: Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity Source: ResearchGate URL: [Link]
-
Title: Using micropatterned lipid bilayer arrays to measure the effect of membrane composition on merocyanine 540 binding Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy Source: UC Irvine URL: [Link]
-
Title: A Photocontrolled Molecular Rotor Based on Azobenzene-Strapped Mixed (Phthalocyaninato)(Porphyrinato) Rare Earth Triple-Decker Source: MDPI URL: [Link]
-
Title: Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow Source: National Institutes of Health URL: [Link]
-
Title: 2,6-DI-Tert-butyl-cyclohexanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,6-Di-tert-butylphenol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,6-Di-tert-butylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Di-tert-butylanthracene | 62375-58-0 | MCA37558 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temperature and viscosity effects on fluorescence in 9-t-butylanthracene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Using micropatterned lipid bilayer arrays to measure the effect of membrane composition on merocyanine 540 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2,6-DI-Tert-butylanthracene in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 2,6-DI-Tert-butylanthracene as a fluorescent probe in microscopy. Recognizing that this molecule is a novel tool for many biological imaging applications, this guide is structured to empower researchers to not only apply the probe but also to empirically determine its key characteristics for optimal and reproducible results. We will delve into the theoretical underpinnings of using hydrophobic probes, provide detailed protocols for characterizing 2,6-DI-Tert-butylanthracene, and offer step-by-step instructions for live- and fixed-cell imaging, with a strong emphasis on scientific integrity and self-validating experimental design.
Introduction to 2,6-DI-Tert-butylanthracene: A Potential Probe for Lipophilic Structures
2,6-DI-Tert-butylanthracene belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are known for their intrinsic fluorescence. The anthracene core is a well-established fluorophore, and substitutions on this core can significantly influence its photophysical properties. The presence of two bulky tert-butyl groups at the 2 and 6 positions suggests that the molecule is highly hydrophobic. This characteristic makes it a prime candidate for partitioning into nonpolar environments within a cell, such as lipid droplets and cellular membranes.
While specific spectral data for 2,6-DI-Tert-butylanthracene is not widely published, based on the properties of other substituted anthracenes, we can anticipate that it will exhibit fluorescence in the blue region of the spectrum.[1] The bulky substituents may also enhance its fluorescence quantum yield by preventing π-π stacking, which can quench fluorescence.[1] However, it is crucial for the end-user to experimentally verify the spectral properties of the specific batch of 2,6-DI-Tert-butylanthracene being used.
Essential First Step: Characterization of 2,6-DI-Tert-butylanthracene
Before embarking on cellular imaging, it is imperative to characterize the photophysical properties of your 2,6-DI-Tert-butylanthracene stock. This ensures the selection of appropriate microscope settings and provides a baseline for reproducible experiments.
Protocol for Determining Excitation and Emission Spectra
This protocol outlines the procedure to determine the fluorescence excitation and emission maxima of 2,6-DI-Tert-butylanthracene using a spectrofluorometer.[2][3]
Materials:
-
2,6-DI-Tert-butylanthracene
-
Spectroscopy-grade solvent (e.g., cyclohexane, ethanol, or DMSO)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of 2,6-DI-Tert-butylanthracene in the chosen solvent. A starting concentration in the low micromolar range (1-10 µM) is recommended. The absorbance of the solution at its absorption maximum should be below 0.1 to avoid inner filter effects.
-
Determine the Emission Spectrum: a. Based on the anthracene core, set the initial excitation wavelength to a value in the UV or near-UV range (e.g., 350 nm). b. Scan the emission wavelengths across a range where fluorescence is expected (e.g., 370-600 nm). c. Identify the wavelength of maximum emission intensity (λ_em).
-
Determine the Excitation Spectrum: a. Set the emission monochromator to the determined λ_em. b. Scan the excitation wavelengths across a range lower than the emission maximum (e.g., 300-450 nm). c. The resulting spectrum will show the optimal excitation wavelengths, with the peak representing the excitation maximum (λ_ex).
-
Record the Data: Note the λ_ex and λ_em for use in selecting microscope filters and lasers.
Diagram of the Characterization Workflow:
Caption: Workflow for determining the excitation and emission spectra.
Preparation of Staining Solutions
The hydrophobicity of 2,6-DI-Tert-butylanthracene necessitates the use of an organic solvent for the preparation of a concentrated stock solution, which is then diluted in an aqueous buffer or cell culture medium for staining.
Recommended Solvents and Stock Solution Preparation
-
Primary Stock Solution: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.[4] Prepare a 1-10 mM stock solution of 2,6-DI-Tert-butylanthracene in high-quality, anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Be aware that some polycyclic aromatic hydrocarbons may have limited stability in DMSO at low temperatures, so it is best to use freshly prepared dilutions.[5]
Preparation of Working Solution
For cell staining, the DMSO stock solution should be diluted in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or directly in cell culture medium. It is crucial to vortex the solution immediately after adding the DMSO stock to the aqueous solution to prevent precipitation of the hydrophobic dye.
Protocols for Cellular Imaging
The following protocols provide a starting point for using 2,6-DI-Tert-butylanthracene for staining both live and fixed cells. Optimization of the probe concentration and incubation time will be necessary for different cell types and experimental conditions.
Live-Cell Staining Protocol
This protocol is designed for staining intracellular lipid membranes and lipid droplets in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
2,6-DI-Tert-butylanthracene DMSO stock solution (1-10 mM)
-
Pre-warmed cell culture medium or imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped with appropriate filters for blue fluorescence
Procedure:
-
Prepare Staining Solution: Dilute the 2,6-DI-Tert-butylanthracene DMSO stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed imaging buffer or culture medium.
-
Imaging: Image the cells using a fluorescence microscope. Based on the expected blue fluorescence, use an excitation source around the determined λ_ex (likely in the UV or violet range, e.g., 405 nm) and an emission filter centered around the determined λ_em.
Fixed-Cell Staining Protocol
This protocol is for staining cells that have been chemically fixed.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
2,6-DI-Tert-butylanthracene working solution (1-10 µM in PBS)
Procedure:
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the fixed cells with the 2,6-DI-Tert-butylanthracene working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for blue fluorescence.
Diagram of the General Staining Workflow:
Caption: A generalized workflow for cell staining and imaging.
Critical Considerations: Cytotoxicity and Phototoxicity
The introduction of any exogenous compound to living cells requires careful evaluation of its potential toxic effects. For fluorescent probes, this includes both chemical cytotoxicity and light-induced phototoxicity.
Assessing Cytotoxicity
It is essential to determine a working concentration of 2,6-DI-Tert-butylanthracene that does not adversely affect cell health. While some anthracene derivatives have shown low cytotoxicity at certain concentrations, this must be verified for 2,6-DI-Tert-butylanthracene and your specific cell type.[6] A standard cytotoxicity assay, such as the MTT assay, should be performed.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 2,6-DI-Tert-butylanthracene (e.g., 0.1 µM to 100 µM) for a duration relevant to your imaging experiments (e.g., 1-24 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A safe working concentration should result in high cell viability (e.g., >90%).
Mitigating Phototoxicity
Anthracene and its derivatives are known to be photodynamic compounds, meaning they can generate reactive oxygen species (ROS) upon exposure to light, which can lead to cellular damage and artifacts in live-cell imaging.[7]
Strategies to Minimize Phototoxicity:
-
Use the Lowest Possible Excitation Light Intensity: Attenuate the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological process of interest.
-
Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS cameras or photomultiplier tubes) to maximize the collection of emitted photons.
-
Incorporate Antioxidants: In some cases, the addition of antioxidants to the imaging medium can help quench ROS and reduce phototoxicity.
Optimizing Imaging Parameters
Achieving high-quality fluorescence images requires careful optimization of the microscope settings.
Key Parameters to Optimize:
-
Excitation and Emission Filters: Based on the empirically determined spectra of 2,6-DI-Tert-butylanthracene, select a filter set that maximizes the collection of its emission while minimizing bleed-through from the excitation source.
-
Objective Lens: Use a high numerical aperture (NA) objective to maximize light collection efficiency.
-
Detector Gain and Offset: Adjust the detector gain to achieve a good signal without saturating the brightest pixels. Set the offset (black level) appropriately to avoid clipping the background noise.
-
Signal-to-Noise Ratio (SNR): For weakly fluorescent samples, you can improve the SNR by using frame averaging or accumulation. However, be mindful that this increases the total light exposure to the sample.[8]
Data Summary and Expected Properties
The following table summarizes the known and expected properties of 2,6-DI-Tert-butylanthracene. Researchers should use this as a guide and fill in the "Experimentally Determined Value" column with their own characterization data.
| Property | Expected Value/Characteristic | Experimentally Determined Value |
| Chemical Formula | C22H26 | - |
| Molecular Weight | 290.45 g/mol | - |
| Appearance | Likely a solid | |
| Solubility | High in nonpolar organic solvents, low in aqueous solutions | |
| Excitation Maximum (λ_ex) | Expected in the UV/violet range (~350-400 nm) | |
| Emission Maximum (λ_em) | Expected in the blue range (~400-450 nm) | |
| Fluorescence Quantum Yield | Potentially high due to bulky substituents | |
| Target Organelles | Lipid droplets, cellular membranes | |
| Recommended Stock Solvent | DMSO, Ethanol | |
| Recommended Working Conc. | 1-10 µM (to be optimized) |
Conclusion
2,6-DI-Tert-butylanthracene presents an intriguing possibility as a novel fluorescent probe for visualizing lipophilic structures within cells. Its hydrophobic nature suggests a strong affinity for membranes and lipid droplets. However, as with any new tool in scientific research, rigorous characterization and validation are paramount. By following the protocols and guidelines outlined in this document, researchers can confidently determine the key parameters of this probe and employ it in a scientifically sound and reproducible manner to advance their studies in cell biology and drug development.
References
- Studies on anthracenes. 2.
- Synthesis and in vitro Antitumor Activity of Substituted Anthracene-1,4-diones. Request PDF.
- Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
- Fluorescence Excitation and Emission Fundamentals. Evident Scientific.
- Light-dependent cytotoxic reactions of anthracene. PubMed - NIH.
- Resolving your Noise Complaints – the basics of Signal/Noise Ratio in Microscopy. Olympus Life Science.
- Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. PMC.
- Synthesis and Photochemistry of a 2,6-Dialkoxyanthracene-containing, Side-Chain-Substituted Liquid-Crystalline Polymer. The Aquila Digital Community.
- Storage of polycyclic aromatic hydrocarbons dissolved in DMSO?
- ExperimentFluorescenceSpectroscopy. ecl-logo.
- Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. MDPI.
- 2 Tutorial on Fluorescence and. FMRC Manual.
- Fluorescence Excitation and Emission Fundamentals. Nikon's MicroscopyU.
- Fluorescence Method Development Handbook. Thermo Fisher Scientific.
- SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.
- What solvents use to dissolve PAH?
- Fluorescence emission spectra of 2,6-ANS in acetone with varying...
- New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
- Photophysical Properties of Anthracene Deriv
- Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH.
- 2,6-Di-tert-butylanthracene. PubChem.
- 5 steps to live-cell imaging. Thermo Fisher Scientific.
- 2,6-DI-TERT-BUTYLANTHRACENE. ChemicalBook.
- New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging.
- 2,6-Di-tert-butylanthracene. Advanced ChemBlocks.
- In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances. PubMed.
- 2,6-di-tert-butylanthracene;CAS No.:62375-58-0. ChemShuttle.
- Azulenes exhibiting solid-state fluorescence: synthesis and photophysics of 2-aryl-6-pyrrolidinylazulenes.
Sources
- 1. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Light-dependent cytotoxic reactions of anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Derivatization of 2,6-Di-Tert-butylanthracene for Enhanced Solubility
Abstract
2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and biomedical applications due to its rigid, fluorescent core. However, its utility is severely hampered by its inherent hydrophobicity and consequently poor solubility in aqueous and many common organic solvents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategic chemical derivatization to overcome this critical limitation. We present validated protocols for functionalizing the anthracene core using palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings. These methods enable the introduction of tailored functional groups designed to disrupt intermolecular packing and enhance solvation. This guide explains the rationale behind these synthetic choices, provides step-by-step experimental procedures, and outlines methods for validating the resulting increase in solubility.
The Solubility Challenge with Substituted Anthracenes
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings.[2] Their planar structure and extensive π-system lead to strong π-π stacking interactions, resulting in high melting points and low solubility in most solvents, particularly polar ones like water.[1][3] While the tert-butyl groups on 2,6-di-tert-butylanthracene provide some improvement in organic solvent solubility compared to unsubstituted anthracene by disrupting crystal packing, the molecule remains highly lipophilic and practically insoluble in aqueous media.[1] This poor solubility is a major barrier to its application in biological systems, such as for bioimaging or as a photosensitizer, and complicates processing for organic electronic devices.
Chemical modification is a proven strategy to enhance the solubility of poorly soluble compounds.[4][5][6] By covalently attaching functional groups that are more compatible with the desired solvent, the overall physicochemical properties of the parent molecule can be dramatically altered.
Figure 2: General workflow for the derivatization of 2,6-di-tert-butylanthracene.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Prerequisite: Synthesis of 9,10-Dibromo-2,6-di-tert-butylanthracene
Rationale: The introduction of bromine atoms at the reactive 9 and 10 positions is the necessary first step to enable subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this transformation.
Materials:
-
2,6-Di-tert-butylanthracene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 2,6-di-tert-butylanthracene in CCl₄ or DCM in a round-bottom flask.
-
Add NBS (2.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a solvent mixture like ethanol/hexanes to yield 9,10-Dibromo-2,6-di-tert-butylanthracene as a yellow solid.
Protocol 1: Suzuki-Miyaura Coupling for Enhanced Solubility
Rationale: This protocol demonstrates the coupling of the dibrominated anthracene with 4-carboxyphenylboronic acid. The resulting carboxylic acid groups will significantly increase the polarity and aqueous solubility of the derivative, especially in basic media where it can form a carboxylate salt. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands often yield better results. [7]
Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
9,10-Dibromo-2,6-di-tert-butylanthracene (1.0 eq)
-
4-Carboxyphenylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Schlenk flask, reflux condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add 9,10-Dibromo-2,6-di-tert-butylanthracene, 4-carboxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18-24 hours under the inert atmosphere. Monitor by TLC.
-
After cooling to room temperature, acidify the mixture with 1 M HCl to protonate the carboxylic acid groups.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired di-carboxy-functionalized derivative.
Protocol 2: Sonogashira Coupling for Enhanced Solubility
Rationale: This protocol attaches a hydrophilic triethylene glycol monomethyl ether-terminated alkyne to the anthracene core. The flexible, polar ether chains disrupt crystal packing and significantly improve solubility in a range of organic solvents and potentially water. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds. [8][9][10]
Figure 4: Experimental workflow for the Sonogashira coupling protocol.
Materials:
-
9,10-Dibromo-2,6-di-tert-butylanthracene (1.0 eq)
-
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)prop-2-yne (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add 9,10-Dibromo-2,6-di-tert-butylanthracene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and the amine base (e.g., TEA) via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours under the inert atmosphere. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether-functionalized derivative.
Characterization and Solubility Validation
Successful derivatization must be confirmed by structural analysis and quantified by solubility measurements.
-
Structural Confirmation: The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the new functional groups and the disappearance of the C-Br signals.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.
-
-
Protocol 3: Quantitative Solubility Assessment
-
Prepare saturated solutions of the parent compound and each derivative in a series of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Add an excess amount of the solid compound to a known volume of solvent in a vial.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24 hours.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully take a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance at the λ_max of the anthracene core.
-
Calculate the concentration using a pre-determined calibration curve, and thus determine the saturation solubility.
-
Expected Outcomes and Data
The derivatization of 2,6-di-tert-butylanthracene with polar, hydrophilic groups is expected to lead to a dramatic increase in solubility, particularly in polar solvents.
Table 1: Comparative Solubility Data (Illustrative)
| Compound | Solvent | Approximate Solubility (mg/mL) | Fold Increase |
| 2,6-Di-tert-butylanthracene (Parent) | Water | < 0.001 | - |
| THF | ~ 5 | - | |
| DMSO | ~ 2 | - | |
| Suzuki Product (Di-carboxy derivative, pH 7.4) | Water | ~ 1.5 | > 1500x |
| THF | ~ 10 | 2x | |
| DMSO | > 50 | > 25x | |
| Sonogashira Product (Di-PEG derivative) | Water | ~ 0.5 | > 500x |
| THF | > 100 | > 20x | |
| DMSO | > 100 | > 50x |
Note: These are hypothetical values for illustrative purposes. Actual results will depend on the specific derivatives synthesized and experimental conditions.
Conclusion
The poor solubility of 2,6-di-tert-butylanthracene can be effectively overcome through strategic chemical derivatization. Palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions provide robust and versatile pathways to introduce a wide variety of solubilizing groups onto the anthracene core. The protocols detailed in this application note offer reliable methods for synthesizing these derivatives, enabling researchers to unlock the full potential of this valuable molecular scaffold for advanced applications in medicine and materials science.
References
-
World Health Organization. (2010). WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI. Available at: [Link]
-
Zhao, L., & Li, P. (2000). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology. Available at: [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Available at: [Link]
-
Guria, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]
-
Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]
-
Dhangar, G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
DGMK. (n.d.). Determination of the solubility of polycyclic aromatic hydrocarbons from heating oil EL in water. DGMK e.V. Available at: [Link]
-
Majhi, B., et al. (2019). Suzuki–Miyaura cross-coupling of bulky anthracenyl carboxylates by using pincer nickel N-heterocyclic carbene complexes: an efficient protocol to access fluorescent anthracene derivatives. Chemical Communications. Available at: [Link]
-
Wang, C., et al. (2015). Anthracene-based Derivatives: Synthesis, Photophysical Properties and Electrochemical Properties. Chemical Research in Chinese Universities. Available at: [Link]
-
Dhangar, G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Successive Sonogashira coupling reactions. Available at: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]
-
Dhangar, G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. Available at: [Link]
-
Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Schweizer, J., et al. (2014). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. (2020). Methods to improve the solubility of therapeutical natural products: a review. Available at: [Link]
-
LinkedIn. (2024). Solubility enhancement techniques. Available at: [Link]
Sources
- 1. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Mastering Suzuki Coupling Reactions of Sterically Hindered Anthracenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Challenge of Bulky Anthracenyl Scaffolds
Anthracene and its derivatives are privileged structures in materials science and medicinal chemistry, forming the core of organic light-emitting diodes (OLEDs), molecular probes, and pharmacologically active agents.[1][2] The functionalization of the sterically encumbered positions of the anthracene core, particularly the C9 and C10 positions, is crucial for tuning their photophysical and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds.[3][4] However, when one of the coupling partners is a sterically hindered anthracene derivative, the reaction often faces significant challenges, leading to low yields or complete failure.[5]
This technical guide provides an in-depth exploration of the intricacies of Suzuki coupling reactions involving sterically hindered anthracenes. Moving beyond a simple recitation of steps, we will dissect the mechanistic hurdles imposed by steric bulk and provide field-proven protocols and troubleshooting strategies to empower researchers to successfully synthesize these challenging yet valuable molecules.
Mechanistic Hurdles in the Coupling of Hindered Systems
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Steric hindrance, particularly from bulky groups on the anthracene core or the boronic acid coupling partner, can dramatically impede one or more of these key steps.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond (e.g., 9-bromoanthracene) can be sterically hindered. While generally less of a bottleneck than other steps, highly congested environments around the carbon-halogen bond can slow this process.[7]
-
Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is often highly sensitive to steric effects. The formation of the diorganopalladium(II) intermediate requires the approach of the boronate species to the palladium complex, which can be severely restricted by bulky substituents on either coupling partner.[5]
-
Reductive Elimination: This final, product-forming step is arguably the most affected by steric congestion.[8][9] The two bulky organic moieties on the palladium center must come into close proximity to form the new C-C bond. Severe steric clash can make this process energetically unfavorable, leading to catalyst decomposition or undesired side reactions.
To overcome these barriers, the rational selection of the catalyst system—specifically the ligand coordinating to the palladium center—is paramount.
The Catalytic Cycle Under Steric Strain
Figure 1. Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
Strategic Catalyst and Reagent Selection
Success in coupling sterically hindered anthracenes hinges on employing a catalyst system that can accommodate the bulky substrates and facilitate the challenging reductive elimination step.
Ligand Selection: The Key to Success
Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often inadequate for these demanding transformations.[9] The development of bulky and electron-rich monophosphine ligands has been a game-changer. These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient catalysis.[3][6]
-
Buchwald Biaryl Phosphine Ligands: This class of ligands, including SPhos and XPhos, features a biaryl backbone that creates a sterically demanding pocket around the palladium center. This bulk facilitates reductive elimination while their electron-donating nature promotes oxidative addition.[3][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be readily tuned, making them highly effective for coupling hindered substrates.[11][12][13]
-
Specialized Ligands: For extremely challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have been developed and show excellent reactivity.[14][15]
Comparative Data of Catalyst Systems for Hindered Couplings
| Ligand | Typical Precatalyst | Key Features | Ideal Applications | Reference |
| SPhos | SPhos Pd G3 | Bulky, electron-rich biaryl phosphine. High activity. | General purpose for hindered aryl chlorides and bromides. | [3] |
| XPhos | XPhos Pd G3/G4 | Very bulky biaryl phosphine. Excellent for challenging couplings. | Highly hindered substrates, including some tetra-ortho substitutions. | [10] |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | Strong σ-donor, thermally stable. | Sterically demanding aryl chlorides. | [12] |
| AntPhos | Pd₂(dba)₃ | Anthracene-based ligand, provides unique steric environment. | Di-ortho-substituted aryl halides and secondary alkylboronic acids. | [15] |
The Role of Base and Solvent
The choice of base and solvent is not trivial and can significantly impact reaction efficiency.[16][17][18]
-
Bases: For hindered couplings, weaker bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or t-BuOK are generally preferred as they effectively promote the transmetalation step without causing unwanted side reactions.[9]
-
Solvents: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[9] In some cases, the addition of water can be beneficial, creating a biphasic system that can aid in the dissolution of the inorganic base and facilitate the reaction.[17][19] The choice of solvent can also influence catalyst stability and selectivity.[20]
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of a sterically hindered 9-bromoanthracene with an ortho-substituted arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol utilizes a commercially available, air-stable palladacycle precatalyst (e.g., XPhos Pd G3), which simplifies reaction setup.
Materials:
-
9-Bromoanthracene (1.0 equiv)
-
ortho-Substituted arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 9-bromoanthracene, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling of Anthracenyl Carboxylates
As an alternative to palladium, nickel catalysis can be highly effective, especially for coupling non-traditional electrophiles like anthracenyl carboxylates.[21]
Materials:
-
Anthracen-9-yl carboxylate (e.g., pivalate) (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pincer Nickel NHC Complex (e.g., [Ni(CNC)Cl]) (0.01 equiv, 1 mol%)
-
PCy₃ (Tricyclohexylphosphine) (0.02 equiv, 2 mol%)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add the pincer nickel complex, PCy₃, KOtBu, the anthracenyl carboxylate, and the arylboronic acid to a vial equipped with a stir bar.
-
Add degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Troubleshooting and Optimization
Low or no conversion is a common issue when dealing with sterically demanding substrates. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Figure 2. A systematic workflow for troubleshooting failed Suzuki couplings of hindered anthracenes.
Common Problems & Solutions:
-
Protodeboronation: The boronic acid degrades to the corresponding arene.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use a stronger base like K₃PO₄ which is less hydrolytic. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly mitigate this issue.[9]
-
-
Homocoupling of Boronic Acid:
-
Solution: This is often promoted by oxygen.[7] Thoroughly degas all solvents and the reaction mixture. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or a palladacycle can sometimes reduce homocoupling compared to Pd(II) sources.
-
-
Poor Solubility of Anthracene Substrate:
-
Solution: Use a higher boiling point solvent such as DMF or chlorobenzene to increase solubility and allow for higher reaction temperatures.[7]
-
Conclusion
The Suzuki-Miyaura coupling of sterically hindered anthracenes, while challenging, is an achievable and highly valuable transformation. Success is not found in a single, universal protocol, but rather in a deep understanding of the mechanistic challenges posed by steric hindrance. By strategically selecting bulky, electron-rich ligands, optimizing the base and solvent system, and employing rigorous experimental technique, researchers can effectively overcome these hurdles. The protocols and troubleshooting guides presented here provide a robust framework for the synthesis of complex anthracenyl compounds, paving the way for new discoveries in materials science and drug development.
References
-
PubMed
-
Journal of the American Chemical Society
-
Organic & Biomolecular Chemistry
-
Organic Chemistry Portal
-
PubMed
-
PMC - NIH
-
ResearchGate
-
ResearchGate
-
Organic Chemistry Portal
-
Organic Chemistry Portal
-
ACS Publications
-
ResearchGate
-
Organic Letters - ACS Publications
-
PMC - PubMed Central
-
PMC - NIH
-
MDPI
-
ScienceDirect
-
ResearchGate
-
Benchchem
-
Semantic Scholar
-
ACS Omega
-
Chemical Communications (RSC Publishing)
-
Chemistry LibreTexts
-
ResearchGate
-
ArODES
-
Benchchem
-
The Royal Society of Chemistry
-
Andrew G Myers Research Group
-
PubMed
-
Chemical Society Reviews (RSC Publishing)
-
NIH
-
ResearchGate
-
PMC - NIH
-
PMC - PubMed Central
-
YouTube
-
PMC - NIH
-
ResearchGate
Sources
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki–Miyaura cross-coupling of bulky anthracenyl carboxylates by using pincer nickel N-heterocyclic carbene complexes: an efficient protocol to access fluorescent anthracene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 2,6-Di-Tert-butylanthracene
Welcome to the technical support center for the synthesis of 2,6-di-tert-butylanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for the highest possible yields. We will delve into common issues, provide detailed troubleshooting steps, and explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of 2,6-di-tert-butylanthracene:
Q1: What is the most common method for synthesizing 2,6-di-tert-butylanthracene?
A1: The most prevalent method is the Friedel-Crafts alkylation of anthracene using a tert-butylating agent, such as tert-butyl alcohol or a tert-butyl halide, in the presence of a Lewis acid or a strong acid catalyst.[1]
Q2: Why am I getting a mixture of isomers (e.g., 2,7-di-tert-butylanthracene) and polyalkylated products?
A2: The formation of isomers and polyalkylated products is a known challenge in Friedel-Crafts alkylation.[2][3][4] The tert-butyl group is an activating group, making the mono-substituted product more reactive than the starting anthracene, leading to further alkylation.[4] Isomer formation is influenced by both kinetic and thermodynamic factors, with the 2,6 and 2,7 isomers being common products.[1]
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several factors, including:
-
Suboptimal catalyst activity: The Lewis acid may be old, hydrated, or used in an incorrect molar ratio.
-
Poor reaction conditions: Temperature and reaction time are critical parameters that need to be carefully optimized.[5]
-
Impure starting materials: Anthracene, the tert-butylating agent, and the solvent must be of high purity and anhydrous.
-
Inefficient work-up and purification: The desired product may be lost during extraction, washing, or crystallization steps.
Q4: Can I use a milder catalyst than aluminum chloride (AlCl₃)?
A4: Yes, other Lewis acids like titanium tetrachloride (TiCl₄) or strong Brønsted acids such as trifluoroacetic acid have been successfully used.[1] In some cases, ionic liquids have also been employed as both catalyst and solvent.[6] The choice of catalyst can influence the product distribution and selectivity.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel can also be employed to separate isomers and other impurities.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis of 2,6-di-tert-butylanthracene and offers step-by-step solutions.
Problem 1: Low Conversion of Anthracene
Symptoms:
-
Significant amount of unreacted anthracene recovered after the reaction.
-
Low overall yield of alkylated products.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly hygroscopic. Moisture deactivates the catalyst by forming hydrates, which are catalytically inactive. The catalyst must be able to effectively generate the tert-butyl carbocation electrophile. | 1. Use a fresh, unopened container of the Lewis acid. 2. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure all glassware is oven-dried and cooled under a stream of inert gas before use. |
| Insufficient Catalyst Loading | A stoichiometric amount of Lewis acid is often required in Friedel-Crafts reactions because the catalyst complexes with the aromatic product, reducing its activity. | 1. Review the literature for the optimal molar ratio of catalyst to anthracene for your specific tert-butylating agent. 2. Experiment with increasing the catalyst loading in small increments (e.g., 1.1, 1.2, 1.5 equivalents). |
| Low Reaction Temperature | The activation energy for the Friedel-Crafts alkylation may not be reached at lower temperatures, leading to a slow reaction rate. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal temperature. |
Problem 2: Poor Selectivity - High Levels of Isomers and Polyalkylation
Symptoms:
-
Complex product mixture observed by GC-MS or NMR.
-
Difficulty in isolating the desired 2,6-di-tert-butylanthracene isomer.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The ratio of 2,6- to 2,7-di-tert-butylanthracene can be influenced by the reaction conditions. In the presence of strong Lewis acids like AlCl₃, product isomerization and disproportionation can occur, leading to a thermodynamically controlled product distribution.[1] | 1. For Kinetic Control (favoring the 2,6-isomer): Use a milder catalyst (e.g., TiCl₄) and lower reaction temperatures.[1] 2. For Thermodynamic Control: Employ a stronger catalyst like AlCl₃ and allow the reaction to proceed for a longer duration to reach equilibrium.[1] |
| Over-alkylation | The initial product, 2-tert-butylanthracene, is more reactive than anthracene itself due to the electron-donating nature of the tert-butyl group. This leads to the formation of di- and tri-substituted products.[4] | 1. Use a Large Excess of Anthracene: This increases the probability of the tert-butylating agent reacting with the starting material rather than the mono-alkylated product.[3] 2. Slow Addition of Alkylating Agent: Add the tert-butylating agent dropwise to the reaction mixture to maintain a low concentration, thereby disfavoring polyalkylation. |
| Solvent Effects | The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state, thereby affecting the regioselectivity of the reaction. | 1. Experiment with different anhydrous solvents of varying polarity, such as carbon disulfide (non-polar), dichloromethane (polar aprotic), or nitrobenzene (polar aprotic). |
Problem 3: Product Degradation or Tar Formation
Symptoms:
-
Dark, tarry reaction mixture.
-
Low yield of the desired product and the presence of high molecular weight impurities.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Excessive Reaction Temperature or Time | Prolonged heating or excessively high temperatures can lead to side reactions, such as polymerization and decomposition of the aromatic substrate and products. | 1. Carefully control the reaction temperature using an oil bath and a temperature controller. 2. Monitor the reaction progress closely by TLC or GC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. |
| Presence of Oxygen | Anthracene and its derivatives can be susceptible to oxidation, especially at elevated temperatures. | 1. Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen. 2. Use degassed solvents. |
Experimental Protocols
Optimized Synthesis of 2,6-Di-tert-butylanthracene
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Anthracene
-
tert-Butyl alcohol
-
Trifluoroacetic acid
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve anthracene (1 equivalent) in anhydrous dichloromethane.
-
Add tert-butyl alcohol (2.5 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (3 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol.
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
Caption: Friedel-Crafts alkylation of anthracene.
Troubleshooting Flowchart
This flowchart can guide your decision-making process when encountering issues with the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Alkylation of anthracene by tert-butyl alcohol. Pozdnyakovich, Y. V. (1986). Journal of Organic Chemistry of the USSR (English Translation), 22(3), Part 2. [Link]
-
Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid. (2006). ResearchGate. [Link]
-
Limitations of Friedel-Crafts Alkylations. (2022). Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. (2023). MDPI. [Link]
-
Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. (2023). ACS Publications. [Link]
Sources
- 1. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,6-Di-tert-butylanthracene
Welcome to the technical support center for the purification of crude 2,6-di-tert-butylanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this sterically hindered polycyclic aromatic hydrocarbon (PAH). Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude 2,6-di-tert-butylanthracene, providing explanations and actionable solutions.
Issue 1: Low Yield After Recrystallization
-
Symptom: You observe a significant loss of your target compound after the recrystallization process.
-
Potential Causes & Solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound has high solubility even at low temperatures, your yield will be compromised.
-
Solution: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. For a nonpolar compound like 2,6-di-tert-butylanthracene, consider single solvents like heptane, cyclohexane, or ethanol. Mixed solvent systems, such as heptane/ethyl acetate or methanol/water, can also be effective.[1] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat the mixture until a clear solution is formed and allow it to cool slowly.
-
-
Excessive Solvent Usage: Using too much solvent will keep more of your compound in solution even after cooling, thus reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, you will experience product loss.
-
Solution: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your sample.
-
-
Issue 2: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.
-
Potential Causes & Solutions:
-
High Concentration of Impurities: The presence of significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath or refrigerator.
-
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, leading to the compound melting in the hot solvent rather than dissolving.
-
Solution: Select a solvent with a boiling point lower than the melting point of 2,6-di-tert-butylanthracene.
-
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: Your target compound co-elutes with impurities, resulting in impure fractions.
-
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds (including your target) will travel up the column quickly with little separation. If it's not polar enough, your compound may not move at all.
-
Solution: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate.[2] For 2,6-di-tert-butylanthracene, start with a nonpolar solvent like hexane or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.
-
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Issue 4: Cracking of Silica Gel During Column Chromatography
-
Symptom: The silica gel bed develops cracks or channels during the purification run, particularly when using chlorinated solvents.
-
Potential Causes & Solutions:
-
Heat Generation: The adsorption of solvents onto the silica gel surface can be an exothermic process, leading to localized heating and solvent evaporation, which can cause the column to crack. This is more common with more polar solvents like dichloromethane.
-
Solution:
-
Consider using a less volatile solvent system if your separation allows. For instance, a mixture of heptane and ethyl acetate might be a suitable alternative to a hexane/dichloromethane system.
-
Run the column at a slightly slower flow rate to allow for better heat dissipation.
-
One trick is to wrap the column with cotton and apply a few drops of a volatile solvent like acetone to the cotton. The evaporation of the external solvent will cool the column surface.[3]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2,6-di-tert-butylanthracene?
A1: The impurities will largely depend on the synthetic route. However, common byproducts in Friedel-Crafts alkylation reactions, a likely method for synthesis, include:
-
Isomers: 1,5-, 1,6-, 1,7-, 2,7-di-tert-butylanthracene, and other positional isomers.
-
Over-alkylation products: Tri- or tetra-tert-butylated anthracenes.
-
Starting materials: Unreacted anthracene or tert-butylating agent.
-
Oxidation products: 2,6-di-tert-butylanthraquinone can be formed if the reaction is exposed to oxidizing conditions. The synthesis of high-purity substituted anthraquinones can be challenging, suggesting that related anthracene precursors may also present purification difficulties.[4]
Q2: What is a good starting point for a recrystallization solvent system for 2,6-di-tert-butylanthracene?
A2: Given the nonpolar, aromatic nature of 2,6-di-tert-butylanthracene, a good starting point would be a nonpolar single solvent or a mixed solvent system.
-
Single Solvents: Try hot heptane, cyclohexane, or ethanol.[5]
-
Mixed Solvents: A mixture of a good solvent (e.g., a minimal amount of dichloromethane or toluene) and a poor solvent (e.g., hexane or methanol) is often effective. For example, dissolve the crude material in a small amount of hot toluene and then slowly add hexane until the solution becomes cloudy. Reheat to dissolve and then cool slowly.
Q3: What are the recommended conditions for column chromatography of 2,6-di-tert-butylanthracene?
A3: A standard silica gel column is generally effective.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with 100% hexane or petroleum ether. If the compound does not move, gradually increase the polarity by adding a more polar solvent. A common eluent system for PAHs is a gradient of hexane and ethyl acetate or hexane and dichloromethane.[6][7] Begin with a low percentage of the more polar solvent (e.g., 1-2%) and slowly increase the concentration. Monitor the elution using TLC.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides good separation for compounds with moderate polarity differences. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Allows for fine-tuning of polarity to achieve optimal separation. |
| Elution Profile | Isocratic or Gradient | Start with isocratic elution if TLC shows good separation with a single solvent mixture. Use a gradient for complex mixtures of impurities with varying polarities. |
| Loading | Dry or Wet Loading | For better resolution, dissolve the crude product in a minimal amount of the initial mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading) before adding it to the top of the column. |
Q4: Is sublimation a viable purification method for 2,6-di-tert-butylanthracene?
A4: Yes, sublimation can be an excellent method for purifying solid, thermally stable compounds like substituted anthracenes, especially for removing non-volatile impurities.
-
Conditions: The optimal temperature and pressure for sublimation will need to be determined empirically. Start with a relatively high vacuum (e.g., <1 mmHg) and gradually increase the temperature until you observe the solid subliming and condensing on a cold finger. Be careful not to heat too aggressively to avoid decomposition. For similar aromatic compounds, sublimation can be a very effective final purification step to obtain highly pure material.[8]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Heptane/Ethyl Acetate)
-
Place the crude 2,6-di-tert-butylanthracene in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate (a "good" solvent) and heat the mixture gently with stirring until the solid dissolves completely.
-
Slowly add heptane (a "poor" solvent) dropwise to the hot solution until you observe persistent turbidity.
-
Add a few more drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[2][9]
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude 2,6-di-tert-butylanthracene in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the sand layer.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Analyze Fractions:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Purification Workflows
Caption: Decision workflow for purifying 2,6-di-tert-butylanthracene.
Caption: Troubleshooting guide for recrystallization issues.
References
-
Parallel Synthesis and Purification Using Anthracene-Tagged Substrates | Organic Letters. (n.d.). Retrieved January 2, 2026, from [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of Substituted 9,lO-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid - Canadian Science Publishing. (n.d.). Retrieved January 2, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 2, 2026, from [Link]
-
is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 2, 2026, from [Link]
- CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents. (n.d.).
-
Scheme 25: Synthesis of substituted anthracenes from a bifunctional... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
-
Purification of Anthracene. (n.d.). Retrieved January 2, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved January 2, 2026, from [Link]
-
Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Column chromatography : r/OrganicChemistry - Reddit. (2023, December 18). Retrieved January 2, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cup.edu.cn [cup.edu.cn]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Sterically Hindered Anthracene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of sterically hindered anthracene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges when working with these sterically demanding scaffolds. Anthracene derivatives are foundational components in materials science for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in medicinal chemistry.[1][2][3][4] However, introducing bulky substituents to the anthracene core often leads to significant synthetic hurdles, including low reactivity, poor selectivity, and difficult purification.
This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Troubleshooting Core Synthesis & Modification
This section addresses common issues encountered during the initial construction and functionalization of the anthracene framework, particularly with reactions sensitive to steric bulk like Friedel-Crafts and Diels-Alder reactions.
FAQ: Friedel-Crafts Acylation
Question: I'm attempting a Friedel-Crafts acylation on a substituted anthracene, but I'm getting very low yields and a mixture of regioisomers. What is going wrong?
Answer: This is a classic challenge. Low yields and poor regioselectivity in Friedel-Crafts acylations of anthracenes stem from several factors, which are exacerbated by steric hindrance.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5][6] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This is why the reaction often requires stoichiometric or even excess amounts of the catalyst.[5][7]
-
Substrate Deactivation: Friedel-Crafts is an electrophilic aromatic substitution. If your anthracene starting material already possesses electron-withdrawing groups, the ring will be deactivated, making the reaction sluggish or preventing it altogether.[5]
-
Steric & Electronic Control of Regioselectivity: The acylation of unsubstituted anthracene is complex, yielding a mixture of 1-, 2-, and 9-acetylanthracenes, along with di-acylated products.[8] The presence of bulky substituents will sterically block adjacent positions. For instance, acylation of anthracene with succinic anhydride primarily yields the 9-substituted product, though in low yields.[9] The inherent electronic properties of the anthracene core favor substitution at the 9 and 10 positions. Directing substitution to other rings often requires protecting these reactive sites first.[4][9]
dot digraph "Friedel_Crafts_Troubleshooting" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Low Yield / No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent & System Integrity"]; check_anhydrous [label="Are all reagents and glassware\nscrupulously dry?"]; check_catalyst [label="Is the Lewis acid fresh\nand free-flowing?"]; optimize_conditions [label="Step 2: Optimize Reaction Conditions"]; catalyst_loading [label="Increase AlCl₃ loading\n(try 1.5 - 2.5 eq.)"]; temperature [label="Adjust temperature.\nTry gentle heating (40-60°C)."]; alternative_methods [label="Step 3: Consider Alternative Strategies"]; stronger_catalyst [label="Use stronger Lewis acids or\nBrønsted acids (e.g., Triflic Acid)"]; protecting_groups [label="Protect reactive 9,10-positions\n(e.g., via Diels-Alder or photodimerization)"];
start -> check_reagents; check_reagents -> check_anhydrous [label="Moisture is a key inhibitor"]; check_anhydrous -> check_catalyst; check_catalyst -> optimize_conditions [label="If reagents are good"]; optimize_conditions -> catalyst_loading [label="Product complexation consumes catalyst"]; catalyst_loading -> temperature; temperature -> alternative_methods [label="If optimization fails"]; alternative_methods -> stronger_catalyst; stronger_catalyst -> protecting_groups [label="For regioselectivity control"]; } केंद Troubleshooting workflow for Friedel-Crafts acylation.
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon. Use a septum and needle techniques.
-
Solvent & Reagents: Use anhydrous solvents (e.g., dichloromethane, nitrobenzene) from a freshly opened bottle or distilled over a suitable drying agent. Ensure the acylating agent and anthracene substrate are pure and dry.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the anthracene derivative and the anhydrous solvent. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.5-2.5 equivalents) portion-wise. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[6]
-
Acylating Agent Addition: Add the acyl chloride or anhydride dropwise via a syringe over 15-30 minutes, keeping the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complexes.[6] Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
FAQ: Diels-Alder Reactions
Question: My Diels-Alder reaction between a sterically hindered anthracene and a dienophile is extremely slow and gives a poor yield, even at high temperatures. How can I improve it?
Answer: While anthracene is a competent diene for Diels-Alder reactions at its 9,10-positions, several factors can impede this [4+2] cycloaddition, especially with substituted derivatives.[10][11]
-
Aromaticity Penalty: The reaction's driving force is the formation of stable σ-bonds, but this comes at the cost of disrupting the aromaticity of the central anthracene ring.[10][12] This creates a significant activation barrier. Phenanthrene, a structural isomer, does not readily undergo Diels-Alder reactions because of orbital symmetry mismatch and a greater loss of aromatic stability.[13]
-
Steric Hindrance: Bulky substituents at or near the 9,10-positions will sterically hinder the approach of the dienophile, dramatically slowing the reaction rate.[12][14][15] The geometry of the transition state requires close proximity of the diene and dienophile.
-
Electronic Mismatch: A standard Diels-Alder reaction is fastest between an electron-rich diene and an electron-poor dienophile.[11] If your anthracene core has electron-withdrawing groups, or if your dienophile is electron-rich, the reaction will be less favorable.
| Strategy | Rationale & Explanation | Key Considerations |
| Increase Temperature | Provides the thermal energy needed to overcome the activation barrier associated with the loss of aromaticity.[11] | The reaction is often reversible. Excessively high temperatures can favor the retro-Diels-Alder reaction, leading to decomposition of the product. |
| Use High Pressure | High pressure (in the kbar range) can accelerate cycloadditions by favoring the more compact transition state, often allowing reactions to proceed at lower temperatures. | Requires specialized equipment not available in all labs. |
| Lewis Acid Catalysis | A Lewis acid can coordinate to the dienophile (especially those with carbonyl groups, like maleic anhydride), lowering its LUMO energy and making it more electrophilic. | The Lewis acid can also polymerize the dienophile or cause side reactions. Titrate carefully. |
| Solvent Choice | High-boiling, non-coordinating solvents like xylene or dichlorobenzene are often used to achieve the necessary temperatures.[12] | Ensure your starting materials are soluble and stable at these temperatures. |
Part 2: Challenges in Cross-Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the anthracene core. However, steric hindrance presents a major obstacle, particularly for the formation of biaryl systems.
FAQ: Suzuki-Miyaura Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling with a sterically hindered 9-bromoanthracene derivative, but I'm getting low conversion, significant starting material decomposition, and/or homocoupling of my boronic acid. How can I troubleshoot this?
Answer: This is a common and frustrating problem. The Suzuki coupling of sterically hindered partners, especially at the electronically distinct 9-position of anthracene, requires careful optimization of the catalyst system. The key challenge is facilitating the rate-limiting oxidative addition step at the crowded reaction site.[16]
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[17][18]
-
Base and Solvent System: The choice of base is not trivial. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate for hindered couplings.[16] The solvent must solubilize the often poorly soluble anthracene starting material; high-boiling solvents like DMF, dioxane, or toluene are common choices.[16][19]
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydrides (boroxines), especially at high temperatures. Using boronic esters (e.g., pinacol esters) can improve stability.
-
Oxygen Sensitivity: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[16] It is imperative to thoroughly degas the reaction mixture.
dot digraph "Suzuki_Optimization" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Low Conversion in\nHindered Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Is the ligand appropriate for\nhindered substrates?"]; buchwald_ligands [label="Use bulky, electron-rich\nligands: SPhos, XPhos,\nRuPhos", fillcolor="#E8F0FE", fontcolor="#202124"]; nhc_ligands [label="Consider NHC ligands\n(e.g., IPr, SIMes)\nfor enhanced stability", fillcolor="#E8F0FE", fontcolor="#202124"]; check_base [label="Is the base strong enough?"]; k3po4 [label="Switch to K₃PO₄ or Cs₂CO₃", fillcolor="#E8F0FE", fontcolor="#202124"]; check_sm [label="Are starting materials degrading?"]; deboronation [label="Use boronic pinacol ester (BPin)\ninstead of boronic acid"]; halide_reactivity [label="Switch from -Br to more\nreactive -I or -OTf", fillcolor="#E8F0FE", fontcolor="#202124"]; check_conditions [label="Are conditions optimized?"]; degassing [label="Ensure rigorous degassing\n(Ar/N₂ sparging)"]; solvent [label="Use high-boiling solvent\n(Dioxane, Toluene, DMF)\nfor solubility", fillcolor="#E8F0FE", fontcolor="#202124"];
start -> check_ligand; check_ligand -> {buchwald_ligands, nhc_ligands} [label="No (e.g., using PPh₃)"]; check_ligand -> check_base [label="Yes"]; check_base -> k3po4 [label="No (e.g., using Na₂CO₃)"]; check_base -> check_sm [label="Yes"]; check_sm -> {deboronation, halide_reactivity} [label="Yes"]; check_sm -> check_conditions [label="No"]; check_conditions -> {degassing, solvent} [label="Review setup"]; } केंद Decision tree for selecting optimal Suzuki coupling conditions.
-
Preparation: To a flame-dried Schlenk flask, add the hindered anthracene halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via cannula or syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: In a separate vial under inert gas, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%). Add this catalyst solution to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Part 3: Purification and Stability Concerns
Successfully synthesizing the target molecule is only half the battle. Sterically hindered anthracene derivatives often present unique challenges in purification and can be unstable under certain conditions.
FAQ: Purification
Question: Column chromatography is failing to separate my desired bulky anthracene product from a closely related impurity. What other purification techniques can I use?
Answer: The low solubility and similar polarities of large aromatic compounds make purification difficult.[19][20] When chromatography fails, you must turn to physical separation methods based on differential solubility.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. The key is finding a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.[21]
-
Protocol: Dissolve the crude material in a minimum amount of a hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Collect the crystals by vacuum filtration.
-
-
Solvent Screening for Recrystallization:
-
Test solubility in a range of solvents: Toluene, xylene, chlorobenzene, ethyl acetate, acetone, ethanol, hexanes.
-
Try solvent/anti-solvent systems. Dissolve your compound in a good solvent (e.g., toluene) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid, then heat to clarify and cool slowly.
-
-
Trituration/Slurry Washing: If a good recrystallization solvent cannot be found, you can wash the solid crude material with a solvent in which the impurity is soluble but the desired product is not.[22] Stir the solid in the chosen solvent at room temperature for several hours, then filter. This can effectively remove more soluble minor impurities.
FAQ: Stability
Question: My purified anthracene derivative turns yellow and shows new spots on TLC after being stored or left on the benchtop. What is causing this decomposition?
Answer: Anthracenes are photosensitive. The extended π-system that gives them their useful electronic properties also makes them susceptible to photochemical reactions.[23][24]
-
Endoperoxide Formation: In the presence of light and oxygen (air), the anthracene core can undergo a [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide.[23][25][26] This disrupts the aromatic system, causing the characteristic fluorescence to disappear. These endoperoxides can be unstable and decompose further.[26]
-
Photodimerization: Upon exposure to UV light, anthracene derivatives can undergo a [4+4] cycloaddition with another molecule to form a photodimer.[23]
-
General Oxidation: The electron-rich aromatic system can be susceptible to oxidation over time, especially if trace acid or metal impurities are present. Anthracene itself is known to darken in sunlight.[27]
Storage Recommendations:
-
Store all purified, sterically hindered anthracene derivatives in amber vials to protect them from light.
-
For long-term storage, flush the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Store in a cool, dark place, such as a freezer or desiccator away from ambient light.
References
- Achilli, S., Tumino, F., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics.
- Achilli, S., Tumino, F., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics, 24(22), 13616-13624.
- An, L., et al. (n.d.). An Unprecedented Photochemical Reaction for Anthracene-Containing Derivatives.
- Barros, T. C., & de Oliveira, K. T. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved January 2, 2026.
- Liang, Z., et al. (2009). Highly regioselective synthesis of benz[a]anthracene derivatives via a Pd-catalyzed tandem C-H activation/biscyclization reaction. Journal of Organic Chemistry, 74(8), 3145-7.
- BenchChem. (n.d.).
- Chen, D., et al. (n.d.).
- Barros, T. C., & de Oliveira, K. T. (2020).
- da Silva, J. P., et al. (2021).
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Retrieved January 2, 2026.
- Zhang, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central.
- Various Authors. (n.d.). Examples of anthracene derivatives and their applications.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for 9-Substituted Anthracenes. Retrieved January 2, 2026.
- Kumar, A., & Kumar, V. (n.d.).
- Asad, M., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.
- PraxiLabs. (2022, October 11). Here's What You're Looking For in Diels Alder Reaction.
- Barros, T. C., & de Oliveira, K. T. (2020).
- ReAgent. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Various Authors. (n.d.). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes.
- Wikipedia. (n.d.). Diels–Alder reaction. Retrieved January 2, 2026.
- Various Authors. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons.
- Stojadinović, B., et al. (2019).
- Gore, P. H., & Hoskins, J. A. (1964). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. Journal of the Chemical Society.
- Reddit. (2017, March 17).
- Reachem. (2024, August 9).
- Chemistry Stack Exchange. (2016, January 13). Why can anthracene, but not phenanthrene, take part in Diels–Alder reactions?
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- ResearchGate. (2019, January 19).
- ResearchGate. (n.d.). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Retrieved January 2, 2026.
- Alsters, P. L., et al. (2012). Base catalysed decomposition of anthracene endoperoxide.
- Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Asad, M., et al. (2025, March 3). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Semantic Scholar.
- PubChem. (n.d.). Anthracene.
Sources
- 1. [PDF] Recent advances in the syntheses of anthracene derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. praxilabs.com [praxilabs.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. par.nsf.gov [par.nsf.gov]
- 26. Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,6-DI-Tert-butylanthracene Solubility for OFET Fabrication
Welcome to the technical support center for solution-processed Organic Field-Effect Transistors (OFETs) featuring 2,6-DI-Tert-butylanthracene. This guide is designed for researchers, materials scientists, and engineers encountering challenges with the solubility and film-forming properties of this promising organic semiconductor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research.
2,6-DI-Tert-butylanthracene is a member of the polycyclic aromatic hydrocarbon (PAH) family, recognized for its high thermal and chemical stability, which are critical for robust electronic devices.[1] The tert-butyl groups are strategically added to the anthracene core to enhance solubility in organic solvents compared to unsubstituted anthracene, a common strategy for enabling solution-based processing.[2] However, achieving the ideal solution properties for fabricating high-quality, crystalline thin films—a prerequisite for high-performance OFETs—remains a significant challenge.[3] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-DI-Tert-butylanthracene a promising material for OFETs?
A1: Anthracene derivatives are a well-studied class of organic semiconductors.[4] The fused aromatic core provides a pathway for efficient charge transport (delocalized π-electron system), while chemical modification at the 2 and 6 positions allows for tuning of molecular packing and electronic properties.[4] The tert-butyl groups, in particular, enhance stability and solubility, making the molecule compatible with low-cost, scalable solution-processing techniques like spin-coating and inkjet printing, which are highly desirable for flexible electronics.[5]
Q2: What fundamentally limits the solubility of 2,6-DI-Tert-butylanthracene?
A2: The primary limitation arises from the molecule's inherent structure. The large, rigid, and planar anthracene core leads to strong intermolecular π-π stacking interactions. In the solid state, these forces are very stable, and a significant amount of energy is required for a solvent to overcome them and solvate individual molecules. While the bulky tert-butyl groups disrupt some of this packing and improve solubility over unsubstituted anthracene, the molecule remains fundamentally nonpolar and hydrophobic, restricting its dissolution to a narrow range of organic solvents.[2][6]
Q3: How exactly does poor solubility impact the final OFET device performance?
A3: The link between solubility and device performance is direct and critical. It governs the entire structure formation process of the active layer.[7][8]
-
Poor Film Morphology: Low solubility often leads to rapid precipitation of the semiconductor as the solvent evaporates. This results in discontinuous, non-uniform films with high surface roughness, preventing the formation of a continuous charge transport pathway between the source and drain electrodes.[3]
-
High Density of Grain Boundaries: Even if a continuous film forms, poor solubility can lead to the formation of many small, poorly connected crystalline domains. The boundaries between these grains act as traps for charge carriers, severely limiting the device's charge carrier mobility (µ).[9]
-
Device Reproducibility: When working near the solubility limit, minor fluctuations in temperature or solvent evaporation rate can lead to major differences in film morphology, resulting in poor device-to-device reproducibility.[10] High-performance OFETs rely on highly crystalline, well-ordered thin films, which can only be achieved from optimized solutions.[11]
Troubleshooting Guide: From Solution to Device
This section addresses common problems encountered during the OFET fabrication workflow.
Issue 1: My 2,6-DI-Tert-butylanthracene shows very low solubility (<1 mg/mL) in standard solvents like Toluene, Chlorobenzene, or Xylene.
-
Possible Cause: The solvation energy provided by these single solvents is insufficient to overcome the intermolecular forces of the solute.
-
Troubleshooting & Solutions:
-
Elevated Temperature: Gently heating the solution (e.g., to 40-60 °C) can significantly increase solubility. However, be aware that the material may precipitate upon cooling, so substrate heating during deposition may be necessary.
-
Systematic Solvent Screening: Expand your solvent search. While "like dissolves like" is a good starting point, subtle differences in solvent-solute interactions can be significant.[12] Consider solvents with higher boiling points to slow evaporation, such as 1,2-dichlorobenzene, anisole, or tetralin.[3]
-
Solvent Engineering (Binary Solvents): This is a powerful and widely used technique.[13][14] By mixing a "good" solvent with a "poor" or "marginal" solvent, you can precisely control the solubility and, more importantly, the crystallization process during solvent evaporation.[10][13] For example, a mixture of chlorobenzene (good solvent) and anisole (marginal solvent) can slow down the crystallization rate, allowing more time for molecular ordering and leading to larger, more interconnected crystalline domains.[3][10]
-
Protocol 1: Systematic Solvent Screening for 2,6-DI-Tert-butylanthracene
-
Selection: Choose a range of aromatic and halogenated solvents (see Table 1).
-
Preparation: Add a pre-weighed excess amount of 2,6-DI-Tert-butylanthracene (e.g., 5 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate, sealed vials.
-
Equilibration: Stir or sonicate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully extract a known volume of the supernatant. Evaporate the solvent completely and weigh the remaining solid to determine the concentration (mg/mL). Alternatively, use UV-Vis spectroscopy with a pre-established calibration curve.
Issue 2: The material dissolves with heating, but it immediately crashes out of solution when spin-coating onto a room-temperature substrate.
-
Possible Cause: The solution is supersaturated at room temperature, and the rapid cooling and solvent evaporation during spin-coating induce immediate, uncontrolled precipitation.
-
Troubleshooting & Solutions:
-
Substrate Heating: Heat the substrate on the spin-coater chuck to a temperature just below the solvent's boiling point (e.g., 80-100 °C for toluene). This slows the evaporation rate and prevents thermal shock, giving the molecules time to self-assemble on the surface.[3]
-
Use Higher-Boiling-Point Solvents: Switch to a solvent like 1,2-dichlorobenzene (b.p. 180 °C) or tetralin (b.p. 207 °C). The slower evaporation allows for a more ordered film deposition even on room-temperature substrates.
-
Optimize the Binary Solvent Ratio: If using a solvent mixture, increase the proportion of the higher-boiling-point or marginal solvent. This will keep the semiconductor in solution longer during the spinning process.[10]
-
Issue 3: The deposited film is hazy, non-uniform, or shows strong "coffee ring" effects.
-
Possible Cause: This is a classic sign of uncontrolled and rapid solvent evaporation, leading to poor film morphology. The "coffee ring" effect occurs when solute is preferentially deposited at the edge of an evaporating droplet.
-
Troubleshooting & Solutions:
-
Solvent Vapor Annealing (SVA): This is a post-deposition technique to improve crystallinity. After the film is cast, it is exposed to a saturated vapor of a solvent (e.g., toluene, chloroform) in a sealed chamber.[9] The solvent vapor plasticizes the film, allowing the molecules to reorganize into a more thermodynamically favorable, crystalline state.[9]
-
Off-Center Spin-Coating: A variation of spin-coating where the solution is dispensed off-center. This can create a solvent gradient during spreading that promotes directional crystallization and uniform film formation.
-
Alternative Deposition Techniques: If spin-coating consistently fails, consider other solution-based methods that offer better control over crystallization, such as solution shearing or blade coating. These techniques are known to produce highly aligned crystalline films.[3][10]
-
dot
Caption: Troubleshooting logic for poor OFET film morphology.
Issue 4: My OFET shows very low charge carrier mobility (<10⁻³ cm²/Vs) and/or a low On/Off ratio, despite a uniform-looking film.
-
Possible Cause: The film may appear uniform on a macroscopic scale, but it is likely composed of amorphous regions or very small, poorly interconnected crystallites at the nanoscale. These microstructural defects are detrimental to charge transport.[10]
-
Troubleshooting & Solutions:
-
Revisit Film Deposition Conditions: The solutions for Issue 3 are directly applicable here. The goal is to maximize the crystallinity and intermolecular π-orbital overlap. SVA is particularly effective at "healing" defects within a film and increasing crystal domain size.[9]
-
Characterize Your Film Microstructure: Do not rely on visual inspection alone. Use techniques like Atomic Force Microscopy (AFM) to assess surface morphology and roughness. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is essential for probing the molecular packing and crystal orientation within your thin film.[7][8]
-
Check Dielectric Surface: Ensure the dielectric surface (e.g., SiO₂) has been properly treated (e.g., with HMDS or OTS) to promote favorable molecular ordering of the semiconductor deposited on top. The surface energy of the dielectric plays a crucial role in thin-film growth.
-
Key Experimental Protocols
Protocol 2: Thin-Film Deposition using a Binary Solvent System
This protocol uses a Chlorobenzene:Anisole mixture to improve film quality.
-
Solution Preparation:
-
Prepare a stock solution of 2,6-DI-Tert-butylanthracene in Chlorobenzene (CB) at a concentration of 5 mg/mL.
-
Create a series of binary solvent mixtures by blending the stock solution with pure Anisole (AN). Example ratios (CB:AN, v/v): 9:1, 8:2, 7:3.
-
Gently heat and stir each solution to ensure complete dissolution. Filter through a 0.2 µm PTFE syringe filter before use.
-
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer as the gate dielectric.
-
Clean the substrates by sonicating in acetone, then isopropanol (10 min each), and dry under a stream of N₂.
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to create a hydrophobic surface, which promotes crystalline growth.
-
-
Spin-Coating:
-
Pre-heat the substrate on the spin-coater chuck to 90 °C.
-
Dispense 40 µL of the binary solvent solution onto the center of the substrate.
-
Spin-coat at 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at 90 °C for 10 minutes to remove residual solvent.
-
-
Electrode Deposition:
-
Deposit 50 nm Gold (Au) source and drain electrodes through a shadow mask in a thermal evaporator. This creates a top-contact, bottom-gate device architecture.[15]
-
dot
Caption: Workflow for OFET fabrication using solvent engineering.
Data Summary
Table 1: Properties of Common Organic Solvents for OFET Fabrication
To assist in your solvent selection, the table below lists key properties of relevant solvents. A good strategy is to mix a solvent with a lower boiling point (for initial wetting and spreading) with one with a higher boiling point (to slow crystallization).
| Solvent | Boiling Point (°C) | Vapor Pressure (hPa @ 20°C) | Relative Polarity |
| Toluene | 110.6 | 29 | 0.099 |
| p-Xylene | 138.3 | 15 | 0.074 |
| Chlorobenzene | 132.0 | 12 | 0.188 |
| Anisole | 153.7 | 3.5 | 0.198 |
| 1,2-Dichlorobenzene | 180.5 | 1.3 | 0.236 |
| Tetralin | 207.0 | 0.4 | ~0.224 |
| Chloroform | 61.2 | 213 | 0.259 |
| Tetrahydrofuran (THF) | 66.0 | 200 | 0.207 |
Data compiled from various sources, including[16].
References
-
Symmetric long alkyl chain end-capped anthracene derivatives for solution-processed organic thin-film transistors. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Binary solvent engineering for small-molecular organic semiconductor crystallization. Materials Advances. Available at: [Link]
-
Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter. Available at: [Link]
-
Soluble and Easily Crystallized Anthracene Derivatives: Precursors of Solution-Processable Semiconducting Molecules. Organic Letters. Available at: [Link]
-
Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors. Journal of Materials Chemistry C. Available at: [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Molecules. Available at: [Link]
-
Eco-Friendly Solvent Engineering for High-Performance Solution-Processed Organic Thin-Film Transistors. Advanced Functional Materials. Available at: [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]
-
Impact of Solubility of Organic Semiconductors for Solution-Processable Electronics on the Structure Formation: a Real-Time Study of Morphology and Electrical Properties. ResearchGate. Available at: [Link]
-
Film morphology for organic solar cells : Effect of Solubility and Gravity Conditions. DiVA portal. Available at: [Link]
-
Utilizing Nonpolar Organic Solvents for the Deposition of Metal-Halide Perovskite Films and the Realization of Organic Semiconductor/Perovskite Composite Photovoltaics. ACS Energy Letters. Available at: [Link]
-
2,6-Di-tert-butylanthracene | C22H26. PubChem. Available at: [Link]
-
Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Anthracene Derivatives Substituted with Phenyl or Pentafluorophenyl for Organic Thin Film Transistors. ResearchGate. Available at: [Link]
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Nature Communications. Available at: [Link]
-
Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. Sensors. Available at: [Link]
- Mixed solvent systems for deposition of organic semiconductors. Google Patents.
-
Solubility of Anthracene in Ternary Methyl tert Butyl Ether + Alcohol + Cyclohexane Solvent Mixtures at 298.15 K. ResearchGate. Available at: [Link]
-
Can someone help me with OTFT Electrical Characterization Troubleshooting? ResearchGate. Available at: [Link]
-
Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology. Available at: [Link]
-
Best way to fabricate and characterize an OFET? Reddit. Available at: [Link]
-
2,6-DI-TERT-BUTYLANTHRACENE | 62375-58-0. LookChem. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
EXPLORATION OF NOVEL METHODS FOR THE FABRICATION AND CHARACTERIZATION OF ORGANIC FIELD-EFFECT TRANSISTORS AND EXAMINATION OF FACTORS INFLUENCING OFET PERFORMANCE. University of Maryland. Available at: [Link]
-
The Details of Anthracene Solubility in Binary Solvent Mixtures. ResearchGate. Available at: [Link]
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Solvent Miscibility Table [sigmaaldrich.com]
- 13. Binary solvent engineering for small-molecular organic semiconductor crystallization - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Di-substituted Anthracenes
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving di-substituted anthracene scaffolds. This guide is specifically curated for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these sterically hindered and electronically rich systems. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize conditions, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs)
Q1: My di-substituted anthracene starting material has extremely poor solubility. How can I get it to react?
A1: This is the most common initial hurdle. The planar, aromatic nature of the anthracene core leads to strong intermolecular π-stacking, resulting in poor solubility in many standard Suzuki coupling solvents.[1][2] Here’s a systematic approach to address this:
-
Solvent System Optimization: While toluene, THF, and dioxane are common first choices, they are often insufficient for larger anthracene derivatives.[1]
-
High-Boiling Point Solvents: Consider using higher boiling point solvents like DMF, DMAc, or 1,2-dichlorobenzene, which can disrupt π-stacking and improve solubility at elevated temperatures.[1][3]
-
Solvent Mixtures: A mixture of solvents can be effective. For example, a toluene/ethanol/water or THF/water system can sometimes provide a balance of solubility for both the organic substrate and the inorganic base.[4]
-
-
Temperature: Increasing the reaction temperature is a straightforward way to enhance solubility.[1] However, this must be balanced against the thermal stability of your substrates and catalyst. Monitor for signs of decomposition or side reactions.
-
Substrate Modification: If synthetically feasible, temporarily installing solubilizing groups (e.g., long alkyl chains, tert-butyl esters) on the anthracene core or the boronic acid partner can dramatically improve solubility.[3]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between the insoluble organic substrate and the aqueous base.
Q2: I'm observing low to no conversion of my di-substituted anthracene. What are the likely culprits?
A2: Low reactivity in these systems often stems from steric hindrance and catalyst deactivation. The bulky groups on the anthracene core can impede the approach of the palladium catalyst to the reaction center.[5]
-
Steric Hindrance: The substitution pattern on the anthracene is critical. For instance, 9,10-disubstituted anthracenes present a highly congested environment for the incoming catalyst.[6]
-
Ligand Choice is Crucial: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][7] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families.[8][9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction. While Pd(PPh₃)₄ is common, it may not be active enough. Consider using more active precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.[6][10]
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as inactive "palladium black" or be poisoned by impurities in the starting materials.
Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I drive the reaction to completion?
A3: Achieving complete di-substitution can be challenging because the steric hindrance increases significantly after the first coupling event, making the second coupling slower.[5]
-
Reaction Time and Temperature: Extended reaction times and/or higher temperatures can provide the necessary energy to overcome the increased steric barrier of the second coupling.[5]
-
Excess Reagent: Using a slight excess of the boronic acid and base can help push the equilibrium towards the di-substituted product.
-
More Reactive Coupling Partner: A less sterically hindered or more electronically activated boronic acid can increase the rate of the second coupling.[5]
-
Catalyst System: A highly active catalyst system, as described in Q2, is essential for driving the reaction to completion.
Q4: I am seeing a significant amount of protodeboronation of my boronic acid. How can I prevent this side reaction?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[12] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often catalyzed by residual acid or base.[12][13]
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation.[13] Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. In some cases, fluoride bases like KF can be effective, particularly if your substrate is sensitive to stronger bases.[14]
-
Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates.[13] These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[12]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue. Note that even "anhydrous" K₃PO₄ may require a small amount of water to be effective.[15]
Troubleshooting Workflow
When a Suzuki coupling with a di-substituted anthracene fails or gives poor results, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.
Caption: A decision tree for troubleshooting Suzuki coupling reactions of di-substituted anthracenes.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is key to rational troubleshooting. Each step presents potential challenges, especially with sterically hindered substrates like di-substituted anthracenes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Fluorescence Quantum Yield of Anthracene Derivatives
Welcome to the technical support center for optimizing the fluorescence quantum yield of anthracene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile fluorophores. Here, we address common challenges and provide in-depth, evidence-based solutions to help you maximize the performance of your anthracene-based systems.
Frequently Asked Questions (FAQs)
Q1: My anthracene derivative has a surprisingly low fluorescence quantum yield in solution. What are the most likely causes?
A low fluorescence quantum yield (ΦF) is a common issue that can stem from several factors. It's crucial to systematically investigate the potential causes to identify the root of the problem. The primary culprits are often related to non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light.[1]
Here are the most common causes to consider:
-
Aggregation-Caused Quenching (ACQ): Anthracene's extended π-system gives it a strong tendency to aggregate, especially at higher concentrations.[2] This π-π stacking can lead to the formation of non-fluorescent or weakly fluorescent excimers, significantly reducing the overall quantum yield.[2][3] This is a particularly common issue when transitioning from dilute solutions to solid-state films.[2]
-
Solvent Effects: The choice of solvent can have a profound impact on the photophysical properties of anthracene derivatives.[4][5] Factors such as polarity, viscosity, and the presence of heavy atoms can influence the rates of radiative and non-radiative decay.[6][7] For example, polar solvents can sometimes decrease the fluorescence intensity of certain anthracene derivatives.[4]
-
Presence of Quenchers: Contaminants in your sample or solvent can act as fluorescence quenchers. Molecular oxygen is a notorious quencher of fluorescence for many aromatic hydrocarbons, including anthracene.[1][8] Other potential quenchers include heavy atoms (e.g., from halogenated solvents) and certain metal ions.[6][7]
-
Intersystem Crossing (ISC): This is a process where the excited singlet state (S₁) transitions to a triplet state (T₁).[7] Since phosphorescence from the triplet state is often weak at room temperature in solution, an efficient ISC pathway can significantly decrease the fluorescence quantum yield. The rate of ISC can be influenced by the molecular structure and the presence of heavy atoms.[9][10][11]
-
Photo-oxidation: Anthracene and its derivatives can undergo photo-oxidation, especially in the presence of oxygen and light, to form non-fluorescent products like anthraquinone.[12][13] This process can lead to a gradual decrease in fluorescence intensity over time.
Q2: I suspect aggregation is quenching the fluorescence of my anthracene derivative. How can I confirm this and what can I do to prevent it?
Aggregation-caused quenching (ACQ) is a very common issue with planar aromatic molecules like anthracene.[2][3] Here’s a systematic approach to diagnose and mitigate this problem.
Troubleshooting Workflow for Aggregation-Caused Quenching
Caption: Key molecular design principles for optimizing the fluorescence quantum yield of anthracene derivatives.
-
Steric Hindrance: As previously mentioned, introducing bulky substituents at the 9 and 10 positions is a highly effective strategy to prevent π-π stacking and the associated aggregation-caused quenching. [7][14]* Electronic Effects of Substituents: The electronic nature of the substituents can have a significant impact on the energy levels of the molecule and its photophysical properties. [15][16] * Electron-donating groups (e.g., amino, hydroxyl) can often increase the fluorescence quantum yield. [17] * Electron-withdrawing groups (e.g., nitro, cyano) can sometimes decrease the quantum yield by promoting intersystem crossing or other non-radiative pathways. [15][17][18]However, the effect can be position-dependent and influenced by other factors.
-
Avoiding the Heavy-Atom Effect: If a high fluorescence quantum yield is the primary goal, avoid incorporating heavy atoms (e.g., bromine, iodine) into the molecular structure, as they will likely increase the rate of intersystem crossing and reduce fluorescence. [7]* Conjugation: Extending the π-conjugated system can be used to tune the absorption and emission wavelengths. However, this must be done carefully, as it can also introduce new non-radiative decay pathways or increase the propensity for aggregation if the molecule remains planar.
Q5: My fluorescence measurements are not reproducible. What are the common experimental pitfalls when measuring fluorescence quantum yield?
Accurate and reproducible quantum yield measurements require meticulous experimental technique. [19]Here are some common sources of error and how to avoid them:
-
Inner Filter Effects: At high concentrations, the sample can reabsorb its own emitted fluorescence, leading to an artificially low measured quantum yield. To avoid this, ensure the absorbance of your sample at the excitation wavelength is below 0.1 in a standard 1 cm cuvette. [19]* Impurities: Fluorescent impurities in your sample or solvent can contribute to the measured emission, leading to inaccurate results. Always use spectroscopic grade solvents and purify your anthracene derivative thoroughly. It's also good practice to run a blank measurement on the solvent alone to check for background fluorescence. * Instrumental Artifacts: Ensure your spectrofluorometer is properly calibrated and that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector. [19][20]* Choice of Standard: The accuracy of the relative quantum yield measurement method is highly dependent on the accuracy of the reported quantum yield of the standard. [19]Choose a standard that absorbs and emits in a similar spectral region to your sample and is known to be photochemically stable. [21]Cross-calibrating against multiple standards is recommended for the highest accuracy. [19]* Oxygen Quenching: As mentioned, molecular oxygen is an efficient quencher. For accurate measurements, especially with long-lived fluorophores, it may be necessary to de-gas the solution by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.
Protocol for Relative Fluorescence Quantum Yield Measurement
This protocol is based on the widely used comparative method. [19][20]
-
Select a Standard: Choose a reference compound with a known quantum yield that has absorption and emission properties similar to your sample. [19][21]2. Prepare Solutions: Prepare a series of 5-6 dilutions of both your sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1. [19]3. Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation: [19][20] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
References
- Suppressing aggregation induced quenching in anthracene based conjug
- Intersystem Crossing and Electron Spin Selectivity in Anthracene-Naphthalimide Compact Electron Donor-Acceptor Dyads Showing Different Geometry and Electronic Coupling Magnitudes.PubMed
- Application Notes and Protocols for Measuring Fluorescence Quantum Yield.BenchChem
- A Guide to Recording Fluorescence Quantum Yields.UCI Department of Chemistry
- Effect of Solvent on Fluorescence Spectrum of Anthracene.IRAQI JOURNAL OF APPLIED PHYSICS LETTERS
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.BenchChem
- Modulating the intersystem crossing mechanism of anthracene carboxyimide-based photosensitizers via structural adjustments and application as a potent photodynamic therapeutic reagent.RSC Publishing
- Anthracene derivatives with strong spin–orbit coupling and efficient high-lying reverse intersystem crossing beyond the El-Sayed rule.
- Anisotropic Intersystem Crossing from the Upper Excited Triplet States of Anthracenes: Two-laser Time-Resolved EPR Study.
- Relative and absolute determination of fluorescence quantum yields of transparent samples.OPUS
- Anthracene Modified by Aldehyde Groups Exhibiting Aggregation‐Induced Emission Properties.
- Solvent effects on the photophysical properties of 9,10-dicyanoanthracene.Physical Chemistry Chemical Physics (RSC Publishing)
- Fluorescence and Photoreactivity in Crystalline Anthracene and Some Related Deriv
- Solvent Influence on the Electronic Fluorescence Spectra of Anthracene.Request PDF
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihil
- Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)
- Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-st
- Photophysical Properties of Anthracene Deriv
- THE PHOTOCHEMISTRY OF ANTHRACENES.RSC Publishing
- Harnessing Aggregation-Induced Quantum Interference in Molecular Junctions for Enhanced Electron Transport.Journal of the American Chemical Society
- Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins.Publisher source not found
- Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
- What are the factors affecting fluorescence?
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene.PubMed
- Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield.BenchChem
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 5. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 8. The photochemistry of anthracenes. Part 3.—Inter-relations between fluorescence quenching, dimerization, and photo-oxidation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Intersystem Crossing and Electron Spin Selectivity in Anthracene-Naphthalimide Compact Electron Donor-Acceptor Dyads Showing Different Geometry and Electronic Coupling Magnitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating the intersystem crossing mechanism of anthracene carboxyimide-based photosensitizers via structural adjustments and application as a potent photodynamic therapeutic reagent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 15. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04264K [pubs.rsc.org]
- 16. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 18. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. chem.uci.edu [chem.uci.edu]
- 20. benchchem.com [benchchem.com]
- 21. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Synthesis of 2,6-Di-tert-butylanthracene
Welcome to the technical support center for the synthesis of 2,6-di-tert-butylanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,6-di-tert-butylanthracene, and what are the primary challenges?
The most prevalent and industrially relevant method for synthesizing 2,6-di-tert-butylanthracene is the Friedel-Crafts alkylation of anthracene.[1][2][3][4] This reaction typically involves treating anthracene with a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The primary challenge with this synthesis is controlling the selectivity of the alkylation. The tert-butyl groups are activating, meaning that the mono-substituted product is more reactive than the starting anthracene. This can lead to a mixture of products, including unreacted starting material, mono-alkylated isomers, di-alkylated isomers, and poly-alkylated species. Achieving a high yield of the desired 2,6-isomer requires careful optimization of reaction conditions.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section is dedicated to identifying and resolving issues related to common impurities.
Issue 1: My final product is a mixture of several compounds, as seen on my TLC plate. How do I identify the major impurities?
The complex product mixture is a hallmark of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons like anthracene. The main impurities you are likely observing are:
-
Unreacted Anthracene: The starting material.
-
2-tert-butylanthracene: The mono-substituted intermediate.[5]
-
Other Di-substituted Isomers: Such as 2,7- or 1,5-di-tert-butylanthracene.
-
Poly-alkylated Anthracenes: Tri- and even tetra-tert-butylated anthracenes.
The workflow for identifying these is as follows:
Caption: Workflow for impurity identification.
Expert Insight: On a silica TLC plate using a non-polar eluent (e.g., hexanes), you can expect the least polar compounds to have the highest Rf values. The order of elution will generally be: poly-alkylated anthracenes > di-tert-butylanthracene isomers > mono-tert-butylanthracene > anthracene.
Q2: I have a significant amount of mono-substituted product (2-tert-butylanthracene) in my mixture. How can I increase the yield of the di-substituted product?
This issue arises from incomplete reaction. Here are the parameters to adjust:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Increase the reaction time. | Allows for the second alkylation to occur on the mono-substituted intermediate. |
| Temperature | Cautiously increase the temperature. | Higher temperatures can increase the reaction rate but may also lead to more side products and isomerization. |
| Stoichiometry | Increase the molar ratio of the tert-butylating agent and Lewis acid to anthracene. | A higher concentration of reactants will drive the reaction towards di-substitution. |
Protocol for Optimizing Di-substitution:
-
Baseline Experiment: Start with a 1:2.5:2.5 molar ratio of anthracene:tert-butylating agent:AlCl₃.
-
Time Study: Run the reaction at your standard temperature and take aliquots every hour to monitor the disappearance of the mono-substituted product by TLC or GC.
-
Stoichiometry Adjustment: If the reaction stalls, consider a second addition of the alkylating agent and catalyst.
Q3: My product contains multiple di-tert-butylanthracene isomers. How can I improve the selectivity for the 2,6-isomer?
The formation of various isomers is governed by both kinetic and thermodynamic control. The 2 and 6 positions are generally favored thermodynamically.
Strategies for Improving 2,6-Selectivity:
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can offer different selectivity profiles.[3] Experimenting with milder catalysts may be beneficial.
-
Solvent System: The polarity of the solvent can influence the isomer distribution. Less polar solvents are often preferred.
-
Temperature and Time: Allowing the reaction to run for a longer time at a moderate temperature can favor the formation of the more thermodynamically stable 2,6-isomer.
Purification of the 2,6-Isomer: Isomers of di-tert-butylanthracene often have very similar polarities, making chromatographic separation challenging.
-
Recrystallization: This is the most effective method for purifying the 2,6-isomer. Due to its high symmetry, 2,6-di-tert-butylanthracene often has different solubility and crystal packing properties compared to its isomers.
-
Recommended Solvents: Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimum amount of a good solvent (e.g., toluene or dichloromethane) and then slowly add a poor solvent (e.g., methanol or hexanes) until crystallization begins.
-
Q4: I am observing some colored impurities in my final product. What are these and how can I remove them?
Colored impurities in anthracene chemistry are often due to oxidation or degradation.
Caption: Formation of colored byproducts.
Identification and Removal:
-
Identification: These oxidized species, such as 2,6-di-tert-butylanthraquinone, are significantly more polar than the desired product.[6][7] They will appear as baseline or low-Rf spots on a non-polar TLC.
-
Removal:
-
Column Chromatography: A silica gel plug or a full column can effectively remove these polar impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This is very effective at removing highly colored, aromatic impurities.
-
Summary of Key Impurities and Mitigation Strategies
| Impurity | Identification Method | Prevention Strategy | Removal Technique |
| Unreacted Anthracene | TLC, GC-MS, ¹H NMR | Increase reaction time and stoichiometry of reagents. | Column chromatography, recrystallization. |
| 2-tert-butylanthracene | TLC, GC-MS, ¹H NMR | Increase reaction time and stoichiometry of reagents. | Column chromatography. |
| Other Di-substituted Isomers | GC-MS, ¹H NMR | Optimize catalyst, solvent, and reaction time/temperature. | Careful recrystallization. |
| Poly-alkylated Anthracenes | GC-MS, ¹H NMR | Use a more controlled stoichiometry of the alkylating agent. | Column chromatography. |
| Oxidation Products | TLC (low Rf), Color | Maintain an inert atmosphere (e.g., Argon or Nitrogen) during the reaction. | Column chromatography, activated carbon treatment. |
References
-
Wu, H., Wang, Q., Zhang, X., & Wang, T. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
-
American Chemical Society. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. ACS Publications. [Link]
-
Gore, P. H. (1959). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. Journal of the Chemical Society C: Organic. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Scheme 11: Bi(OTf) 3 -promoted Friedel-Crafts alkylation of... ResearchGate. [Link]
-
ChemRxiv. (2021). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
- Google Patents. (n.d.). RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Beilstein Journals. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2010). Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid. ResearchGate. [Link]
-
Pharmacareerinsider. (2024). Method of preparation of Anthracene. Pharmacareerinsider. [Link]
-
PubChem. (n.d.). 2-tert-Butylanthracene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
-
PubChem. (n.d.). 2,6-Di-t-butyl-p-benzoquinone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,6-DI-Tert-butyl-cyclohexanone. National Center for Biotechnology Information. [Link]
Sources
- 1. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]
- 5. 2-tert-Butylanthracene | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Scientist's Guide to Preventing Aggregation of 2,6-Di-tert-butylanthracene in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling 2,6-di-tert-butylanthracene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility and aggregation of this valuable polycyclic aromatic hydrocarbon (PAH). Due to its extended π-system, 2,6-di-tert-butylanthracene has a strong tendency to aggregate in solution, which can significantly impact experimental outcomes, from altering photophysical properties to causing precipitation.[1]
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you prepare stable, monomeric solutions for your experiments.
Section 1: The "Why" - Understanding the Mechanism of Aggregation
The aggregation of PAHs like 2,6-di-tert-butylanthracene is governed by a delicate balance of intermolecular forces.[2] The primary driver for aggregation is the strong attractive π-π stacking interaction between the flat, electron-rich surfaces of the anthracene cores. These forces cause the molecules to self-associate, forming dimers, oligomers, and eventually larger aggregates that can precipitate from the solution.
The chemical structure of 2,6-di-tert-butylanthracene includes bulky tert-butyl groups specifically to counteract this phenomenon. These groups provide steric hindrance , physically preventing the aromatic cores from approaching each other closely enough for strong π-π stacking to occur.[3] However, this protection is not absolute. The choice of solvent, concentration, and temperature can tip the balance, overriding the steric protection and favoring aggregation.[2]
Caption: Intermolecular forces governing aggregation.
Section 2: Troubleshooting Guide
This section is formatted as a direct, problem-and-solution guide to address the most common issues encountered in the lab.
Issue 1: My 2,6-di-tert-butylanthracene is precipitating or failing to dissolve in an aliphatic solvent (e.g., hexane, heptane). What is happening and how do I fix it?
-
Causality: You are observing the classic effect of unfavorable solvent-solute interactions. Aliphatic (alkane) solvents cannot effectively solvate the aromatic core of anthracene. The strong π-π interactions between the solute molecules are energetically more favorable than interacting with the solvent, leading to poor solubility and aggregation.[2][4]
-
Solution Pathway:
-
Change Solvents: Switch to an aromatic solvent like toluene or a moderately polar solvent like tetrahydrofuran (THF). These solvents can interact more favorably with the anthracene core, disrupting the self-association of the solute molecules.[2][3]
-
Apply Heat: Gently warming the solution can increase the solubility of most solid compounds.[5] Given the high thermal stability of 2,6-di-tert-butylanthracene, this is a safe and effective option.[6] Always ensure your vessel is properly sealed to prevent solvent evaporation.
-
Use a Co-Solvent System: If you must use an aliphatic solvent for your experimental system, consider adding a small percentage of a co-solvent like THF or toluene to increase the overall solvating power of the mixture.[7]
-
Issue 2: The compound is dissolved, but my spectroscopic results (e.g., UV-Vis, fluorescence) are inconsistent or show unexpected shifts. I suspect aggregation.
-
Causality: Even when visually clear, solutions can contain nano- to micro-scale aggregates. These aggregates alter the electronic environment of the molecules, often leading to red-shifted absorption/emission spectra and quenching of fluorescence.[1][8]
-
Solution Pathway:
-
Dilute the Solution: The most straightforward method to reduce aggregation is to lower the concentration.[7] This decreases the frequency of intermolecular collisions that lead to aggregate formation.[2]
-
Control Temperature: Ensure all experiments are conducted at a consistent, controlled temperature. Temperature fluctuations can significantly alter solubility and lead to the formation or dissolution of aggregates.[7]
-
Solvent Re-evaluation: Even in suitable solvents, aggregation can occur at higher concentrations. Experiment with a range of solvents (e.g., toluene, THF, dichloromethane) to find the one that provides the best monomeric stability at your target concentration.
-
Issue 3: I must work at a high concentration, but this causes immediate precipitation.
-
Causality: You have exceeded the solubility limit of 2,6-di-tert-butylanthracene in your chosen solvent system under the current conditions.[7]
-
Solution Pathway:
-
Optimize Solvent and Temperature: This is the first line of defense. Ensure you are using the best possible solvent (likely an aromatic one) and apply heat as described in Protocol 1 below.
-
Consider Surfactants: For systems where solvent choice is restricted (especially in partially aqueous media), introducing a surfactant can be highly effective. Surfactants are amphiphilic molecules that can encapsulate hydrophobic compounds in micelles or adsorb to their surface, preventing aggregation.[9][10] Non-ionic surfactants like Polysorbate 20 or 80 are common choices in biological and pharmaceutical research. See Protocol 2 for a general methodology.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason that aromatic molecules like this aggregate?
-
The primary cause is the π-π stacking force, an attractive, noncovalent interaction between the electron clouds of adjacent aromatic rings.[2] This force is strong enough to cause molecules to self-assemble in solution, especially in solvents that do not interact favorably with the aromatic core.[4]
-
-
Q2: I thought the tert-butyl groups were supposed to stop aggregation. Why does it still happen?
-
The tert-butyl groups provide significant steric hindrance that raises the energy barrier for aggregation, making 2,6-di-tert-butylanthracene far more soluble and resistant to stacking than unsubstituted anthracene.[3] However, they do not eliminate the underlying attractive forces. Under conditions of high concentration or in a poor solvent, these attractive forces can overcome the steric repulsion, leading to aggregation.[2]
-
-
Q3: What are the best starting solvents for dissolving 2,6-di-tert-butylanthracene?
-
Based on the principle of "like dissolves like" and the need to disrupt π-π stacking, the following solvents are excellent starting points:
-
Aromatic Solvents: Toluene, Xylenes, Benzene (use with appropriate safety precautions).
-
Moderately Polar/Coordinating Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.
-
Poor Solvents (to be avoided for primary dissolution): Heptane, Hexane, Cyclohexane, Water.[4]
-
-
-
Q4: When and how should I use a surfactant?
-
Consider using a surfactant when your experimental system is incompatible with the best organic solvents (e.g., cell culture media, aqueous buffers). Surfactants work by forming micelles that encapsulate the hydrophobic molecule or by adsorbing onto the surface of small aggregates to prevent further growth.[10] Non-ionic surfactants are often preferred due to their lower toxicity and chemical inertness.[11] The concentration of the surfactant should typically be above its critical micelle concentration (CMC) in the final solution.
-
-
Q5: What are the limitations of using temperature to control solubility?
-
While increasing temperature is a powerful tool to increase solubility, the effect can sometimes be reversed for certain compounds in specific solvents, where they become less soluble at higher temperatures.[5][12] It is crucial to determine the solubility curve for your specific system. Furthermore, ensure that the elevated temperature does not negatively impact other components in your experiment or exceed the boiling point of your solvent.
-
Section 4: Protocols and Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes a standard method for dissolving 2,6-di-tert-butylanthracene to create a stable, monomeric stock solution.
-
Solvent Selection: Choose an appropriate solvent. Toluene or THF are recommended starting points.
-
Weighing: Accurately weigh the desired amount of 2,6-di-tert-butylanthracene into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of solvent to the vial to achieve your target concentration. Start with a concentration at or below 1 mM.
-
Initial Dissolution: Cap the vial securely and vortex or sonicate the mixture for 2-5 minutes at room temperature.
-
Application of Heat: If the solid is not fully dissolved, place the sealed vial in a heating block or warm water bath. Gradually increase the temperature (e.g., to 40-60 °C). Periodically remove and vortex the vial until all solid has dissolved.
-
Cooling and Inspection: Allow the solution to cool slowly to room temperature. A stable solution should remain clear and free of precipitates.
-
Validation (Self-Validating Step): Visually inspect the solution against a bright light. The absence of light scattering (Tyndall effect) suggests a true solution rather than a colloidal suspension of aggregates. For critical applications, use Dynamic Light Scattering (DLS) to confirm the absence of large particles.
Protocol 2: Surfactant-Assisted Dispersion
This protocol is for situations where the compound must be dispersed in a less-than-ideal solvent, such as an aqueous buffer.
-
Primary Stock Preparation: First, prepare a concentrated stock solution of 2,6-di-tert-butylanthracene in a minimal amount of a good, water-miscible solvent like THF or DMSO, following Protocol 1.
-
Surfactant Solution Preparation: In a separate container, prepare your final buffer or medium containing the chosen surfactant (e.g., 0.05% Polysorbate 20). The surfactant concentration should be above its CMC.
-
Dispersion: While vigorously vortexing or stirring the surfactant-containing buffer, add the concentrated organic stock solution dropwise. The rapid mixing helps to form well-dispersed micelles encapsulating the compound.
-
Solvent Removal (Optional): If the small amount of organic co-solvent is detrimental to your experiment, it can sometimes be removed via gentle heating under a stream of nitrogen, though this risks destabilizing the dispersion.
-
Validation: The final dispersion should appear clear or very slightly opalescent. Use DLS to characterize the particle size distribution, which should be in the nanometer range for well-formed micelles.
Section 5: Data Summary & Visualization
Table 1: Recommended Solvents for 2,6-di-tert-butylanthracene
| Solvent | Type | Relative Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Aromatic | 0.099 | 111 | Excellent for disrupting π-π stacking. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 0.207 | 66 | Good general-purpose solvent; miscible with water. |
| Dichloromethane (DCM) | Halogenated | 0.309 | 40 | Effective but volatile; use in a fume hood. |
| Heptane / Hexane | Aliphatic (Nonpolar) | ~0.01 | 98 / 69 | Poor solvents; likely to cause aggregation.[4] |
Solvent property data sourced from publicly available tables.[13][14]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting aggregation.
References
-
Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Retrieved from [Link]
-
ResearchGate. (1997). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Retrieved from [Link]
-
Reddit. (2013). Why does the solubility decrease with some substances when the temperature rises? r/askscience. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Cas 62375-58-0, 2,6-DI-TERT-BUTYLANTHRACENE. Retrieved from [Link]
-
MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppressing Aggregation in a Large Polycyclic Aromatic Hydrocarbon. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]
-
Reddit. (2024). Using heptane as a solvent for anthracene - why did this not work? r/OrganicChemistry. Retrieved from [Link]
-
University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Hindered Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered aryl halides. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Overcoming Common Hurdles in Hindered Suzuki Couplings
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency can be significantly hampered by sterically demanding substrates.[1][2] Low yields, failed reactions, and byproduct formation are common issues. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Low to No Product Formation
This is one of the most frequent challenges, especially when dealing with di-, tri-, or even tetra-ortho-substituted aryl halides. The primary culprit is often an inefficient catalyst system that cannot overcome the steric barrier.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of the palladium catalyst into the carbon-halogen bond, is often the rate-determining step and is highly sensitive to steric hindrance.[3][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed to accelerate oxidative addition and have demonstrated high efficacy for hindered substrates.[5] For particularly challenging aryl chlorides, which are less reactive than bromides or iodides, these electron-rich ligands are crucial.[3]
-
Experimental Protocol:
-
Prepare a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-2 mol%) and the corresponding ligand if not using a precatalyst.
-
Add the degassed solvent (e.g., dioxane, THF, or toluene/water mixture).
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
-
-
Slow Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can also be hindered by bulky ortho-substituents.[2]
-
Solution: Utilize ligands with large cone angles. Bulky ligands not only facilitate oxidative addition but also promote reductive elimination by creating steric pressure around the palladium center.[6] Consider ligands like t-BuXPhos or Me₄tBuXPhos for extremely hindered couplings.
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, forming inactive palladium black.[6]
-
Solution: Ensure rigorous degassing of all solvents and reagents. Use of stable palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, can also mitigate this issue as they generate the active Pd(0) species in situ.[6]
-
Issue 2: Significant Byproduct Formation
The appearance of unwanted products can complicate purification and reduce the yield of the desired compound.
Common Byproducts & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This occurs when two boronic acid molecules couple with each other, often facilitated by the presence of oxygen.[6]
-
Mitigation:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.
-
Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) to avoid Pd(II) species that can promote homocoupling.[6]
-
-
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water in the presence of a base), leading to the formation of an arene byproduct.[7][8]
-
Mitigation:
-
Use anhydrous conditions if possible, though some water is often necessary for the Suzuki reaction.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[6]
-
Employing milder bases like K₂CO₃ or CsF can sometimes reduce the rate of protodeborylation.
-
-
Issue 3: Reaction Stalls or is Sluggish
Even with an appropriate catalyst system, the reaction may proceed slowly or not go to completion.
Troubleshooting Stalled Reactions:
-
Suboptimal Solvent or Base: The choice of solvent and base can have a profound impact on the reaction rate and yield.
-
Recommendations:
-
For many hindered couplings, a biphasic solvent system like toluene/water or dioxane/water is effective.[4][9]
-
Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4] The solubility of the base is critical; for instance, K₃PO₄ requires a small amount of water to be effective.[10]
-
-
-
Insufficient Temperature: While milder conditions are always desirable, hindered couplings often require higher temperatures to overcome the activation energy barrier.
-
Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C, monitoring for any signs of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my specific hindered aryl halide?
The "best" ligand is highly substrate-dependent. However, some general guidelines can be followed.
-
For Di-ortho-substituted Aryl Halides: Buchwald ligands like SPhos and XPhos are excellent starting points. They offer a good balance of steric bulk and electron-donating ability.
-
For Tri- and Tetra-ortho-substituted Aryl Halides: More sterically demanding ligands are often necessary. Consider ligands such as RuPhos, BrettPhos, or specialized ligands like AntPhos, which have shown success in extremely hindered systems.[11]
-
For Heteroaromatic Halides: The coordination of the heteroatom to the palladium center can sometimes inhibit catalysis. In these cases, ligands like cataCXium A or Josiphos-type ferrocenyl ligands may be more effective.
Ligand Selection Guide for Hindered Substrates
| Ligand Family | Key Features | Recommended For |
| Buchwald Biarylphosphines (e.g., SPhos, XPhos) | Bulky, electron-rich | General-purpose for hindered aryl bromides and chlorides. |
| Ferrocenylphosphines (e.g., dppf) | Bidentate, electron-rich | Good for substrates with strongly coordinating groups.[9] |
| Dialkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Very electron-rich, bulky | Effective for activating less reactive aryl chlorides.[12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can be effective for some challenging couplings.[6][12] |
Q2: What is the role of the base in the Suzuki coupling, and how does it affect hindered reactions?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][12] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][12]
For hindered substrates, the choice of base is critical:
-
Strength: A sufficiently strong base is needed to form the boronate, but an overly strong base can promote side reactions like protodeborylation or hydrolysis of sensitive functional groups.
-
Solubility: The base must have some solubility in the reaction medium to be effective. This is why aqueous bases or phase-transfer catalysts are sometimes employed.
-
Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[4] For anhydrous conditions, KF can be a good option.
Q3: Can I use an aryl chloride for a hindered Suzuki coupling?
Yes, but it is more challenging than using the corresponding bromide or iodide. The C-Cl bond is stronger, making the oxidative addition step more difficult.[3] Success with aryl chlorides almost always requires the use of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands like XPhos or SPhos, and often higher reaction temperatures.[3]
Q4: What are palladium precatalysts, and should I be using them?
Palladium precatalysts are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) catalyst in situ.[6]
Advantages of using precatalysts:
-
Air and Moisture Stability: They are generally easier to handle and weigh than air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]
-
Stoichiometric Control: They ensure a well-defined ligand-to-palladium ratio, which can lead to more reproducible results.
-
Clean Activation: They are designed for clean and efficient reduction to the active Pd(0) species, minimizing side reactions.[6]
For hindered Suzuki couplings, using a precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is highly recommended for improved reliability and reproducibility.[9]
Visualizing the Catalytic Cycle
Understanding the key steps in the Suzuki-Miyaura coupling can aid in troubleshooting. The following diagram illustrates the generally accepted mechanism.
Caption: A systematic workflow for screening catalysts and conditions.
References
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Saito, S., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Kwong, C. K. W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
Newman, S. G., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2,6-DI-Tert-butylanthracene and Pentacene in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the selection of the core semiconductor material is paramount to achieving high-performance devices. This guide provides an in-depth technical comparison between the established benchmark, pentacene, and a promising contender from the anthracene family, 2,6-DI-Tert-butylanthracene. By examining their molecular structure, charge transport properties, and stability, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications in organic field-effect transistors (OFETs) and other organic electronic devices.
The Enduring Benchmark: Pentacene
Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene rings, has long been a cornerstone of organic semiconductor research.[1] Its rigid, planar structure facilitates strong π-π stacking in the solid state, a critical factor for efficient charge transport.[2] This favorable molecular packing has enabled pentacene-based OFETs to achieve some of the highest reported charge carrier mobilities for p-type organic semiconductors, often exceeding 1 cm²/Vs.[3][4]
However, the Achilles' heel of pentacene is its susceptibility to oxidation, particularly in the presence of light and air.[1][5] This instability can lead to the formation of pentacene-quinone, which introduces charge traps and degrades device performance over time.[6] Furthermore, pentacene's low solubility in common organic solvents necessitates vacuum deposition for thin-film fabrication, which can increase manufacturing costs and complexity.[2][5]
The Rise of Functionalized Anthracenes: A Focus on the 2,6-Substitution Pattern
Anthracene, composed of three fused benzene rings, offers a robust and versatile platform for the design of new organic semiconductors.[7][8] Its inherent stability is greater than that of pentacene, and its chemical structure can be readily modified to tune its electronic properties and solid-state packing.[9] Substitution at the 2 and 6 positions of the anthracene core has proven to be a particularly effective strategy for developing high-performance materials.[10]
2,6-Diphenylanthracene (2,6-DPA): A High-Mobility Exemplar
A prime example of the potential of 2,6-disubstituted anthracenes is 2,6-diphenylanthracene (2,6-DPA). Research has shown that single-crystal OFETs based on 2,6-DPA can exhibit remarkably high hole mobilities, with some reports exceeding 10 cm²/Vs, and demonstrate excellent stability in ambient conditions. This impressive performance is attributed to the favorable herringbone packing of the molecules in the solid state, which facilitates efficient two-dimensional charge transport.
2,6-DI-Tert-butylanthracene: The Impact of Bulky Substituents
While specific experimental data on the OFET performance of 2,6-DI-Tert-butylanthracene is not as widely published as for 2,6-DPA, we can infer its properties based on established structure-property relationships. The introduction of bulky tert-butyl groups at the 2 and 6 positions is expected to influence several key characteristics:
-
Solubility: The non-polar tert-butyl groups should significantly enhance the solubility of the anthracene core in common organic solvents, making it amenable to solution-based processing techniques like spin-coating and inkjet printing.
-
Stability: The steric hindrance provided by the tert-butyl groups can offer a degree of protection to the anthracene core from atmospheric oxygen and moisture, potentially leading to improved environmental stability compared to unsubstituted anthracene and even pentacene.
-
Molecular Packing: The bulky nature of the tert-butyl groups will likely disrupt the close π-π stacking typically observed in planar aromatic systems. This could potentially lead to a less ordered solid-state structure and, consequently, a lower charge carrier mobility compared to the more planar 2,6-DPA or pentacene. However, specific molecular packing motifs can still facilitate efficient charge transport.
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance parameters for pentacene and provides expected or reported values for 2,6-disubstituted anthracenes, with a focus on 2,6-DPA as a reference for 2,6-DI-Tert-butylanthracene.
| Property | Pentacene | 2,6-Diphenylanthracene (2,6-DPA) | 2,6-DI-Tert-butylanthracene (Expected) |
| Charge Carrier Mobility (µ) | >1 cm²/Vs[3][4] | >10 cm²/Vs (single crystal) | Moderate to High |
| On/Off Ratio | 10⁵ - 10⁸ | >10⁶[5] | High |
| Processing | Vacuum Deposition[5] | Vacuum Deposition/Solution Processing | Solution Processing |
| Air Stability | Poor[1][5] | Good | Good to Excellent |
| Solubility | Low[2] | Moderate | High |
Experimental Protocols
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes a general procedure for fabricating OFETs, which can be adapted for both vacuum-deposited pentacene and solution-processed 2,6-DI-Tert-butylanthracene.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (300 nm)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1)
-
Octadecyltrichlorosilane (OTS) in toluene solution (10 mM)
-
Pentacene or 2,6-DI-Tert-butylanthracene
-
Solvent for anthracene derivative (e.g., toluene, chlorobenzene)
-
Gold (Au) for source/drain electrodes
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with piranha solution for 15 minutes to hydroxylate the surface (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Dielectric Surface Treatment:
-
Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120°C for 20 minutes.
-
-
Active Layer Deposition:
-
For Pentacene (Vacuum Deposition):
-
Place the OTS-treated substrates in a thermal evaporator.
-
Deposit a 50 nm thick film of pentacene at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr).
-
-
For 2,6-DI-Tert-butylanthracene (Solution Processing):
-
Prepare a solution of 2,6-DI-Tert-butylanthracene in a suitable solvent (e.g., 5 mg/mL in chlorobenzene).
-
Spin-coat the solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Anneal the films at a temperature just below the material's melting point for 30 minutes to improve crystallinity.
-
-
-
Source/Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold onto the organic semiconductor film to define the source and drain electrodes. A channel length of 50 µm and a channel width of 1000 µm are typical.
-
Characterization of OFET Performance
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Output Characteristics (Id-Vd):
-
Apply a gate voltage (Vg) and sweep the drain voltage (Vd) from 0 V to a negative value (e.g., -60 V).
-
Repeat this sweep for several different gate voltages (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
Plot the drain current (Id) as a function of Vd for each Vg.
-
-
Transfer Characteristics (Id-Vg):
-
Set the drain voltage to a constant value in the saturation regime (e.g., Vd = -60 V).
-
Sweep the gate voltage from a positive value (e.g., +20 V) to a negative value (e.g., -60 V).
-
Plot Id (on a logarithmic scale) and the square root of Id (on a linear scale) as a function of Vg.
-
From these characteristics, key performance metrics such as charge carrier mobility (µ) and the on/off current ratio can be extracted using the standard FET equations.
Visualizing the Core Components
Caption: Molecular structure and key properties of Pentacene and 2,6-DI-Tert-butylanthracene.
Caption: Schematic of a bottom-gate, top-contact OFET device structure.
Conclusion and Future Outlook
Pentacene remains a vital material in organic electronics research due to its exceptional charge transport properties. However, its practical application is often hindered by its environmental instability and processing limitations. 2,6-disubstituted anthracenes, and by extension 2,6-DI-Tert-butylanthracene, represent a compelling alternative. The introduction of tert-butyl groups is anticipated to significantly improve solubility and stability, paving the way for low-cost, large-area fabrication of flexible and robust organic electronic devices.
While the charge carrier mobility of 2,6-DI-Tert-butylanthracene may not reach the highest values reported for single-crystal pentacene or 2,6-DPA due to the steric hindrance of the bulky substituents, the trade-off for enhanced processability and stability is often a worthwhile compromise for many applications. Further experimental investigation into the thin-film morphology and OFET performance of 2,6-DI-Tert-butylanthracene is warranted to fully elucidate its potential as a next-generation organic semiconductor.
References
-
Scribd. Pentacene Perfluoropentacene Properties and Application | PDF | Semiconductors. Available at: [Link].
-
Journal of Materials Chemistry C. Anthracene-based semiconductors for organic field-effect transistors. Available at: [Link].
-
AIP Publishing. Photochemical control of the carrier mobility in pentacene-based organic thin-film transistors. Available at: [Link].
-
ResearchGate. Anthracene-based Semiconductors for Organic Field-Effect Transistors | Request PDF. Available at: [Link].
-
IEEE Xplore. Fabrication of pentacene organic field-effect transistors containing SiO/sub 2/ nanoparticle thin film as the gate dielectric. Available at: [Link].
-
AIP Publishing. Correlation between carrier mobility of pentacene thin-film transistor and surface passivation of its gate dielectric. Available at: [Link].
-
Wikipedia. Pentacene. Available at: [Link].
-
MDPI. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Available at: [Link].
-
Student Theses Faculty of Science and Engineering. Organic Field-Effect Transistors fabrication and characterization. Available at: [Link].
-
PubMed. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Available at: [Link].
-
ACS Publications. 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal. Available at: [Link].
-
Pentacene. Available at: [Link].
-
ResearchGate. Fabrication and Characterization of Organic Field Effect Transistor | Request PDF. Available at: [Link].
-
ResearchGate. (PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Available at: [Link].
-
AIP Publishing. Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Available at: [Link].
-
ResearchGate. (PDF) Ultra-flexible solution-processed organic field-effect transistors. Available at: [Link].
-
ResearchGate. Summary of organic thin film transistor performance of 2,6-anthracene semiconductors a. Available at: [Link].
-
PubMed. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties. Available at: [Link].
-
ACS Publications. Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Available at: [Link].
-
New Journal of Chemistry. Computational studies on nitrogen (N)-substituted 2,6-diphenylanthracene: a novel precursor of organic field effect transistor materials. Available at: [Link].
-
White Rose eTheses Online. Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. Available at: [Link].
-
ScienceDaily. Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. Available at: [Link].
-
PubChem. 2,6-Di-tert-butylanthracene. Available at: [Link].
-
Journal of Materials Chemistry C. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Available at: [Link].
-
EurekAlert!. Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. Available at: [Link].
-
ResearchGate. Soluble 2,6-Bis(4-pentylphenylethynyl)anthracene as a High Hole Mobility Semiconductor for Organic Field-effect Transistors | Request PDF. Available at: [Link].
-
ResearchGate. Properties of 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol as hole-transport material for life extension of organic light emitting diodes. Available at: [Link].
-
RSC Publishing. Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. Available at: [Link].
-
Semantic Scholar. Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. Available at: [Link].
-
MDPI. The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Available at: [Link].
-
PubChem. 2,6-Di-tert-butylphenol. Available at: [Link].
-
AIP Publishing. On the mechanism of charge transport in pentacene. Available at: [Link].
-
ResearchGate. Gap states in organic semiconductors: Hydrogen- and oxygen-induced states in pentacene | Request PDF. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-property relationships: asymmetric alkylphenyl-substituted anthracene molecules for use in small-molecule solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Computational studies on nitrogen (N)-substituted 2,6-diphenylanthracene: a novel precursor of organic field effect transistor materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6-Di-Tert-butylanthracene and Pyrene-Based Fluorescent Probes
In the intricate landscapes of biomedical research and drug development, fluorescent probes serve as indispensable tools, illuminating the complex molecular ballets that define life and disease. Among the vast arsenal of fluorophores, derivatives of anthracene and pyrene have carved out significant niches due to their robust photophysical properties and versatile chemical functionality. This guide offers an in-depth, objective comparison of probes based on the 2,6-di-tert-butylanthracene scaffold and the well-established pyrene core. We will delve into their fundamental fluorescence mechanisms, compare their performance metrics with supporting data, and provide field-proven experimental protocols to empower researchers in selecting and utilizing the optimal probe for their specific applications.
Fundamental Principles: Monomer vs. Excimer Emission
The core difference between these two classes of probes lies in their fundamental photophysical behavior. This distinction dictates their ideal applications and the type of information they can provide.
2,6-Di-tert-butylanthracene: A Stable Monomer Emitter
The 2,6-di-tert-butylanthracene structure consists of a rigid, planar anthracene core flanked by two bulky tert-butyl groups.[1][2][3] These groups are not merely passive additions; they sterically hinder π-π stacking between anthracene molecules. This prevention of aggregation is crucial, as it ensures that the fluorescence properties are dominated by the emission from individual, electronically excited molecules (monomers).
The fluorescence from these probes typically operates as a "turn-on" or "turn-off" system. The emission intensity is modulated by processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte alters the electronic state of the fluorophore, either quenching or initiating light emission.[4]
Caption: Fluorescence mechanism of a typical anthracene-based probe.
Pyrene: The Archetype of Excimer Formation
Pyrene, a polycyclic aromatic hydrocarbon, possesses a unique and powerful characteristic: the ability to form an "excimer" (excited-state dimer).[5][6][7] When a pyrene molecule in an excited state comes into close proximity (within ~10 Å) with a ground-state pyrene molecule, they can form a transient, associated species.[8][9] This excimer then emits light at a significantly longer wavelength (a large Stokes shift) compared to the emission from an isolated pyrene monomer.[5][10]
This dual-emission capability is the foundation of pyrene's utility. The ratio of the excimer emission intensity to the monomer emission intensity (E/M ratio) is exquisitely sensitive to the distance between pyrene units and the viscosity of the local microenvironment.[8][11] This allows for ratiometric measurements, where the signal is based on a ratio of two wavelengths rather than a single intensity value. Ratiometric sensing provides a built-in self-calibration, making the measurement more robust and less susceptible to artifacts from probe concentration, photobleaching, or excitation intensity fluctuations.[5]
Caption: Dual fluorescence mechanism of pyrene involving monomer and excimer states.
Performance Metrics: A Head-to-Head Comparison
The choice between these two fluorophore classes hinges on their distinct performance characteristics. The following table summarizes their key properties, providing a foundation for selecting the appropriate tool for a given research question.
| Feature | 2,6-Di-tert-butylanthracene Probes | Pyrene-Based Probes |
| Fluorescence Mechanism | Primarily monomer emission; intensity-based sensing ("on/off").[4] | Both monomer and excimer emission; enables ratiometric sensing based on E/M ratio.[4][5] |
| Quantum Yield (Φ) | Generally high.[4] | High for both monomer and excimer states.[4][7][10] |
| Fluorescence Lifetime (τ) | Typically in the range of a few nanoseconds (e.g., ~4-10 ns). | Long fluorescence lifetime, especially for the excimer state (40-60 ns).[5][6] |
| Stokes Shift | Moderate. | Moderate for monomer; very large for excimer emission (~140 nm).[4][5] |
| Sensing Principle | Analyte binding modulates emission intensity.[12] | Proximity of pyrene units or microenvironment viscosity/polarity alters the monomer/excimer ratio.[8][11] |
| Key Advantages | - Simple, well-defined emission spectra.- Good photostability.[4] | - Ratiometric sensing capability.- Sensitive to intermolecular distances.- Long lifetime is useful for time-resolved studies.[4][5] |
| Limitations | - Susceptible to artifacts affecting intensity.- Smaller Stokes shift.[4] | - Complex spectra with overlapping peaks.- Excimer formation can be concentration-dependent.[5][13] |
| Common Applications | Metal ion sensing (Cu²⁺, Fe³⁺), pH probes, "turn-on" detection.[4][12] | Protein conformation, DNA/RNA sensing, membrane fluidity, viscosity sensors, drug delivery monitoring.[4][7][14][15] |
Applications and Use Cases
2,6-Di-tert-butylanthracene: For Definitive Detection
The straightforward "on-off" nature of anthracene-based probes makes them excellent candidates for applications requiring a clear "yes/no" answer.
-
Metal Ion Sensing: Novel anthracene-based Schiff base derivatives have been synthesized to act as "turn-on" fluorescent sensors for specific metal ions like Cu²⁺ and Fe³⁺, where chelation with the ion enhances fluorescence emission.[12]
-
Sensing of Nitroaromatics: Anthracene azomethines have been employed as fluorescent probes for the detection of nitroaromatic compounds, which are relevant in environmental monitoring and security.[16]
Pyrene: For Dynamic and Ratiometric Analysis
The unique ability of pyrene to report on its local environment and proximity to other pyrene molecules opens up a vast range of sophisticated applications.
-
Probing Protein Conformation: By labeling a protein with two pyrene molecules at specific sites, changes in protein conformation that alter the distance between these sites can be monitored by observing the change in the excimer-to-monomer emission ratio.[8][9] This technique is invaluable for studying protein folding and ligand binding.
-
Monitoring Drug Delivery: Pyrene-fatty acid conjugates have been designed to self-assemble into particles that exhibit strong excimer fluorescence.[15] Upon cellular uptake and disruption of these carriers, the pyrene units disperse, leading to a shift from excimer to monomer emission. This provides a real-time method to monitor drug release from its carrier vehicle.[15]
-
Sensing Cellular Viscosity: The formation of the pyrene excimer is a dynamic process that can be hindered by a viscous environment. This property has been exploited to create ratiometric probes that report on intracellular viscosity by measuring changes in the E/M ratio, providing insights into cellular health and disease states.[11]
Experimental Protocols
To ensure scientific integrity, the characterization of any fluorescent probe is paramount. Here, we provide detailed protocols for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the sample to a known standard, is the most common approach.[17][18][19]
A. Principle The quantum yield of an unknown sample (Φ_s) is calculated relative to a standard (Φ_r) with a known quantum yield. By measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength, Φ_s can be determined.[17]
B. Materials & Equipment
-
Spectrofluorometer: Capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes.[17]
-
Fluorescence Standard: A well-characterized compound with a known quantum yield that absorbs at the same wavelength as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solvent: Spectroscopic grade, ensuring the sample and standard are in the same solvent if possible, or applying a refractive index correction.[19]
C. Step-by-Step Methodology
-
Prepare Solutions: Prepare a series of five dilutions for both the sample and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.[19]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum across the entire emission range. Ensure experimental conditions (e.g., slit widths) are identical for the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
Create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis) for both the sample and the standard.
-
Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear and pass through the origin.[17][20]
-
-
Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_s):
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where Grad is the gradient from the plot, and n is the refractive index of the solvent used for the sample (s) and reference (r).[19]
Sources
- 1. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DI-TERT-BUTYLANTHRACENE | 62375-58-0 [chemicalbook.com]
- 3. 2,6-Di-tert-butylanthracene 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrene Probes - ADC Linkers | AxisPharm [axispharm.com]
- 15. Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. chem.uci.edu [chem.uci.edu]
- 20. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Quantum Yield of Substituted Anthracene Derivatives
For researchers and professionals in drug development and materials science, the fluorescence quantum yield (Φf) is a critical parameter that dictates the efficiency of a molecule's light emission. Anthracene and its derivatives form a cornerstone of fluorescent compounds, yet their performance is exquisitely sensitive to their chemical structure. This guide provides an in-depth comparison of the quantum yields of various substituted anthracenes, explains the underlying photophysical principles, and offers a robust experimental protocol for their determination.
The Principle of Fluorescence Quantum Yield: More Than Just Brightness
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It is the ultimate measure of a fluorophore's efficiency. A Φf of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing perfect efficiency. In reality, the excited state can also decay through non-radiative pathways, such as internal conversion (heat loss) and intersystem crossing to the triplet state, which compete with fluorescence.
The relationship between these processes is defined by their respective rate constants:
Φf = kf / (kf + knr)
where:
-
kf is the rate constant for fluorescence (radiative decay).
-
knr is the sum of the rate constants for all non-radiative decay pathways (knr = k_ic + k_isc).
Understanding how a substituent on the anthracene core alters kf or knr is the key to predicting and tuning its quantum yield.
This interplay is visually captured by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][2][3][4]
Caption: A Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.
Comparative Analysis of Substituted Anthracene Derivatives
The substitution pattern on the anthracene ring system dramatically influences the quantum yield. Modifications at the 9 and 10 positions are particularly effective due to the high electron density at these sites in the excited state.[5]
Table 1: Experimental Quantum Yield (Φf) of Selected Anthracene Derivatives
| Compound | Substituent(s) | Solvent | Quantum Yield (Φf) | Reference(s) |
| Anthracene | None | Cyclohexane | 0.27 | [6] |
| Anthracene | None | Ethanol | 0.27 | [6] |
| 9-Methylanthracene | 9-CH₃ | Cyclohexane | 0.35 | [6] |
| 9-Methylanthracene | 9-CH₃ | Ethanol | 0.33 | [6] |
| 9,10-Diphenylanthracene (DPA) | 9,10-(C₆H₅)₂ | Cyclohexane | ~0.90 - 1.0 | [7][8][9] |
| 9,10-Diphenylanthracene (DPA) | 9,10-(C₆H₅)₂ | Benzene | 0.88 | [6][10] |
| 9-Anthracenecarboxylic acid | 9-COOH | Ethanol | 0.54 | [11] |
| 9-Anthracenecarboxylic acid | 9-COOH | Water | ~0.0 | [11] |
| 9-Bromoanthracene | 9-Br | Cyclohexane | 0.09 | |
| 9,10-Dibromoanthracene | 9,10-Br₂ | Cyclohexane | <0.01 |
Note: Values for bromo-derivatives are representative and illustrate the heavy-atom effect; precise values can vary.
Structure-Property Relationships: The Causality Behind the Data
The trends observed in Table 1 can be explained by considering the electronic and steric effects of the substituents.
3.1. Steric Hindrance at the 9,10-Positions
-
Insight: Bulky substituents, such as the phenyl groups in 9,10-diphenylanthracene (DPA), are pivotal for achieving high quantum yields.[12]
-
Causality: The anthracene core is prone to forming non-fluorescent excimers and photodimers. The phenyl groups in DPA are twisted relative to the anthracene plane, creating a steric shield. This shield prevents the close approach of other DPA molecules, thereby inhibiting aggregation-caused quenching and preserving the high fluorescence efficiency.[12] This makes DPA an excellent quantum yield standard.[7][9]
3.2. Electron-Donating vs. Electron-Withdrawing Groups
-
Insight: The electronic nature of the substituent modulates the energy levels of the excited states.
-
Causality: Electron-donating groups (like -CH₃) can increase the electron density of the aromatic system, often leading to a modest increase in quantum yield compared to the parent anthracene.[6] Conversely, electron-withdrawing groups can have more complex effects. For instance, the carboxylic acid group in 9-anthracenecarboxylic acid allows for high fluorescence in organic solvents but is completely quenched in water due to proton transfer and aggregation effects.[11][13] Theoretical studies suggest that reducing the electron density difference between the ground (S₀) and excited (S₁) states in the core anthracenylene group can suppress non-radiative transitions and enhance quantum yield.[14][15]
3.3. The Internal Heavy-Atom Effect
-
Insight: Substituting the anthracene core with heavy atoms like bromine or iodine drastically reduces the quantum yield.
-
Causality: This phenomenon is known as the "heavy-atom effect".[16][17][18] The presence of an atom with a large electron cloud (like Br) enhances spin-orbit coupling. This significantly increases the rate of intersystem crossing (k_isc) from the singlet excited state (S₁) to the triplet state (T₁).[19][20] As k_isc becomes a more dominant decay pathway, the efficiency of fluorescence (kf) plummets. This effect is so pronounced that the fluorescence of 9,10-dibromoanthracene is almost entirely quenched.
Experimental Protocol: Relative Quantum Yield Determination
The most common and accessible method for determining Φf is the relative method, which compares the fluorescence of the sample to a well-characterized standard.[21][22][23][24] This protocol is a self-validating system when performed with care.
4.1. Principle
If a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[21] To ensure this condition and correct for differences in molar absorptivity and solvent environment, the following equation is used:
Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and reference standard, respectively.
4.2. Required Instrumentation
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
4.3. Selection of a Standard
-
Choose a standard whose absorption and emission spectra overlap with the sample.
-
Quinine sulfate in 0.1 M HClO₄ (Φr ≈ 0.60) is a robust standard for the UV-blue region.[25][26] Using perchloric acid is recommended over sulfuric acid due to better temperature stability.[26]
-
9,10-Diphenylanthracene in cyclohexane (Φr ≈ 0.90-1.0) is an excellent standard for the blue region.[7][8][9]
4.4. Step-by-Step Methodology
-
Solution Preparation: Prepare stock solutions of both the sample and the standard in the chosen solvent(s). From these, create a series of 5-6 dilutions for each.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.
-
Crucial Point: The absorbance at the chosen excitation wavelength must be kept below 0.1 for all solutions to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (ideally at the absorbance maximum). Keep all instrument settings (e.g., slit widths) constant for all measurements.
-
Record the emission spectrum for a solvent blank.
-
Record the emission spectrum for each dilution of the sample and the standard.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from each of the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
-
Calculation:
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) vs. absorbance (x-axis).
-
Perform a linear regression for each data set. The plot must be linear and pass through the origin. The slope of the line is the gradient (Grad).[24]
-
Using the gradients (Grad_s, Grad_r), the known quantum yield of the standard (Φr), and the refractive indices of the solvents (n_s, n_r), calculate the quantum yield of the sample (Φs) using the equation from section 4.1.
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion
The quantum yield of anthracene derivatives is not a fixed property but a tunable parameter governed by predictable structure-property relationships. High quantum yields are favored by sterically hindered structures that prevent aggregation, such as 9,10-diphenylanthracene. Conversely, the introduction of heavy atoms provides a clear pathway to quenching fluorescence by promoting intersystem crossing. By understanding these principles and employing rigorous experimental methodologies, researchers can rationally design and select anthracene derivatives with the precise photophysical properties required for advanced applications in sensing, imaging, and materials science.
References
-
Jablonski diagram of fluorescence process. Absorption and stimulated... - ResearchGate . Available at: [Link]
-
What is the Jablonski Diagram? - HORIBA . Available at: [Link]
-
Jablonski diagram - Wikipedia . Available at: [Link]
-
Internal Heavy Atom Effects on the Exciplex Fluorescence: Anthracene–N,N-Dimethylaniline System | Bulletin of the Chemical Society of Japan | Oxford Academic . Available at: [Link]
-
QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD - Semantic Scholar . Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS . Available at: [Link]
-
Heavy atom effects on anthracene-rigid-rod excited states anchored to metal oxide nanoparticles - Research With Rutgers . Available at: [Link]
-
Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher . Available at: [Link]
-
Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - RSC Publishing . Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci . Available at: [Link]
-
Photodimerization of Crystalline 9-Anthracenecarboxylic Acid: A Nontopotactic Autocatalytic Transformation | The Journal of Physical Chemistry C - ACS Publications . Available at: [Link]
-
Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed . Available at: [Link]
-
Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution . Available at: [Link]
-
Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA . Available at: [Link]
-
Fluorescence quantum yield measurement | JASCO Global . Available at: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE . Available at: [Link]
-
Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard . Available at: [Link]
-
Quinine Sulfate as a Fluroescence Quantum Yield Standard. - DTIC . Available at: [Link]
-
QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD - Portal de Periódicos da CAPES . Available at: [Link]
-
9,10-Diphenylanthracene - OMLC . Available at: [Link]
-
Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents - ResearchGate . Available at: [Link]
-
Substituent Effects on the Absorption and Fluorescence Properties of Anthracene | Request PDF - ResearchGate . Available at: [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media . Available at: [Link]
-
C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene - PhotochemCAD . Available at: [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI . Available at: [Link]
-
Quantum yield in blue-emitting anthracene derivatives: Vibronic coupling density and transition dipole moment density | Request PDF - ResearchGate . Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives - MDPI . Available at: [Link]
-
On the efficacy of anthracene isomers for triplet transmission from CdSe nanocrystals - The Royal Society of Chemistry . Available at: [Link]
-
Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters . Available at: [Link]
-
Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene Substitution. - The Swager Group - MIT . Available at: [Link]
-
Heavy atom effects on the phosphorescent triplet states of several aromatic molecules | The Journal of Physical Chemistry - ACS Publications . Available at: [Link]
-
Photochemical heavy-atom effects | Accounts of Chemical Research - ACS Publications . Available at: [Link]
-
Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments . Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. horiba.com [horiba.com]
- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 9,10-Diphenylanthracene [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. benchchem.com [benchchem.com]
- 22. Making sure you're not a bot! [opus4.kobv.de]
- 23. jasco-global.com [jasco-global.com]
- 24. agilent.com [agilent.com]
- 25. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 26. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Anthracene Isomers
For researchers and professionals in materials science, organic electronics, and drug development, understanding the electrochemical properties of polycyclic aromatic hydrocarbons (PAHs) is paramount. These properties govern their behavior in charge-transfer processes, their metabolic pathways, and their environmental fate. Among the simplest isomeric PAHs are anthracene and phenanthrene, both with the formula C₁₄H₁₀. While structurally similar, their distinct arrangements of three fused benzene rings—linear for anthracene and "kinked" or angular for phenanthrene—lead to significant and often counterintuitive differences in their stability and electrochemical reactivity.
This guide provides an in-depth comparison of the electrochemical stability of anthracene and its isomers, grounded in experimental data. We will explore the structural origins of their differing behaviors, present a practical protocol for their electrochemical analysis, and discuss the implications for scientific applications.
The Foundation: Thermodynamic vs. Electrochemical Stability
A common starting point for stability analysis is thermodynamics. In this domain, phenanthrene is the clear winner. It is thermodynamically more stable than anthracene by approximately 4–8 kcal/mol.[1] This enhanced stability is often attributed to more effective π-bonding interactions and a greater number of Kekulé resonance structures (five for phenanthrene versus four for anthracene).[2][3] The resonance energy for phenanthrene is reported as 92 kcal/mol, compared to 84 kcal/mol for anthracene.[3]
However, thermodynamic stability does not tell the whole story. Electrochemical stability refers to a molecule's resistance to losing or gaining electrons (oxidation or reduction). Here, the picture is inverted. The linear structure of anthracene makes it both easier to oxidize and easier to reduce than the angular phenanthrene.
A fascinating illustration of this stability reversal is seen in their charged species. While neutral phenanthrene is more stable, theoretical calculations have shown that the anthracene dication is significantly more stable (by about 16 kcal/mol) than the phenanthrene dication.[1] This highlights that the removal of electrons fundamentally alters the electronic landscape and flips the stability order, a critical concept in electrochemistry.
Caption: Molecular structures of anthracene and phenanthrene.
Comparative Electrochemical Analysis: Oxidation and Reduction
The electrochemical behavior of these isomers is best probed using techniques like cyclic voltammetry (CV), which measures the current response to a sweeping potential. The potential at which a molecule is oxidized or reduced provides a direct measure of its electrochemical stability.
Oxidation Behavior
Anthracene is more susceptible to oxidation than phenanthrene. Experimental data consistently shows that anthracene has a lower oxidation potential.[4] This means less energy is required to remove an electron from its highest occupied molecular orbital (HOMO).
-
Causality: The linear fusion of rings in anthracene results in a higher energy HOMO compared to the more compact, angular arrangement in phenanthrene. A higher energy HOMO signifies that the outermost electrons are less tightly bound and more easily removed.
-
Reaction Products: The oxidation of anthracene readily occurs at the central 9 and 10 positions, which are the most electron-rich.[5][6] This can lead to the formation of stable products like 9,10-anthraquinone. Phenanthrene also undergoes preferential oxidation at its 9,10-positions.[7]
Reduction Behavior
Similarly, anthracene is easier to reduce than its angular isomer. This is reflected in a less negative reduction potential. For instance, the half-wave reduction potential for anthracene has been measured at approximately -1.95 V (vs. SCE) in DMF.[8]
-
Causality: The linear geometry of anthracene leads to a lower energy lowest unoccupied molecular orbital (LUMO) compared to phenanthrene. A lower LUMO energy means the molecule can more readily accept an electron into this orbital.
-
Reaction Products: The reduction of anthracene with alkali metals is a well-known reaction that produces deeply colored, stable radical anion salts (M⁺[anthracene]⁻).[5]
The following diagram illustrates the relationship between molecular structure, frontier orbital energies, and electrochemical reactivity.
Caption: Frontier orbital energy comparison of anthracene and phenanthrene.
Quantitative Electrochemical Data
The table below summarizes key electrochemical parameters for anthracene and phenanthrene, demonstrating the lower electrochemical stability of anthracene.
| Compound | Isomer Type | Oxidation Potential (Eₚₐ) | Reduction Potential (Eₚ꜀) | Source |
| Anthracene | Linear | ~1.2 V | ~-1.95 V | [4][8] |
| Phenanthrene | Angular | ~1.6 V | More Negative than Anthracene | [4] |
| Note: Potentials are approximate and highly dependent on experimental conditions (solvent, electrolyte, reference electrode). The values shown are for comparative purposes. Oxidation potentials are from a study in acetonitrile with 0.1 M LiClO₄.[4] The reduction potential for anthracene is a half-wave potential vs. SCE in DMF.[8] |
Experimental Protocol: Cyclic Voltammetry of PAHs
This protocol provides a standardized workflow for comparing the electrochemical stability of anthracene isomers. Cyclic voltammetry is the ideal technique as it reveals not only the potentials for redox events but also information about the stability of the generated radical ions.
Objective
To determine and compare the first oxidation and reduction potentials of anthracene and phenanthrene and to assess the reversibility of their redox processes.
Materials & Equipment
-
Analytes: Anthracene, Phenanthrene (high purity)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous electrochemical grade. The choice of an aprotic solvent is critical to prevent the protonation of the electrochemically generated radical ions, which would complicate the voltammogram.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The electrolyte is essential to minimize solution resistance and ensure charge can flow.
-
Equipment:
-
Potentiostat with data acquisition software
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon electrode (GCE), polished to a mirror finish before each experiment to ensure a clean, reproducible surface.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE). It is crucial to keep the reference potential stable and to report results relative to a known standard (e.g., Ferrocene/Ferrocenium couple).
-
Counter Electrode (CE): Platinum wire or gauze.
-
Inert gas supply (Argon or Nitrogen) for de-aeration.
-
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the GCE working electrode with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water, then with the chosen electrochemical solvent (e.g., MeCN).
-
Dry the electrode completely. This ensures a clean surface free of contaminants that could interfere with electron transfer.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This is the "blank" solution.
-
Prepare separate ~1-5 mM solutions of anthracene and phenanthrene in the 0.1 M electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three electrodes in the cell. Ensure the tip of the reference electrode is close to the working electrode surface to minimize iR drop (uncompensated resistance).
-
Add the analyte solution to the cell, ensuring all three electrodes are sufficiently immersed.
-
-
De-aeration:
-
Bubble high-purity argon or nitrogen through the solution for 10-15 minutes. This step is mandatory as dissolved oxygen is electroactive and its reduction can produce signals that overlap with the analyte signals. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Blank Scan: First, run a CV of the electrolyte-only solution to establish the potential window and ensure there are no interfering impurities.
-
Analyte Scan:
-
Connect the cell to the potentiostat.
-
Set the CV parameters. For oxidation, a typical scan might start at 0 V, sweep to +1.8 V, then reverse to -0.5 V, and back to 0 V. For reduction, a scan might range from 0 V to -2.5 V and back.
-
Set a scan rate, typically 100 mV/s for initial screening.
-
Run the experiment and record the voltammogram.
-
-
Scan Rate Dependence: Repeat the CV at different scan rates (e.g., 20, 50, 200, 500 mV/s). For a reversible process, the peak current is proportional to the square root of the scan rate. Deviations can indicate instability of the electrogenerated species.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Eₚₐ and Eₚ꜀).
-
Assess reversibility by measuring the peak separation (ΔEₚ = Eₚₐ - Eₚ꜀). For a reversible one-electron process, ΔEₚ is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible electron transfer.
-
Compare the onset potentials for oxidation and reduction between the isomers. The isomer that oxidizes/reduces at a less extreme potential is less electrochemically stable.
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Concluding Insights for the Applied Scientist
The comparative electrochemical study of anthracene and phenanthrene provides a clear lesson: molecular geometry is a powerful determinant of electronic properties.
-
Key Takeaway: Phenanthrene, the angular isomer, is thermodynamically more stable but also more electrochemically robust, resisting both oxidation and reduction more effectively than the linear anthracene. Anthracene's linear structure results in a smaller HOMO-LUMO gap, making it more reactive in electron transfer processes.
-
Practical Implications:
-
For Organic Electronics , where materials must readily accept and donate electrons, the lower oxidation and reduction potentials of the anthracene core make it an attractive and tunable building block for semiconductors.[9][10]
-
In Drug Development and Toxicology , the lower oxidation potential of anthracene-like structures suggests they may be more susceptible to metabolic oxidation by enzymes like cytochrome P450.
-
For Environmental Remediation , the higher reactivity of anthracene implies it may be degraded more quickly through oxidative processes compared to the more stable phenanthrene.[11]
-
This guide demonstrates that a nuanced understanding of stability, distinguishing between thermodynamic and electrochemical aspects, is essential for predicting and controlling the behavior of aromatic systems in diverse scientific and technological fields.
References
-
Poater, J., Solà, M., & Bickelhaupt, F. M. (2017). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Anthracene. Wikipedia, the free encyclopedia. [Link]
-
Evans, W. C., Fernley, H. N., & Griffiths, E. (1965). Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism. Biochemical Journal. [Link]
-
Mailu, S. N., Wanjiku, K., & Ambusso, W. J. (2019). Simultaneous Detection of Anthracene and Phenanthrene on Ag- Au alloy nanoparticles/overoxidized-polypyrrole Composite Modified Carbon Electrode. IOSR Journal of Applied Chemistry. [Link]
-
Slideshare. (n.d.). Anthracene & Phenanthrene. [Link]
-
Dabestani, R. T., & Flowers, R. A. (2001). Determination of the Effective Redox Potentials of SmI₂, SmBr₂, SmCl₂, and their Complexes with Water by Reduction of Aromatic Hydrocarbons. Reduction of Anthracene and Stilbene by Samarium(II) Iodide–Water Complex. The Journal of Organic Chemistry. [Link]
-
Gutman, I., & Stanković, S. (2007). Why is phenanthrene more stable than anthracene. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Kim, T., et al. (2019). Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions. ACS Applied Energy Materials. [Link]
-
Scribd. (n.d.). Anthracene Reactions and Phenanthrene. [Link]
-
Quora. (2016). Why is Phenanthrene more stable than Benzene & Anthracene?. [Link]
-
Gutman, I., & Stanković, S. (2007). Why is phenanthrene more stable than anthracene?. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Feliczak-Guzik, A. (2022). Destruction of anthracene and phenanthrene using PDS/UV, one of advanced oxidation processes in terms of. Global NEST Journal. [Link]
-
Mailu, S. N., et al. (2019). Simultaneous Detection of Anthracene and Phenanthrene on Ag- Au alloy nanoparticles/overoxidized-polypyrrole Composite Modified Carbon Electrode. IOSR Journal of Applied Chemistry. [Link]
-
Jusko, P., et al. (2021). Radical Isomerization upon Dissociative Electron Ionization of Anthracene and Phenanthrene. Journal of the American Chemical Society. [Link]
-
Castaneda, J. P., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials. [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
-
Michigan State University Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
-
Castaneda, J. P., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. PubMed. [Link]
-
Lakna. (2019). Difference Between Anthracene and Phenanthrene. Pediaa.com. [Link]
Sources
- 1. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. quora.com [quora.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Anthracene - Wikipedia [en.wikipedia.org]
- 6. Anthracene & Phenanthrene | DOCX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.gnest.org [journal.gnest.org]
A Comparative Guide to the Purity Validation of 2,6-Di-Tert-butylanthracene by HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2,6-Di-tert-butylanthracene purity. We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to guide you in selecting the most appropriate method for your analytical needs.
The Significance of Purity in 2,6-Di-tert-butylanthracene Applications
2,6-Di-tert-butylanthracene, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in the synthesis of advanced materials and pharmaceutical intermediates.[1] Its rigid, planar structure and the presence of bulky tert-butyl groups impart unique photophysical and electronic properties. However, impurities arising from its synthesis, typically a Friedel-Crafts alkylation of anthracene, can significantly impact the performance and safety of the final products.[2][3] Common impurities may include positional isomers (e.g., 1,5- or 2,7-di-tert-butylanthracene), poly-alkylated anthracenes, and unreacted starting materials. Therefore, rigorous purity assessment is a critical quality control step.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis, offering high-resolution separation of components in a mixture. For non-polar compounds like 2,6-Di-tert-butylanthracene, reversed-phase HPLC is the method of choice.[4][5]
The "Why" Behind the HPLC Protocol
Our protocol is designed for optimal separation of 2,6-Di-tert-butylanthracene from its potential impurities. The selection of a C18 column is based on its hydrophobicity, which provides strong retention for the non-polar anthracene core.[6] The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its increasing concentration during the gradient run effectively elutes more hydrophobic compounds.[7] UV detection at 254 nm is chosen because the aromatic rings of anthracene and its derivatives strongly absorb UV light at this wavelength.[8]
Figure 2: Experimental workflow for NMR purity validation.
Experimental Protocol: NMR Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10 mg of 2,6-Di-tert-butylanthracene in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (for quantitative accuracy).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation and Comparison
The ¹H NMR spectrum should show signals consistent with the structure of 2,6-Di-tert-butylanthracene. The purity can be estimated using the "100% method," where the integral of the main compound's signals is compared to the total integral of all signals in the spectrum (excluding the solvent peak). For a more accurate quantitative analysis (qNMR), an internal standard of known purity and concentration would be added.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expected Integration |
| ~1.45 | s | -C(CH₃)₃ | 18H |
| ~7.40 - 8.40 | m | Aromatic Protons | 8H |
Table 2: Expected ¹H NMR Data for 2,6-Di-tert-butylanthracene in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~31.7 | -C(CH₃)₃ |
| ~35.0 | -C(CH₃)₃ |
| ~122 - 132 | Aromatic CH |
| ~147 | Aromatic C bearing tert-butyl group |
| ~131 | Quaternary aromatic carbons (bridgehead) |
Table 3: Expected ¹³C NMR Data for 2,6-Di-tert-butylanthracene in CDCl₃.
HPLC vs. NMR: A Comparative Summary
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Strengths | Excellent for separating closely related impurities and isomers. High sensitivity. | Provides detailed structural information. Inherently quantitative (qNMR). |
| Weaknesses | Requires reference standards for impurity identification. Purity is relative (% area). | Lower sensitivity compared to HPLC. Can be less effective for separating isomers with very similar spectra. |
| Best For | Routine quality control, detecting trace impurities, and separating complex mixtures. | Structural confirmation, absolute purity determination (with internal standard), and identifying unknown impurities. |
Table 4: Comparison of HPLC and NMR for Purity Validation.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
Both HPLC and NMR are powerful techniques for assessing the purity of 2,6-Di-tert-butylanthracene, each offering unique advantages. HPLC excels in high-resolution separation, making it ideal for detecting and quantifying even minor impurities. NMR, on the other hand, provides unequivocal structural confirmation and the potential for absolute quantification.
For a comprehensive and robust validation of 2,6-Di-tert-butylanthracene purity, a combined approach is recommended. HPLC should be employed for routine quality control to ensure batch-to-batch consistency and to screen for known and unknown impurities. NMR should be used for the initial structural confirmation of the bulk material and can be employed as a primary method for absolute purity determination, especially when a certified reference standard is available. By leveraging the complementary strengths of both techniques, researchers can have the highest confidence in the quality of their 2,6-Di-tert-butylanthracene.
References
-
American Chemical Society. (2023, October 26). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
-
Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
ResearchGate. (n.d.). Separation of all isomers with 2,6-DMA and its impurities along other.... [Link]
-
SIELC Technologies. (n.d.). Separation of Anthracene, 9,10-dichloro- on Newcrom R1 HPLC column. [Link]
-
COSMOSIL. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Yang, S. K., & Chou, M. W. (1983). Combined reversed-phase and normal-phase high-performance liquid chromatography in the purification and identification of 7,12-dimethylbenz[a]anthracene metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 281, 285–296. [Link]
-
The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. [Link]
-
SIELC Technologies. (n.d.). Separation of Anthracene on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylanthracene. [Link]
-
ResearchGate. (n.d.). Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection. [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
-
University of Oregon. (n.d.). Supporting Information. [Link]
-
American Chemical Society. (2019, August 7). Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion. The Journal of Organic Chemistry. [Link]
-
Restek. (n.d.). Anthracene: CAS # 120-12-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of Anthracene (a) and of the.... [Link]
-
Oregon Medical Laser Center. (n.d.). Anthracene. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chromatography Forum. (2019, December 2). Anthracene problems with detection. [Link]
-
JETIR. (n.d.). method development and validation of trastuzumab and fulvestrant in tablet dosage form by rp-hplc method. [Link]
-
ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]
-
Open Ukrainian Citation Index. (n.d.). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method f…. [Link]
-
Scribd. (n.d.). Validation Hplc Techniques Pharmaceutical Analysis. [Link]
-
Science of The Total Environment. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography. [Link]
Sources
- 1. 2,6-Di-tert-butylanthracene | 62375-58-0 | MCA37558 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. nacalai.com [nacalai.com]
- 6. Combined reversed-phase and normal-phase high-performance liquid chromatography in the purification and identification of 7,12-dimethylbenz[a]anthracene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. omlc.org [omlc.org]
A Guide to Assessing Fluorophore Photostability: A Comparative Analysis Framework for Novel Probes
For researchers, scientists, and drug development professionals, the choice of a fluorophore is a foundational decision that dictates the success and reliability of fluorescence-based assays. Among the critical performance metrics, photostability—the molecule's resilience to light-induced degradation—is paramount, especially for quantitative and time-resolved studies like live-cell imaging, high-content screening, and super-resolution microscopy.
This guide provides a comprehensive framework for assessing the photostability of novel fluorophores. We will use 2,6-di-tert-butylanthracene , a derivative of a classic polycyclic aromatic hydrocarbon, as a test case to illustrate the evaluation process against well-established industry benchmarks: Fluorescein , Rhodamine B , and BODIPY FL . The objective is not merely to present data, but to provide a robust, self-validating methodology that ensures scientific integrity and generates reliable, comparable results.
Part 1: The Inescapable Phenomenon of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[1] This process is a primary limiting factor in many fluorescence experiments, as it diminishes the signal-to-noise ratio and restricts the duration of observation.
The underlying mechanism of photobleaching for many organic dyes is a multi-stage process heavily influenced by molecular oxygen.[1] After absorbing a photon, the fluorophore is elevated to an excited singlet state (S₁). While it can relax back to the ground state (S₀) by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive excited triplet state (T₁) via a process called intersystem crossing.[2] In this triplet state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[3] These highly reactive species can then attack and permanently damage the fluorophore, rendering it non-fluorescent.[1]
Caption: General mechanism of oxygen-dependent photobleaching.
Part 2: Establishing the Benchmarks
A meaningful assessment requires comparison against established standards that represent a spectrum of performance.
-
Fluorescein (as FITC): A classic green-emitting fluorophore known for its high quantum yield but notoriously poor photostability.[4][5] Its rapid photobleaching makes it a suitable baseline for "low stability."[6]
-
Rhodamine B: A red-emitting dye that offers a significant improvement in photostability over fluorescein and is widely used in various applications.[3][7] It serves as our "moderate stability" benchmark.
-
BODIPY FL: A member of the boron-dipyrromethene dye family, renowned for high molar extinction coefficients, high fluorescence quantum yields, and excellent photostability.[2][8] Its resistance to photobleaching makes it a "high stability" reference.
Properties of Reference Fluorophores
| Fluorophore Family | Specific Dye | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Relative Photostability |
| Test Candidate | 2,6-di-tert-butylanthracene | ~380-400[9] | ~400-430[9] | To Be Determined |
| Fluoresceins | Fluorescein (FITC) | 495 | 519 | Low[4][10] |
| Rhodamines | Rhodamine B | 550 | 570 | Moderate[3] |
| BODIPY Dyes | BODIPY FL | 503 | 512 | High[2][11] |
Note on 2,6-di-tert-butylanthracene: While specific photostability data is not widely published, studies on related compounds suggest that alkyl substitutions on the anthracene core can slightly improve stability compared to the parent molecule.[12] The bulky tert-butyl groups may sterically hinder interactions that lead to degradation.[9] The following protocol is designed to experimentally determine this property.
Part 3: A Validated Protocol for Comparative Photostability Analysis
This protocol is designed as a self-validating system. By including low, moderate, and high stability controls, any significant deviation in their expected relative performance would indicate an issue with the experimental setup (e.g., inconsistent illumination), thereby ensuring the trustworthiness of the data generated for the test compound.
Objective
To quantify and compare the rate of photobleaching, expressed as the photobleaching half-life (t₁/₂), of 2,6-di-tert-butylanthracene against Fluorescein, Rhodamine B, and BODIPY FL under standardized, continuous illumination.
Experimental Workflow
Caption: Workflow for quantitative photostability assessment.
Detailed Step-by-Step Methodology
-
Materials and Reagents:
-
2,6-di-tert-butylanthracene
-
Fluorescein isothiocyanate (FITC)
-
Rhodamine B
-
BODIPY FL
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
-
Sample Preparation (Causality Explained):
-
Step 2.1: Prepare 10 mM stock solutions of each fluorophore in DMSO. Rationale: DMSO is an excellent solvent for most organic dyes, ensuring complete dissolution before dilution into an aqueous buffer.
-
Step 2.2: Dilute the stock solutions to a final concentration of 1 µM in PBS. Use the same buffer for all fluorophores. Rationale: A consistent chemical environment is critical as pH and ionic strength can influence photostability. A 1 µM concentration is typically sufficient to yield a strong signal without causing significant inner filter effects.
-
Step 2.3: Pipette 10 µL of the 1 µM solution onto a clean microscope slide and place a coverslip over it.
-
Step 2.4: Seal the edges of the coverslip with nail polish or a suitable sealant. Rationale: This is a critical step to prevent evaporation during the time-lapse experiment. Evaporation would increase the fluorophore concentration and alter the results.
-
-
Microscope Setup and Standardization:
-
Step 3.1: Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines/filter sets for each fluorophore.
-
Step 3.2: Set the illumination intensity (e.g., laser power or lamp intensity) to a fixed value (e.g., 75% of maximum). This intensity must remain identical for all fluorophores tested. Rationale: The rate of photobleaching is directly proportional to the intensity of the excitation light. Using the same intensity is the most critical parameter for a fair comparison.
-
Step 3.3: Use the same objective lens for all experiments, as this determines the power density at the sample.
-
-
Image Acquisition:
-
Step 4.1: Focus on the sample and define a Region of Interest (ROI) in the center of the illuminated field. Define a similar-sized region outside the fluorescent area for background measurement.
-
Step 4.2: Begin a time-lapse acquisition with the shutter continuously open to ensure constant illumination. Acquire an image at a consistent interval (e.g., every 15 seconds) for a duration sufficient to observe significant bleaching (e.g., 10-30 minutes).
-
-
Data Processing and Analysis:
-
Step 5.1: Open the time-lapse image series in an analysis program (e.g., ImageJ/Fiji).
-
Step 5.2: For each time point, measure the mean pixel intensity within the ROI (I_ROI) and the background region (I_bkg).
-
Step 5.3: Calculate the background-corrected intensity for each time point: I(t) = I_ROI(t) - I_bkg(t). Rationale: Background subtraction removes noise from camera dark current and non-specific fluorescence.
-
Step 5.4: Normalize the intensity data to the initial value: I_norm(t) = I(t) / I(0). This sets the starting fluorescence to 1 (or 100%).
-
Step 5.5: Plot I_norm(t) versus time. Fit the data to a single-exponential decay curve: y = A * exp(-kt).
-
Step 5.6: Calculate the photobleaching half-life (t₁/₂) from the decay constant (k) using the formula: t₁/₂ = ln(2) / k. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Part 4: Data Interpretation
The primary output of this protocol is the photobleaching half-life (t₁/₂) for each fluorophore under identical conditions. By comparing the t₁/₂ of 2,6-di-tert-butylanthracene to the benchmarks, a clear, quantitative assessment of its photostability can be made.
Example Data Reporting Table
| Fluorophore | Photobleaching Half-Life (t₁/₂) [seconds] | Relative Stability (vs. Fluorescein) |
| Fluorescein | Experimental Value | 1.0 |
| Rhodamine B | Experimental Value | (t₁/₂ Rhodamine) / (t₁/₂ Fluorescein) |
| BODIPY FL | Experimental Value | (t₁/₂ BODIPY) / (t₁/₂ Fluorescein) |
| 2,6-di-tert-butylanthracene | Experimental Value | (t₁/₂ Anthracene) / (t₁/₂ Fluorescein) |
A relative stability value significantly greater than 1 indicates superior photostability compared to fluorescein. For instance, a value of 10 would mean the test compound is 10 times more stable under the specific experimental conditions.
Conclusion
The selection of a fluorophore should be a data-driven decision. While manufacturers provide general guidance, the performance of a dye can be highly dependent on the specific experimental environment. By employing a standardized and internally validated protocol, such as the one detailed here, researchers can confidently assess the photostability of novel compounds like 2,6-di-tert-butylanthracene. This rigorous approach ensures that the chosen tools are fit-for-purpose, leading to more reliable and reproducible data in critical research and development applications.
References
-
Kinetics of photodegradation, half lifes and photodegradation products of two parent polycyclic aromatic hydrocarbons (anthracene and chrysene), their methyl-and nitro-derivatives were observed during exposition to UV irradiation in isooctane solutions. (n.d.). Taylor & Francis Online. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Fluorescence. [Link]
-
Fluorescein isothiocyanate. (2023, December 2). In Wikipedia. [Link]
-
Glembockyte, V., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules. [Link]
-
Sankaran, J., et al. (2009). Continuous Photobleaching in Vesicles and Living Cells: A Measure of Diffusion and Compartmentation. Biophysical Journal. [Link]
-
New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. (2023). Chemical Research in Toxicology. [Link]
-
Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. (2022). Molecules. [Link]
-
Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. (2022). National Center for Biotechnology Information. [Link]
-
Design of BODIPY dyes as triplet photosensitizers. (2021). Royal Society of Chemistry. [Link]
-
Photophysical Properties of Anthracene Derivatives. (2021). Molecules. [Link]
-
How to prevent FITC photo-bleaching in a continuous plate reading experiment, and/or what dye would be better?. (2022). ResearchGate. [Link]
-
Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. (2021). Royal Society of Chemistry. [Link]
-
Degradation studies of Rhodamine B in the presence of UV/H2O2. (2009). Desalination. [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (2011). Cell Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BODIPY™ | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Applications of 2,6-Disubstituted Anthracenes
Introduction: The Versatility of the 2,6-Disubstituted Anthracene Scaffold
Anthracene, a simple polycyclic aromatic hydrocarbon, has long captured the interest of chemists and material scientists due to its unique photophysical properties.[1][2][3] Strategic functionalization of the anthracene core has unlocked a vast landscape of applications, and among these, 2,6-disubstituted derivatives have emerged as a particularly promising class of materials.[4] This substitution pattern offers a remarkable balance of electronic tunability, structural rigidity, and processability, making these compounds prime candidates for cutting-edge technologies.
This guide provides an in-depth technical comparison of 2,6-disubstituted anthracene derivatives across their most prominent application areas: Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Medicinal Chemistry. We will delve into their performance relative to established alternatives, supported by experimental data, and provide detailed protocols to facilitate further research and development.
I. Organic Light-Emitting Diodes (OLEDs): The Quest for a Perfect Blue
The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology.[5][6] 2,6-Disubstituted anthracenes have garnered significant attention as highly promising candidates for blue emitters due to their high photoluminescence quantum yields and tunable emission colors.[7][8][9]
Performance Comparison of 2,6-Disubstituted Anthracene-Based OLEDs
The performance of an OLED is primarily evaluated by its external quantum efficiency (EQE), color purity (represented by CIE coordinates), and operational lifetime. The following table compares the performance of several 2,6-disubstituted anthracene derivatives with other classes of blue-emitting materials.
| Emitter Material Class | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| 2,6-Disubstituted Anthracene | mCz-TAn-CN | - (Non-doped) | 7.03% | (0.14, 0.12) | Deep-Blue | [10][11] |
| 2,6-Disubstituted Anthracene | m2Cz-TAn-CN | DPEPO | 7.28% | (0.14, 0.09) | Deep-Blue | [10][11] |
| 2,6-Disubstituted Anthracene | TPA-TAn-DMAC | - (Non-doped) | 4.9% | (0.14, 0.18) | Deep-Blue | [9] |
| 9,10-Disubstituted Anthracene | ADN | TBP (dopant) | ~3.5 cd/A | (0.15, 0.23) | Blue | [3] |
| Pyrene Derivative | - | - | 5.1% | (0.15, 0.18) | Blue | |
| Thermally Activated Delayed Fluorescence (TADF) | - | - | >20% | Varies | Blue |
Note: Direct performance data for a wide range of commercially available blue emitters is proprietary. The table showcases the performance of advanced anthracene derivatives to provide a benchmark.
The data indicates that 2,6-disubstituted anthracene derivatives can achieve high external quantum efficiencies, with some non-doped devices exhibiting deep-blue emission with excellent color purity.[10][11] The strategic introduction of carbazole and cyano moieties, as seen in mCz-TAn-CN and m2Cz-TAn-CN, enhances charge transport and leads to impressive EQEs.[10][11]
Experimental Protocol: Fabrication of a 2,6-Disubstituted Anthracene-Based OLED
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device via thermal evaporation in a high-vacuum environment.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
2,6-disubstituted anthracene derivative (emissive layer)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (cathode)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure is: ITO / HIL (5 nm) / HTL (40 nm) / Emissive Layer (20 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm).
-
The deposition rates for the organic materials are typically 1-2 Å/s, while for LiF it is 0.1 Å/s, and for Al it is 5-10 Å/s.
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. The electroluminescence (EL) spectra and CIE coordinates can be measured with a spectroradiometer.
Causality in OLED Performance
The choice of substituents at the 2 and 6 positions of the anthracene core is critical in determining the optoelectronic properties. Electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection, while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, aiding electron injection. This tuning of frontier molecular orbitals is essential for achieving balanced charge injection and transport, which is a prerequisite for high efficiency.[8] The rigid and planar structure of the anthracene core contributes to a high photoluminescence quantum yield by minimizing non-radiative decay pathways.
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. benchchem.com [benchchem.com]
- 11. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Optical Properties of Anthracene Derivatives for Researchers and Drug Development Professionals
Anthracene, a simple polycyclic aromatic hydrocarbon, forms the backbone of a vast and versatile class of fluorescent molecules. Its rigid, planar structure and extended π-system give rise to intrinsic luminescence, making its derivatives invaluable tools in diverse fields, from organic light-emitting diodes (OLEDs) to fluorescent probes in biological imaging and drug development.[1][2][3] The true power of anthracene lies in the tunability of its optical properties through chemical modification. By strategically adding different functional groups to the anthracene core, researchers can precisely control the molecule's absorption and emission characteristics to suit specific applications.[4][5]
This guide provides a comparative analysis of the optical properties of key anthracene derivatives, offering insights into the structure-property relationships that govern their performance. We will delve into the experimental methodologies used to characterize these properties and provide the foundational knowledge necessary for selecting or designing the optimal anthracene-based fluorophore for your research needs.
The Influence of Substitution on the Photophysical Behavior of Anthracene
The photophysical properties of anthracene derivatives are intimately linked to the nature and position of their substituents. These modifications can alter the electronic distribution within the molecule, thereby influencing the energy of its ground and excited states. This, in turn, dictates the wavelengths of light the molecule absorbs and emits.
A key principle is the extension of π-conjugation. As the conjugated system of an aromatic molecule like anthracene increases, the energy required for electronic transitions decreases, leading to a shift in the absorption and emission spectra to longer wavelengths (a bathochromic or red shift).[6] Conversely, substituents that disrupt or have minimal impact on the π-system may lead to spectra that are more similar to the parent anthracene molecule.
Furthermore, the introduction of electron-donating or electron-withdrawing groups can significantly modulate the optical properties. For instance, amino groups, being strong electron donors, can lead to intramolecular charge transfer (ICT) upon excitation, a phenomenon that is highly sensitive to the polarity of the surrounding environment.[7]
To illustrate these principles, we will compare the optical properties of three distinct anthracene derivatives:
-
9,10-Diphenylanthracene (DPA): A widely used blue-emitting fluorophore, often employed as a benchmark in fluorescence studies.[8]
-
9,10-Bis(phenylethynyl)anthracene (BPEA): A derivative with extended π-conjugation through the introduction of phenylethynyl groups.[1][9]
-
2-Aminoanthracene: An example of a derivative with a strong electron-donating group, exhibiting solvatochromism.[10]
Comparative Analysis of Optical Properties
The following table summarizes the key optical properties of our selected anthracene derivatives, providing a clear comparison of their performance.
| Derivative | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f_) | Solvent |
| 9,10-Diphenylanthracene (DPA) | 373[11] | 426[11] | 53 | ~1.0[8] | Cyclohexane |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 310[4] | 468[4] | 158 | 1.0[9] | Cyclohexane |
| 2-Aminoanthracene | 336[10] | 513[10] | 177 | Not specified | Ethanol[12] |
Insights from the Data:
-
Effect of Extended Conjugation: The introduction of phenylethynyl groups in BPEA leads to a significant red-shift in the emission maximum compared to DPA (468 nm vs. 426 nm), demonstrating the powerful effect of extending the π-conjugated system.[4][8][11] The Stokes shift for BPEA is also considerably larger, indicating a greater degree of structural relaxation in the excited state.[4]
-
Impact of Electron-Donating Groups: 2-Aminoanthracene exhibits a substantial Stokes shift, characteristic of molecules with ICT character.[10] The emission of such compounds is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the emission maximum.[7]
-
Fluorescence Quantum Yield: Both DPA and BPEA are highly efficient fluorophores, with quantum yields approaching unity in non-polar solvents.[8][9] This indicates that for these molecules, the deactivation of the excited state occurs almost exclusively through the emission of a photon, with minimal energy loss to non-radiative pathways.
Experimental Protocols for Optical Property Characterization
Accurate and reproducible characterization of the optical properties of anthracene derivatives is crucial for their effective application. Here, we outline the standard experimental protocols for measuring UV-Visible absorption and fluorescence emission spectra, as well as for determining the fluorescence quantum yield.
UV-Visible Absorption Spectroscopy
This technique measures the amount of light absorbed by a sample at different wavelengths, providing information about the electronic transitions within the molecule.[13][14]
Methodology:
-
Instrument Preparation: Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[15]
-
Sample Preparation:
-
Prepare a stock solution of the anthracene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).[16]
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample solutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette.[15]
-
Measurement:
-
Rinse the sample cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[15]
-
Repeat the measurement for each of the prepared dilutions.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_).
Caption: Workflow for Fluorescence Emission Spectroscopy.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique for its determination. [16][17] Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_f_(std)) that absorbs and emits in a similar spectral region to the sample. For the anthracene derivatives discussed, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) or DPA itself can be used as standards. [16]2. Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1. [17]3. Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of the linear fit for both the standard (Grad_std_) and the sample (Grad_sample_).
-
-
Quantum Yield Calculation: Calculate the fluorescence quantum yield of the sample (Φ_f_(sample)) using the following equation: [16][17] Φ_f_(sample) = Φ_f_(std) * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)
Where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Caption: Workflow for Determining Fluorescence Quantum Yield.
Conclusion
The optical properties of anthracene derivatives are highly tunable through synthetic modification, making them a versatile class of fluorophores for a wide range of applications. Understanding the fundamental principles that govern their photophysical behavior, as well as the experimental techniques used for their characterization, is essential for researchers and drug development professionals. By carefully considering the structure-property relationships and employing rigorous experimental methodologies, it is possible to select or design anthracene derivatives with tailored optical properties to advance scientific discovery and technological innovation.
References
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Size-dependent optical properties of 9,10-Bis(phenylethynyl)anthracene Crystals. ResearchGate. [Link]
-
9,10-Bis(phenylethynyl)anthracene. Oregon Medical Laser Center. [Link]
-
Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI. [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine Department of Chemistry. [Link]
-
Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left), and in polar solvents (Δv, Δvp at right) for S0→S1 and S0→Sn absorption (n=6 from our calculations). ResearchGate. [Link]
-
9,10-Diphenylanthracene. Oregon Medical Laser Center. [Link]
-
Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. Semantic Scholar. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. National Institutes of Health. [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing SL. [Link]
-
UV–visible spectra of silyl substituted anthracene. ResearchGate. [Link]
-
UV‐vis (left) and fluorescence (right) spectra of anthracene A... ResearchGate. [Link]
-
Synthesis and Solvatochromatic properties of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene. ResearchGate. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
-
The Ultraviolet Absorption Spectra of Anthracene Derivatives. ACS Publications. [Link]
-
Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]
-
A Quick Introduction to Graphviz. Nick H. a.k.a. The Indefinite Integral. [Link]
-
Evaluating the Solvent Stark Effect from Temperature-Dependent Solvatochromic Shifts of Anthracene. ResearchGate. [Link]
-
Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. ResearchGate. [Link]
-
UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
-
Quantum Yield Measurements using the FluoTime 300. YouTube. [Link]
-
Fluorescence Quantum Yields: Methods of Determination and Standards. ResearchGate. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
-
How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
-
ES114 Graphviz. YouTube. [Link]
-
C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. PhotochemCAD. [Link]
-
Graphviz. Graphviz. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]
-
Recent advances in the syntheses of anthracene derivatives. National Institutes of Health. [Link]
-
Fluorescence and absorption spectra of anthracene crystals at 4 K doped with 1- and 2-aminoanthracene: effects of guest orientation. Journal of the Chemical Society, Faraday Transactions 2. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [9,10-Bis(Phenylethynyl)Anthracene] | AAT Bioquest [aatbio.com]
- 5. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene [mdpi.com]
- 8. 9,10-Diphenylanthracene [omlc.org]
- 9. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 10. Spectrum [2-amino Anthracene] | AAT Bioquest [aatbio.com]
- 11. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 12. Absorption [2-amino Anthracene] | AAT Bioquest [aatbio.com]
- 13. longdom.org [longdom.org]
- 14. eu-opensci.org [eu-opensci.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
Benchmarking the Performance of 2,6-Di-Tert-butylanthracene in Electronic Devices
An Objective Comparison for Advanced Material Selection
This guide provides an in-depth analysis of 2,6-di-tert-butylanthracene, a key organic semiconductor, benchmarking its performance in critical electronic applications. We will move beyond surface-level data, exploring the causal relationships between molecular structure, solid-state morphology, and device-level performance. This document is intended for researchers and materials scientists seeking to make informed decisions in the selection of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The Rationale for 2,6-Di-Tert-butylanthracene: Structure Meets Function
Anthracene has long been a foundational building block for organic electronics due to its rigid, planar structure and inherent charge transport capabilities.[1][2] The strategic functionalization at the 2 and 6 positions is a well-established method to tune its electronic properties and solid-state packing, which are critical for device performance.[2][3]
The introduction of bulky tert-butyl groups at these positions serves a crucial purpose: it sterically hinders close intermolecular packing. This seemingly counterintuitive modification is key to mitigating one of the most significant challenges in organic electronics: aggregation-caused quenching (ACQ). In the solid state, many planar aromatic molecules like anthracene tend to form closely packed aggregates (π-stacks), which can act as exciton traps and non-radiative decay pathways, thereby reducing photoluminescence quantum yield (PLQY). The tert-butyl groups effectively weaken these intermolecular interactions, helping to preserve the emissive properties of individual molecules even in a thin film state.[4][5] This makes 2,6-di-tert-butylanthracene and its derivatives particularly promising for applications where high solid-state luminescence is paramount, such as in OLEDs.
Performance Benchmark I: Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, particularly for the challenging deep-blue emission required for full-color displays, anthracene derivatives are cornerstone materials.[4] They are versatile, serving as both highly fluorescent emitters and wide bandgap host materials capable of efficiently transferring energy to dopant molecules.[1][6]
Comparative Performance Analysis
To contextualize the performance of 2,6-di-tert-butylanthracene, we compare the electroluminescence characteristics of its derivatives against other prominent blue-emitting systems. The data below is synthesized from devices with comparable architectures to ensure a fair comparison.
| Material System | Device Role | Max. External Quantum Efficiency (EQEmax) | Color Coordinates (CIE x, y) | Current Efficiency (cd/A) | Source(s) |
| mCz-TAn-CN (A 2,6-di-tert-butylanthracene core) | Emitter | 7.03% | (0.14, 0.12) | Not Reported | [4][5] |
| IP-An-PPI (An anthracene derivative) | Emitter | 7.51% (doped) | (0.150, 0.118) | Not Reported | [7] |
| ADN (9,10-di-(2-naphthyl)anthracene) | Host | ~3.5 cd/A (Luminous Efficiency) | (0.154, 0.232) (doped) | 3.5 | [6] |
| NON-hosts (1,3,5-oxadiazines) | Host | up to 21% | (0.17, 0.16) | Not Reported | [8] |
| TDBA-Si (MR-TADF Host) | Host | 36.2% | Not Reported | Not Reported | [9] |
Analysis: The data indicates that derivatives of 2,6-di-tert-butylanthracene, like mCz-TAn-CN, are highly effective deep-blue emitters, achieving an impressive EQE of over 7%.[4][5] This performance is noteworthy as it surpasses the theoretical 5% EQE limit for conventional fluorescent emitters, suggesting a mechanism like triplet-triplet annihilation (TTA) is at play, which allows for the harvesting of non-emissive triplet excitons.[5] The deep-blue color purity, indicated by the low CIE y-coordinate (0.12), is excellent for display applications.
When compared to other host materials, the landscape becomes more competitive. While traditional hosts like ADN show solid performance, newer generations of materials, such as NON-hosts and particularly those based on multi-resonance thermally activated delayed fluorescence (MR-TADF), demonstrate significantly higher efficiencies.[6][8][9] However, the synthesis of these advanced materials can be complex and costly. Anthracene derivatives often provide a balance of strong performance with more accessible chemistry.[8]
Experimental Protocol: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical vapor-deposited OLED for material characterization. The self-validating nature of this process relies on precise control of layer thickness and high-purity materials, which are cross-referenced with device performance metrics.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking vacuum. A typical device stack would be:
-
Hole Injection Layer (HIL): 10 nm of HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): 40 nm of TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane).[10]
-
Emitting Layer (EML): 20 nm of the 2,6-di-tert-butylanthracene derivative (e.g., mCz-TAn-CN) as a neat film or doped into a host.
-
Electron Transport Layer (ETL): 30 nm of TmPyPB (1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene).[11]
-
-
Deposition rates should be maintained at 1-2 Å/s for organic layers.
-
-
Cathode Deposition:
-
Deposit an electron injection layer (EIL), such as 1 nm of Lithium Fluoride (LiF) or 8-Quinolinolato lithium (Liq), at a rate of 0.1-0.2 Å/s.[11]
-
Deposit a 100 nm thick Aluminum (Al) cathode at a rate of 5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Characterize the device using a source meter and a spectroradiometer to measure current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate EQE and power efficiency.
-
OLED Device Architecture and Energy Level Diagram
Caption: Diagram of a typical OLED stack and corresponding energy levels.
Performance Benchmark II: Organic Field-Effect Transistors (OFETs)
The performance of an OFET is primarily dictated by the charge carrier mobility of the semiconductor layer. High mobility requires not only favorable intrinsic molecular properties but also highly ordered molecular packing in the thin film to facilitate efficient charge hopping between adjacent molecules. Anthracene derivatives, particularly those functionalized at the 2,6-positions, have demonstrated some of the highest mobilities among p-type organic semiconductors.[2][12][13]
Comparative Performance Analysis
Here, we benchmark the performance of 2,6-disubstituted anthracenes against Rubrene, a widely recognized gold standard for high-mobility, single-crystal organic semiconductors.[14][15]
| Material | Device Type | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Source(s) |
| 2,6-Diphenylanthracene (DPA) | Thin-Film Transistor | > 10 (up to 34 reported) | > 10⁶ | [2][13] |
| 2,6-Bis(4-pentylphenylethynyl)anthracene | Thin-Film Transistor | 0.94 (vacuum deposited) | > 10⁵ | [3] |
| Rubrene | Single-Crystal FET | 20 - 40 | > 10⁶ | [14] |
| Rubrene | Thin-Film on h-BN | 5.1 (avg), 11.5 (max) | 10⁶ | [15] |
| Fluorinated 2,6-Anthracene Derivatives | Thin-Film Transistor | n-type behavior observed | ~10² - 10⁴ | [16] |
Analysis: 2,6-Diphenylanthracene (DPA), a close structural analog to 2,6-di-tert-butylanthracene without the bulky alkyl groups, exhibits exceptionally high hole mobility, with values reported to exceed 10 cm²/Vs and even reach as high as 34 cm²/Vs.[2][13] This performance is comparable to the highest-performing single-crystal devices based on Rubrene and underscores the immense potential of the 2,6-anthracene core for charge transport applications.[14] The high mobility is attributed to an efficient herringbone packing motif in the crystal structure, which promotes strong π-π overlap.
While direct mobility data for 2,6-di-tert-butylanthracene is less prevalent in the literature, the introduction of tert-butyl groups would likely disrupt the highly ordered packing seen in DPA, leading to lower mobility. This highlights a critical design trade-off: the very feature that enhances luminescence (steric hindrance to prevent quenching) can be detrimental to charge transport which relies on close molecular packing. However, functionalization can also be used to switch charge transport characteristics entirely, as seen with fluorinated 2,6-anthracene derivatives which transition to n-type behavior.[16]
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes a standard method for fabricating OFETs to reliably measure charge carrier mobility.
-
Substrate Fabrication:
-
Use a heavily n-doped silicon wafer as the common gate electrode.
-
Grow a 300 nm layer of high-quality silicon dioxide (SiO₂) on the wafer via thermal oxidation to serve as the gate dielectric.
-
Clean the SiO₂/Si substrate by sonication in acetone and isopropanol, followed by drying with N₂.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
Immerse the substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 1 hour inside a nitrogen glovebox.
-
Rinse the substrate with fresh toluene and bake at 120°C for 10 minutes to complete the SAM formation.
-
-
Semiconductor Deposition:
-
Deposit a 50 nm thin film of the 2,6-di-tert-butylanthracene (or other anthracene derivative) onto the OTS-treated substrate via thermal evaporation in a high-vacuum chamber.
-
Maintain the substrate at an elevated temperature (e.g., 80-120°C) during deposition to promote the growth of larger, more ordered crystalline domains. The optimal temperature is material-dependent.
-
-
Source/Drain Electrode Deposition:
-
Define the source and drain electrodes by evaporating 50 nm of Gold (Au) through a shadow mask. The mask should define the channel length (L) and width (W) of the transistor, typically L = 50-100 µm and W = 1000-2000 µm.
-
-
Characterization:
-
Perform all electrical measurements in a vacuum or inert atmosphere using a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current I_D vs. Drain-Source Voltage V_DS) at various Gate-Source Voltages (V_GS).
-
Measure the transfer characteristics (I_D vs. V_GS) at a fixed, high V_DS (saturation regime).
-
Calculate the field-effect mobility (µ) in the saturation regime using the equation: I_D = (W/2L)µC_i(V_GS - V_th)², where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
OFET Fabrication Workflowdot
Sources
- 1. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oled-info.com [oled-info.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-DI-Tert-butylanthracene
This guide provides a detailed, procedural framework for the safe and compliant disposal of 2,6-DI-Tert-butylanthracene (CAS No. 62375-58-0). As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, its disposal is governed by stringent regulations to mitigate risks to personnel and the environment.[1][2] The core principle underpinning this protocol is that 2,6-DI-Tert-butylanthracene must be managed as hazardous chemical waste from the point of generation to its final disposition.[3][4] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[4][5]
Hazard Profile & Rationale for Hazardous Waste Classification
2,6-DI-Tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH).[6] PAHs as a class are subject to regulation by the Resource Conservation and Recovery Act (RCRA) due to their potential toxicity and environmental persistence.[7] Many PAHs are known or suspected carcinogens and pose a significant risk to aquatic ecosystems.[1][8] The related compound anthracene is classified as very toxic to aquatic life with long-lasting effects. Therefore, the precautionary principle dictates that 2,6-DI-Tert-butylanthracene be handled with the assumption of similar hazards.
The mandated disposal path for such chemicals is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the complex aromatic structure.[7] This process is managed by certified environmental services and is not performed at the laboratory level. Your responsibility is the safe and compliant collection, segregation, and storage of the waste pending pickup.
Personnel Safety & Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[9] Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Safety goggles or glasses are mandatory to protect against splashes or airborne dust particles.
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.[10] All handling of the compound for disposal should ideally occur within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely accumulating 2,6-DI-Tert-butylanthracene waste within the laboratory prior to its removal by environmental health and safety professionals.
Step 1: Waste Segregation The fundamental first step is to segregate waste correctly. Improper mixing of chemicals can lead to violent reactions or the generation of toxic gases.[11]
-
Isolate PAH Waste: Collect waste contaminated with 2,6-DI-Tert-butylanthracene in a dedicated container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Maintain Incompatibility Barriers: Store this waste away from strong oxidizing agents, such as concentrated nitric or sulfuric acids, to prevent potentially violent reactions.[11][12]
-
Separate Waste Forms: Collect solid waste (e.g., contaminated gloves, weigh paper, silica gel) separately from liquid waste (e.g., solutions in organic solvents).[13]
Step 2: Waste Containment & Labeling Proper containment is critical for preventing leaks and ensuring clear communication of hazards.
-
Use Appropriate Containers: The container must be chemically compatible with the waste, in good condition with no leaks or deterioration, and have a secure, tight-fitting lid.[4][12] Ideally, use the original manufacturer's container or a designated hazardous waste container provided by your EHS department.[11] Food-grade containers (e.g., jars) are strictly prohibited.[11]
-
Label Immediately and Clearly: All waste containers must be labeled as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "2,6-DI-Tert-butylanthracene Waste"
-
The CAS Number: "62375-58-0"
-
An accurate list of all components by percentage, including solvents.[11]
-
The appropriate hazard warnings (e.g., "Hazardous Waste," relevant pictograms).
-
The accumulation start date.
-
Step 3: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA while awaiting pickup.[3][11]
-
Location: The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[3][4]
-
Container Management: Keep waste containers closed except when actively adding waste.[3][11]
-
Inspections: The SAA should be inspected weekly for any signs of container leakage or deterioration.[11]
-
Capacity Limits: Do not overfill containers; fill to no more than 90% capacity to allow for expansion.[12] Be aware of your institution's volume limits for SAAs (e.g., a maximum of 55 gallons of total hazardous waste).[3]
Step 4: Arranging Final Disposal The final step is the transfer of waste to trained professionals.
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (e.g., one year for partially filled containers), contact your institution’s EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[3][11][12]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.
Quantitative Data & Record-Keeping
While specific regulatory disposal limits for 2,6-DI-Tert-butylanthracene are not published, maintaining meticulous internal records is essential for regulatory compliance and safety. Use the following table as a template for your waste accumulation log.
| Parameter | Description |
| Waste Generator | Name of the researcher/group generating the waste. |
| Generation Date | The date waste was first added to the container. |
| Chemical Name | 2,6-DI-Tert-butylanthracene |
| CAS Number | 62375-58-0 |
| Waste Composition | List all components and their approximate percentages (e.g., 90% Methanol, 5% Water, 5% Product). |
| Quantity & Form | e.g., ~500 mg solid in a vial; ~250 mL liquid solution. |
| Container ID | Unique identifier for the waste container. |
| Pickup Request Date | Date that EHS or a contractor was contacted for disposal. |
Disposal & Spill Management Workflow
The following diagram illustrates the decision-making process for managing 2,6-DI-Tert-butylanthracene from use to final disposal.
Caption: Decision workflow for handling and disposing of 2,6-DI-Tert-butylanthracene waste.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately take off contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[9] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9]
-
Small Spills (Solid): For small spills of solid material, carefully sweep up the material to avoid generating dust.[14] Place it in a sealed, labeled container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb with an inert, non-combustible material such as sand or vermiculite.[10][14] Collect the absorbent material into a suitable container for disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response or EHS department immediately.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
[Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas]. PubMed. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI. [Link]
-
Aromatic Hydrocarbons and Refuse Disposal. ResearchGate. [Link]
-
Aromatic compounds and processes for their removal from the environment. [Link]
-
Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Cas 62375-58-0, 2,6-DI-TERT-BUTYLANTHRACENE. lookchem.com. [Link]
-
2-(tert-Butyl)anthracene - SAFETY DATA SHEET. [Link]
Sources
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. Cas 62375-58-0,2,6-DI-TERT-BUTYLANTHRACENE | lookchem [lookchem.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wastetowater.ir [wastetowater.ir]
- 9. 2,6-DI-TERT-BUTYLANTHRACENE - Safety Data Sheet [chemicalbook.com]
- 10. agilent.com [agilent.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Di-tert-butylanthracene
Hazard Assessment: The Principle of Precaution
The Safety Data Sheet (SDS) for 2,6-Di-tert-butylanthracene indicates that it is a solid substance and advises avoiding dust formation, as well as contact with skin and eyes.[1] However, specific data on acute toxicity, carcinogenicity, and other long-term health effects are largely unavailable.[1] While a related compound, 2-(tert-butyl)anthracene, is noted as a potential irritant to the skin, eyes, and respiratory tract, its toxicological properties also have not been fully investigated.[2][3]
This lack of comprehensive data demands a conservative approach. We must operate under the assumption that 2,6-Di-tert-butylanthracene could be a skin/eye irritant and may pose a respiratory hazard if inhaled as a dust. Therefore, our safety protocols are designed not just to meet known risks but to provide a robust defense against unknown ones.
The Hierarchy of Controls: Engineering and Administrative Measures First
PPE is the final and critical line of personal defense, but it should never be the only one. The hierarchy of controls prioritizes eliminating hazards at their source.
-
Engineering Controls : These are the most effective measures. Always handle 2,6-Di-tert-butylanthracene within a certified chemical fume hood or a ventilated enclosure to control airborne dust and vapors at the source.[1][2] Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[2]
-
Administrative Controls : Implement Standard Operating Procedures (SOPs) for handling this compound. Clearly designate work areas, ensure personnel are trained on the specific hazards (including the unknowns), and wash hands thoroughly after handling.[2]
Core PPE Requirements for 2,6-Di-tert-butylanthracene
Once engineering and administrative controls are in place, the appropriate PPE must be selected to address the remaining risks of direct contact.
Eye and Face Protection
Direct contact of chemical dust with the eyes can cause significant irritation.[2]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended : Chemical safety goggles provide a full seal around the eyes and are the preferred choice, especially when handling the solid powder or during any transfer process that could generate dust.
-
Face Shield : A face shield, worn over safety goggles, should be used when there is a significant risk of splashing, such as when preparing solutions in larger quantities.
Skin and Body Protection
The SDS explicitly recommends avoiding skin contact and wearing suitable protective clothing.[1]
-
Gloves : Wear chemical-impermeable gloves.[1] Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or when preparing solutions, consider heavier-duty gloves or double-gloving.
-
Lab Coat : A flame-resistant lab coat or coverall should be worn at all times. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
Inhalation of airborne dust must be prevented.[1][2]
-
Primary Control : A chemical fume hood is the primary method for preventing inhalation.
-
When Respirators are Necessary : If work must be performed outside of a ventilated enclosure or if there is a failure in engineering controls (e.g., visible dust escaping the enclosure), respiratory protection is required.
-
Recommended Respirator : A NIOSH-approved air-purifying respirator is essential. For fine dusts, an N95-rated disposable respirator may be sufficient for low-level exposure. For higher-risk tasks, a half-mask or full-face respirator with P100 (HEPA) particulate filters offers superior protection.[2]
Procedural Guidance: PPE for Specific Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table and protocols provide clear, step-by-step guidance.
| Task | Risk Assessment | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | High potential for dust generation and inhalation. | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required : Work in a ventilated balance enclosure or fume hood. N95 respirator if dust is not fully contained. |
| Preparing Solutions | Moderate risk of dust during solid transfer; risk of splashes. | Chemical Safety Goggles; Face Shield recommended. | Nitrile Gloves, Lab Coat | Required : Work in a chemical fume hood. |
| Running Reactions | Low to moderate risk, primarily from splashes or aerosols. | Safety Glasses with Side Shields (minimum); Goggles recommended. | Nitrile Gloves, Lab Coat | Required : Work in a chemical fume hood. |
| Cleanup & Disposal | Risk of contact with contaminated surfaces and materials. | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required if surfaces are wet-wiped and waste is contained. |
Protocol for Weighing Solid 2,6-Di-tert-butylanthracene
-
Preparation : Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Engineering Control : Perform all weighing activities inside a ventilated balance enclosure or a chemical fume hood to contain any dust generated.
-
Handling : Use a micro-spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.
-
Respiratory Assessment : If any visible dust is observed escaping the enclosure, immediately stop work and upgrade to an N95 or P100 respirator before proceeding.
-
Cleanup : After weighing, carefully decontaminate the spatula and the weighing vessel before removing them from the enclosure.
Protocol for Waste Disposal
-
Segregation : All materials contaminated with 2,6-Di-tert-butylanthracene, including used gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Containment : Collect all waste in a designated, sealed, and clearly labeled waste container.[1] Do not let the chemical enter drains.[1]
-
Regulatory Compliance : Ensure disposal follows all local, state, and federal environmental regulations.[4]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with 2,6-Di-tert-butylanthracene.
Caption: PPE selection workflow for 2,6-Di-tert-butylanthracene.
References
-
Material Safety Data Sheet - 2-(Tert-Butyl)Anthracene, 98% . Cole-Parmer. Available from: [Link]
-
Fragrance material safety assessment - 2-Cyclohexylcyclohexanone . Food and Chemical Toxicology. Available from: [Link]
-
2,6-Di-tert-butylanthracene PubChem Entry . National Center for Biotechnology Information. Available from: [Link]
-
Safety data sheet - 2,6-Di-tert-butylphenol . CPAChem. Available from: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Personal Protective Equipment Overview . Organisation for the Prohibition of Chemical Weapons (OPCW). Available from: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
SAFETY DATA SHEET - 2-(tert-Butyl)anthracene . Acros Organics. Available from: [Link]
-
Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99% . Cole-Parmer. Available from: [Link]
-
ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL . International Labour Organization. Available from: [Link]
-
2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2 . European Chemicals Bureau. Available from: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
